Cloperastine Fendizoate

Catalog No.
S584561
CAS No.
85187-37-7
M.F
C40H38ClNO5
M. Wt
648.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloperastine Fendizoate

CAS Number

85187-37-7

Product Name

Cloperastine Fendizoate

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid

Molecular Formula

C40H38ClNO5

Molecular Weight

648.2 g/mol

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)

InChI Key

PXZFKAKWSHBDCP-UHFFFAOYSA-N

SMILES

Array

Synonyms

Levocloperastine fendizoate

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O

The exact mass of the compound Cloperastine fendizoate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of N-oxyethylpiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cloperastine Fendizoate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Analytical Profiling

For researchers, understanding the drug's stability and controlling impurities are critical. The following table summarizes key degradation data and analytical methods for genotoxic impurities.

Table 2: Cloperastine Fendizoate Degradation under Stress Conditions (after 45 min) [1]

Stress Condition Degradation Percentage
Basic 22.86%
Acidic 20.68%
Oxidative 12.86%

Mass spectrometry (MS/MS) analysis identified the major degradation product as benzaldehyde (m/z 105.03), formed via ether bond cleavage under all stress conditions [1].

Table 3: Analytical Methods for Genotoxic Impurities (GTIs) [2]

Genotoxic Impurity (GTI) Analytical Technique Key Parameter
2-Chloroethanol (2-CE) GC-MS LOD: 1.7 mg/L
Methyl p-toluenesulfonate (MPTS) HPLC-DAD LOD: 11.2 mg/L
2-Chloroethyl p-toluenesulfonate (CEPTS) HPLC-DAD LOD: 2.1 mg/L

Experimental Protocols

Here are detailed methodologies for key experiments related to this compound.

1. Green HPLC Method for Analysis and Stability-Indicating Method [1]

  • Objective: To measure this compound in the presence of its degradation products and parabens.
  • Chromatographic Conditions:
    • Column: C18
    • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) at a 50:50 v/v ratio
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 250.0 nm
    • Concentration Range: 5.0–200.0 µg/mL (linear)
  • Validation: The method was validated per ICH guidelines with a mean percentage recovery of 100.43 ± 0.148%.

2. Protocol for Determination of Genotoxic Impurities [2]

  • Sample Preparation: Use Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE) to remove the main fendizoate component from the sample solution.
  • For 2-Chloroethanol (2-CE):
    • Technique: GC-MS
    • Column: Factor Four VF-23ms capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness)
    • Detection: Single Ion Monitoring (SIM) at m/z 80
  • For Sulfonate Esters (MPTS, CEPTS):
    • Technique: HPLC-DAD
    • Column: SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm) at 50°C
    • Mobile Phase: Phosphate buffer (pH 3.0; 10 mM)-Methanol (containing 10% ACN) (45:55, v/v)
    • Flow Rate: 1.7 mL/min
    • Detection: UV at 227 nm
    • Injection Volume: 80 µL (of sample solution diluted 1:1 with water after SPE)

Mechanism and Workflow Visualizations

The following diagrams illustrate the drug's multi-target mechanism and the analytical workflow for impurity profiling.

mechanism CLOP This compound Central Central Action Inhibits Cough Center (Medulla Oblongata) CLOP->Central PeripheralH Peripheral Action H1 Receptor Blockade (Antihistaminic) CLOP->PeripheralH PeripheralA Peripheral Action Anticholinergic Effect CLOP->PeripheralA Outcome1 Reduced Cough Reflex Sensitivity Central->Outcome1 Outcome2 Reduced Airway Irritation/Inflammation PeripheralH->Outcome2 Outcome3 Reduced Mucus Secretion PeripheralA->Outcome3

Multi-target mechanism of this compound

workflow Start API Sample SPE SAX-SPE Cleanup Start->SPE GCMS GC-MS Analysis SPE->GCMS HPLC HPLC-DAD Analysis SPE->HPLC Result1 2-CE Quantified (LOD: 1.7 mg/L) GCMS->Result1 Result2 MPTS/CEPTS Quantified (LOD: 11.2/2.1 mg/L) HPLC->Result2

Analytical workflow for genotoxic impurity determination

Synthesis and Pharmacokinetics

The synthesis of the more active levo-enantiomer, L-cloperastine fendizoate, has been optimized to achieve high optical purity and yield [3] [4]. A common approach involves:

  • Nucleophilic substitution of 4-chlorobenzhydrol with 2-chloroethanol.
  • Reaction of the intermediate with piperidine to yield racemic cloperastine.
  • Resolution of the racemate using a chiral resolving agent like L-(-)-diR substituted benzoyl tartaric acid in a fatty alcohol solvent.
  • Salt formation with fendizoic acid to yield the final product [3] [4].

Key pharmacokinetic parameters from a 2022 bioequivalence study in healthy Chinese subjects are listed below [5].

Table 4: Key Pharmacokinetic Parameters (Single 10 mg Dose) [5]

Parameter Fasting Condition (Mean ± SD) Postprandial Condition (Mean ± SD)
Tmax (h) 1-1.5 (Reported Range) [6] 1-1.5 (Reported Range) [6]
Cmax (ng/mL) Not Specified Not Specified
AUC0–∞ (h·ng/mL) 81.0 ± 46.9 81.0 ± 46.9
t1/2 (h) 23.0 ± 7.7 23.0 ± 7.7

The same study concluded that food intake has no significant impact on the absorption of cloperastine, and the drug was well-tolerated with no serious adverse events reported [5].

References

Quantitative Pharmacological Profile of Cloperastine Fendizoate

Author: Smolecule Technical Support Team. Date: February 2026

Target Activity Potency (IC₅₀ or Kᵢ) Experimental Context / Notes
σ1 Receptor Agonist [1] Kᵢ = 20 nM [2] Measured as binding affinity (Kᵢ) [2].
hERG K⁺ Channel Blocker / Inhibitor [1] IC₅₀ = 27 nM [1] [3] [4] Suppresses hERG K⁺ currents in a concentration-dependent manner [1].
GIRK Channel Blocker [1] [2] Described as "potent" [2] Contributes to antitussive efficacy [2].
H1 Receptor Antagonist [1] Kᵢ = 3.8 nM [2] Contributes to antihistaminic effects and some side effects like sedation [2].

Mechanism of Action and Signaling Pathways

Cloperastine fendizoate suppresses cough through a multifaceted mechanism involving both central and peripheral pathways. The following diagram illustrates its primary molecular targets and the resulting physiological effects that contribute to its antitussive action.

G CF This compound Sigma1 Sigma-1 Receptor CF->Sigma1 Agonist (Kᵢ=20nM) GIRK GIRK Channel CF->GIRK Blocker H1 H1 Receptor CF->H1 Antagonist (Kᵢ=3.8nM) CentralInhibit Inhibition of Cough Center Sigma1->CentralInhibit Central Action GIRK->CentralInhibit Central Action PeripheralReduce Reduced Airway Irritation H1->PeripheralReduce Peripheral Action CoughSuppress Cough Suppression CentralInhibit->CoughSuppress PeripheralReduce->CoughSuppress

This compound's multi-target mechanism for cough suppression.

The sigma-1 receptor agonism and GIRK channel blockade are considered central to its antitussive efficacy by directly inhibiting the cough center in the medulla oblongata [1] [2] [5]. The potent H1 receptor antagonism provides a peripheral effect, reducing histamine-mediated irritation and inflammation in the respiratory tract [2] [5].

Key Experimental Protocols

For researchers investigating this compound, here are methodologies for core assays based on the cited literature.

1. Inhibition of hERG K⁺ Currents This protocol is used to determine the IC₅₀ value for hERG channel blockade [1] [3].

  • Cell Preparation: hERG channels are typically expressed in a mammalian cell line like HEK293.
  • Electrophysiology: hERG K⁺ currents are recorded using the whole-cell patch-clamp technique.
  • Drug Application: this compound is applied in increasing concentrations to the recording chamber.
  • Data Analysis: The resulting concentration-response curve is fitted to calculate the IC₅₀, representing the concentration that produces half-maximal inhibition of the hERG current.

2. In Vivo Assessment of QT Interval Prolongation This protocol evaluates the functional cardiac effect of hERG channel inhibition [1].

  • Animal Model: Sedated guinea pigs.
  • Dosing: A therapeutic dose of cloperastine (e.g., 1 mg/kg) is administered.
  • Measurement: The duration of the monophasic action potential (MAP) and the QT interval on the electrocardiogram (ECG) are recorded and analyzed.
  • Outcome: Cloperastine at 1 mg/kg was shown to extend the QT interval and MAP duration without affecting the PR interval or QRS width [1].

Pharmacokinetic and Clinical Overview

The table below summarizes key pharmacokinetic and clinical parameters for cloperastine, primarily based on studies of the hydrochloride salt, which contains the same active moiety.

Parameter Description
Therapeutic Dose (Adults) 10–20 mg, three times daily [6] [7]
Onset of Action 20–30 minutes after oral administration [6] [7]
Duration of Action 3–4 hours for a single dose [6] [7]
Time to Peak Plasma Concentration (Tₘₐₓ) 1–1.5 hours [7]
Elimination Half-life (t₁/₂) Approximately 23 hours [7]
Key Clinical Advantage Effective cough suppression without narcotic effects, respiratory center depression, or associated addiction [6] [7]

Important Safety and Research Considerations

  • Cardiac Safety: The potent inhibition of the hERG channel (IC₅₀ = 27 nM) is a critical finding [1] [3]. While this effect was observed at nanomolar concentrations in vitro, an in vivo study in guinea pigs demonstrated QT prolongation at a therapeutic dose (1 mg/kg), indicating this risk is relevant at clinically used concentrations and should be carefully monitored [1].
  • Degradation Profile: For analytical chemists, it is important to note that this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions, with the highest degradation observed under basic stress [8]. A major degradation product is benzaldehyde, formed via cleavage of the ether bond [8].
  • Multi-Target Pharmacology: The diverse activities of cloperastine should be considered when interpreting experimental results, especially in complex biological systems where σ1 receptor agonism, GIRK blockade, and H1 antagonism could have overlapping or interacting effects [2].

References

Cloperastine Fendizoate GIRK channel blocker

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pharmacology & Key Targets

The antitussive action of Cloperastine Fendizoate is multifaceted. The table below summarizes its interaction with key molecular targets.

Target Interaction/Effect Reported Potency (if available) Functional Consequence
GIRK Channels Potent channel blocker [1] [2] [3] Described as a "potent" GIRK channel blocker [1] Suppression of cough reflex; potential effects on neuronal excitability [1] [3]
hERG Potassium Channel Concentration-dependent inhibitor [4] IC50 = 0.027 μM [4] Indicator of potassium channel blockade (related to cardiac safety) [4]
Histamine H1 Receptor Antagonist / Blocker [1] [5] Ki = 3.8 nM [1] Contributes to side effects like sedation; may reduce irritation in airways [1] [5]
Sigma-1 Receptor (σ1) Ligand (likely agonist) [1] Ki = 20 nM [1] May contribute to antitussive efficacy [1]
Muscarinic Acetylcholine Receptors Anticholinergic activity [1] [5] Information Missing Reduces mucus secretion and bronchoconstriction [5]

This compound itself is a salt formed from Cloperastine and Fendizoic acid, with the latter thought to enhance the stability and bioavailability of Cloperastine [5]. The primary active moiety, Cloperastine, is considered a first-generation GIRK channel inhibitor, meaning its GIRK-blocking action was discovered after the drug was already in clinical use for another indication (cough) [2].

GIRK Channel Blockade: Mechanism & Workflow

GIRK channels are crucial regulators of neuronal excitability. They are typically activated by Gi/o-protein-coupled receptors (GPCRs). When a neurotransmitter binds to the GPCR, it triggers the release of Gβγ subunits, which then bind to and open the GIRK channel, leading to potassium efflux, membrane hyperpolarization, and reduced cell firing [2].

Cloperastine inhibits these activated GIRK currents [1]. This blockade prevents potassium efflux, leading to a relative depolarization of the neuronal membrane and increased excitability. In the context of cough suppression, inhibiting GIRK channels in specific neural circuits is believed to reduce the activity of pathways that mediate the cough reflex [3].

The diagram below illustrates the canonical GIRK channel signaling pathway and the site of inhibition by Cloperastine.

G Neurotransmitter Neurotransmitter GPCR Gi/o-protein coupled Receptor (GPCR) Neurotransmitter->GPCR G_protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_protein Activates G_alpha Gα-GDP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_channel GIRK Channel (Closed) G_beta_gamma->GIRK_channel Binds to GIRK_open GIRK Channel (Open) GIRK_channel->GIRK_open K_efflux K+ Efflux GIRK_open->K_efflux Hyperpolarization Membrane Hyperpolarization (Reduced Excitability) K_efflux->Hyperpolarization Cloperastine Cloperastine Cloperastine->GIRK_open Inhibits

Canonical GPCR-GIRK signaling pathway and Cloperastine's inhibitory site. Cloperastine blocks the open GIRK channel, preventing potassium efflux and its inhibitory effects on cell excitability [1] [2] [3].

Therapeutic Implications & Research Applications

The primary approved use of Cloperastine is as a pivotal antitussive for cough associated with colds, acute and chronic bronchitis, and other respiratory conditions [6] [3]. Its GIRK-blocking property is central to this effect and also opens up potential research applications.

  • Advantages over Narcotics: Unlike codeine and other opioid-derived antitussives, Cloperastine is non-narcotic, does not depress the respiratory center, and has no demonstrated potential for addiction [6] [3].
  • Beyond Cough Suppression: Preclinical studies suggest that GIRK channel inhibition by Cloperastine can increase dopamine levels in the brain's nucleus accumbens, indicating potential investigational uses for disorders like depression [2] [3]. Emerging research also explores its anti-proliferative effects on esophageal cancer cells by suppressing mitochondrial oxidative phosphorylation [3].

Experimental & Clinical Data

For researchers, key quantitative data and methodological considerations are essential.

Pharmacokinetic Profile (Cloperastine) A 2022 bioequivalence study in healthy Chinese subjects under fasting conditions reported the following parameters after a single 10 mg oral dose [3]:

Parameter Mean Value (±SD)
Cmax (Max Plasma Concentration) Not explicitly stated
Tmax (Time to Cmax) 1–1.5 hours
AUC0–∞ (Area Under the Curve) 81.0 ± 46.9 h∙ng/mL
t1/2 (Elimination Half-Life) 23.0 ± 7.7 hours
Therapeutic Dose (Adults) 10-20 mg, three times daily [6]
Onset of Action 20-30 minutes [6]
Duration of Action (Single Dose) 3-4 hours [6]

Safety and Tolerability Cloperastine is generally well-tolerated. Common adverse effects are related to its antihistaminic and anticholinergic properties and may include sedation, drowsiness, heartburn, and thickening of bronchial secretions [1]. A 2022 study concluded that a single 10 mg dose was safe with no serious adverse events [3]. However, high doses have been associated with the potential to prolong ventricular repolarization (QT interval) in animal models, a effect linked to potassium channel blockade like hERG [1] [4].

References

Cloperastine Fendizoate H1 receptor antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pharmacology & Mechanism of Action

Cloperastine is an antitussive agent with multiple biological activities. While its precise mechanism is not fully elucidated, research indicates it functions as a multi-target ligand rather than a selective H1 antagonist [1] [2].

Table 1: Key Pharmacological Targets and Affinities of Cloperastine

Pharmacological Target Type of Interaction / Potency Biological Consequence / Proposed Role
Histamine H1 Receptor High-affinity ligand (Ki = 3.8 nM) [1] Antihistaminic activity; contributes to side effects like sedation [1].
σ1 Receptor High-affinity ligand (Ki = 20 nM), likely agonist [1] Potentially involved in the antitussive efficacy; exact role requires further investigation [1].
GIRK Channels Potent blocker [1] Likely a primary mechanism for cough suppression; also investigated for potential antidepressant effects [1] [3].
Muscarinic Receptors Anticholinergic activity [1] Contributes to side effects [1].

The following diagram illustrates the multi-target mechanism of action of Cloperastine and its downstream effects:

G cluster_targets Molecular Targets cluster_effects Primary Pharmacological Effects Cloperastine Cloperastine H1_Receptor Histamine H1 Receptor Cloperastine->H1_Receptor Antagonism Sigma1_Receptor σ1 Receptor Cloperastine->Sigma1_Receptor Agonism (Likely) GIRK_Channel GIRK Channel Cloperastine->GIRK_Channel Blockade Muscarinic_Receptor Muscarinic Receptor Cloperastine->Muscarinic_Receptor Antagonism Antihistaminic_Effect Antihistaminic Activity H1_Receptor->Antihistaminic_Effect Antitussive_Effect Suppression of Cough Reflex Sigma1_Receptor->Antitussive_Effect GIRK_Channel->Antitussive_Effect Anticholinergic_SE Anticholinergic Side Effects Muscarinic_Receptor->Anticholinergic_SE

Multi-Target Mechanism of Cloperastine Action

Pharmacokinetics (PK) and Bioequivalence

Recent clinical data provide detailed PK parameters for Cloperastine Hydrochloride, which are essential for formulation development.

Table 2: Pharmacokinetic Parameters of Cloperastine (10 mg single oral dose) [3]

Parameter Fasting Condition (Mean) Postprandial Condition (Mean) Notes
Tmax (h) 1.5 - 4.0 (Sample collection range) 1.5 - 4.0 (Sample collection range) Rapid absorption; food has no significant effect [3].
Cmax Reported in study Reported in study Bioequivalence (80-125% range) confirmed between test/reference tablets [3].
AUC0–72h (h∙ng/mL) 81.0 ± 46.9 (AUC0–∞) 81.0 ± 46.9 (AUC0–∞) Bioequivalence confirmed between test/reference tablets [3].
t1/2 (h) 23.0 ± 7.7 23.0 ± 7.7 Relatively long terminal half-life [3].
Primary Metabolism Hepatic (Cytochrome P450: CYP2D6 major, CYP3A4, CYP2C19) [4]
Elimination Renal and biliary within 24 hours [3]

Experimental Protocols for R&D

For researchers aiming to study Cloperastine or design new derivatives, here are key methodologies from recent investigations.

Molecular Docking with H1 Receptor

This protocol is based on a study that designed and docked cloperastine derivatives to a homology model of the human H1 receptor [5].

  • Objective: To predict the binding conformation and affinity of cloperastine and its analogues to the histamine H1 receptor.
  • Receptor Modeling:
    • Template: The 3D structure of the human H1 receptor (HRH1, Uniprot_KB: P35367) was built via homology modeling using MODELLER9V7 software. The crystal structure of the histamine H1 receptor in complex with the lysozyme chimera of Escherichia virus T4 (PDB ID: 3RZE_A) was used as the template [5].
    • Refinement & Validation: The model was stabilized using Molecular Dynamics (MD) simulations (e.g., with NAMD 2.8 and CHARMM27 force field). The final model's stereochemical quality was validated using PROCHECK (Ramachandran plot) and its environment profile was checked with ERRAT [5].
  • Ligand Preparation:
    • A library of 35 derivatives was designed from cloperastine as the core structure. The derivatives were screened for drug-like properties using tools like Molinspiration [5].
  • Active Site Prediction & Docking:
    • The binding site was identified using the CASTp server and structural comparison. Key residues for binding included MET183, THR184, and ILE187 [5].
    • Docking was performed using FRED (OpenEye). The derivative 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}-4-methylenepiperidine showed superior docking results compared to the parent cloperastine [5].

The workflow for this computational study is summarized below:

G Start Start: HRH1 Sequence (Uniprot P35367) Template Template Search (PDB: 3RZE_A) Start->Template HomologyModel Homology Modeling (MODELLER9V7) Template->HomologyModel MD_Refinement MD Simulation Refinement (NAMD) HomologyModel->MD_Refinement Validation Model Validation (PROCHECK, ERRAT) MD_Refinement->Validation ActiveSite Active Site Prediction (CASTp) Validation->ActiveSite Docking Molecular Docking (FRED) ActiveSite->Docking LigandLib Ligand Library Prep (35 Cloperastine Derivatives) LigandLib->Docking Analysis Binding Analysis Docking->Analysis

Computational Workflow for HRH1 Docking Study

Bioanalytical Method for PK Studies

A robust LC-MS/MS method is critical for quantifying cloperastine in biological samples, as used in a recent bioequivalence study [3].

  • Objective: To determine the concentration of cloperastine in human plasma.
  • Sample Preparation: Involves protein precipitation or other appropriate extraction techniques for plasma samples [3].
  • LC-MS/MS Analysis:
    • Chromatography: Utilizes reverse-phase liquid chromatography for separation.
    • Detection: Tandem mass spectrometry with Electrospray Ionization (ESI) in positive ion mode for high sensitivity and selectivity.
    • Validation: The method was fully validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines [3].

Safety and Tolerability Profile

Cloperastine is generally well-tolerated, but it carries a side effect profile consistent with its pharmacological actions.

  • Common Adverse Events: The most frequently reported side effects are drowsiness (sedation) and dizziness [1] [6]. Gastrointestinal discomfort (nausea, vomiting), dry mouth, and headache have also been reported [6].
  • Cardiac Safety: Unlike some withdrawn antihistamines (e.g., terfenadine, astemizole), cloperastine is not associated with QTc prolongation or serious cardiac adverse events in clinical studies at therapeutic doses [3] [7]. One source mentions rare cases of palpitations, but this is not a common finding [6].
  • Clinical Evidence: A recent bioequivalence study with 60 healthy subjects concluded that a single 10 mg dose of cloperastine was safe and well-tolerated, with no serious adverse events (SAEs) reported [3].

Future Research and Development Directions

Current research suggests several promising avenues for further investigation of cloperastine:

  • Repurposing for CNS Disorders: The potent GIRK channel blocking and σ1 receptor agonist activities indicate potential for antidepressant and anxiolytic applications, which have been observed in preclinical models [1] [3].
  • Oncology Applications: Emerging in vitro data shows that cloperastine can significantly inhibit the proliferation of oesophageal cancer cells by inhibiting mitochondrial oxidative phosphorylation, warranting further study [3].
  • Novel Derivative Development: The molecular docking study suggests that structural modifications of cloperastine can yield new chemical entities with potentially higher affinity for the H1 receptor and improved properties [5].

References

pharmacokinetics of Cloperastine Fendizoate

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Cloperastine

The table below summarizes the key pharmacokinetic parameters of cloperastine from a 2022 bioequivalence study and earlier research [1] [2].

Parameter Value (2022 Study) Additional Context
Time to Peak Plasma Concentration (T~max~) 1–1.5 hours (fasting) [1] 2–4 hours (for levocloperastine, with a 45-min lag time) [2]
Elimination Half-Life (t~1/2~) 23.0 ± 7.7 hours [1] Multi-compartmental: 0.80h (distribution), 1.68h (elimination), 6.58h (terminal; for levocloperastine) [2]
Area Under the Curve (AUC~0–∞~) 81.0 ± 46.9 h·ng/mL [1] -
Onset of Action - 20–30 minutes after oral administration [3]
Duration of Action - 3–4 hours for a single dose [3]
Apparent Volume of Distribution (V~d~) - Terminal: 80 ml/kg; Steady-state: 57 ml/kg (for levocloperastine) [2]
Total Body Clearance (CL) - 7.5 L/h (for levocloperastine, likely an overestimation) [2]
Protein Binding - High (>97% for levocloperastine) [2]

Experimental Protocols from Key Studies

For researchers designing clinical pharmacokinetic studies, the following methodologies from recent literature can serve as a reference.

1. Bioequivalence and Pharmacokinetics Study (2022) [1]

  • Study Design: A single-center, randomized, open, double-cycle, self-crossover trial.
  • Subjects: Healthy Chinese volunteers (25 in fasting and 30 in postprandial conditions).
  • Dosage: A single 10 mg oral dose of cloperastine (as hydrochloride).
  • Blood Sampling: Collected over 72 hours. Sampling was designed to be denser around the expected T~max~ (1.5–4 hours).
  • Bioanalytical Method:
    • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Sample Prep: Plasma samples underwent protein precipitation.
    • Validation: The method was fully validated according to standard guidelines.
  • Data Analysis: Non-compartmental analysis using WinNonlin software (version 8.3). Primary endpoints for bioequivalence were C~max~, AUC~0–72h~, and AUC~0–∞~.
  • Safety Monitoring: Assessed via vital signs, physical examination, ECG, laboratory tests, and recording of adverse events.

2. Stability-Indicating HPLC Analytical Method [4]

  • Objective: To measure cloperastine fendizoate in the presence of its degradation products.
  • Chromatographic Conditions:
    • Column: C18 column.
    • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) at a 50:50 v/v ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 250.0 nm.
  • Degradation Studies: Forced degradation was performed under acidic, basic, and oxidative conditions at room temperature for 45 minutes. The drug showed significant degradation (~20%) under acidic and basic conditions.
  • Validation: The method was validated per ICH guidelines and shown to be linear in the 5.0–200.0 µg/mL range.

Pharmacokinetic Pathway and Workflow

The following diagrams outline the pharmacokinetic journey of cloperastine and the workflow of a typical bioequivalence study.

G A Oral Administration (this compound) B Absorption Tmax: 1-2.5 hours A->B C Distribution High Protein Binding >97% Wide Vd ~80 L/kg B->C D Metabolism Hepatic First-Pass Extensive Biotransformation C->D E Excretion Feces (Major Route) Urine (Minor Route) D->E

Cloperastine pharmacokinetic pathway from absorption to excretion.

G Subj Subject Recruitment & Screening Rand Randomization Subj->Rand Dosing Single Oral Dose (10 mg Cloperastine) Rand->Dosing Blood Serial Blood Collection (72h) Dosing->Blood Analysis LC-MS/MS Analysis Blood->Analysis PK PK Parameter Calculation (WinNonlin) Analysis->PK BE Bioequivalence Assessment PK->BE

Workflow for a clinical bioequivalence study of cloperastine formulations.

Key Pharmacological and Safety Profile

  • Mechanism of Action: Cloperastine has a dual mechanism. It acts centrally on the cough center in the medulla oblongata without depressing the respiratory center. It also exhibits antihistaminic (H1-receptor blocking) and mild bronchorelaxant (papaverine-like) activities [3] [1].
  • Safety and Tolerability: The drug is generally well-tolerated. A recent study reported no serious adverse events after a single 10 mg dose [1]. One study noted that a high dose of 120 mg/day of levocloperastine was associated with adverse events, including "excitatory phenomena," suggesting a upper limit for the therapeutic range [2].

References

Solubility Data and Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative solubility data for Cloperastine Fendizoate from multiple supplier sources.

Source Solubility in DMSO Molecular Weight CAS Number
Selleck Chemicals [1] 33 mg/mL (50.91 mM) 648.19 85187-37-7
MedChemExpress (MCE) [2] 10 mg/mL (15.43 mM) 648.19 85187-37-7
TargetMol [3] 8 mg/mL (12.34 mM) 648.19 85187-37-7
InvivoChem [4] ~10 mg/mL (~15.43 mM) 648.19 85187-37-7

The variation in reported solubility highlights the importance of verifying the specific value with your product's Certificate of Analysis (CoA). Sonication is recommended to aid dissolution [2] [5] [3].

Experimental Protocols

Here are detailed methodologies for preparing stock and in vivo working solutions.

Protocol 1: Preparing a DMSO Stock Solution

This protocol is for creating a concentrated stock solution for in vitro studies.

  • Calculate the mass of this compound needed to achieve your desired stock concentration and volume (e.g., 10 mg/mL).
  • Weigh the compound and transfer it to a vial.
  • Add the appropriate volume of pure, anhydrous DMSO.
  • Mix thoroughly by vortexing and/or sonication until a clear solution is obtained [2] [5] [3].
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store at -20°C for short-term use (about one month) or -80°C for long-term storage (1-2 years) [4] [2] [3].
Protocol 2: Preparing an In Vivo Working Solution

This protocol describes the preparation of a solution suitable for animal studies, using a sequential co-solvent method to improve solubility and bioavailability [4] [2].

  • Prepare a DMSO stock solution (e.g., 10.0 mg/mL) as described in Protocol 1.
  • Add the DMSO stock to PEG 300 and mix evenly. For 1 mL of final working solution, add 100 µL of stock to 400 µL of PEG 300.
  • Add Tween 80 to the mixture and mix evenly. Add 50 µL of Tween 80.
  • Dilute with saline to the final volume and mix thoroughly. Add 450 µL of saline to reach 1 mL.
  • Use the solution immediately after preparation for the most reliable results [2].

This workflow can be visualized as follows:

G Start Weigh this compound Step1 Dissolve in DMSO (vortex/sonicate) Start->Step1 Step2 Add to PEG 300 (mix evenly) Step1->Step2 Step3 Add Tween 80 (mix evenly) Step2->Step3 Step4 Dilute with Saline (to final volume) Step3->Step4 InVivo Ready for In Vivo Use Step4->InVivo

Preparation of an in vivo working solution using a sequential co-solvent method.

Critical Pharmacological and Safety Data

A key finding from the research is that this compound is a potent inhibitor of the hERG potassium channel.

Bioassay Target IC₅₀ / Value Experimental Model
hERG Inhibition [4] [2] [5] hERG K⁺ channel 27 nM In vitro
Cardiac Action Potential [4] [2] QT Interval / MAP Duration Prolonged at 1 mg/kg In vivo (anesthetized guinea pigs)
Acute Toxicity (Oral) [4] [2] [5] LD₅₀ >1000 mg/kg (rats), >2000 mg/kg (mice) In vivo

The mechanism of hERG channel inhibition and its downstream effects can be summarized as follows:

G CF This compound hERG Blocks hERG Channel CF->hERG IC₅₀ = 27 nM IKr Inhibits IKr Current hERG->IKr APD Prolonged Action Potential IKr->APD QT Extended QT Interval APD->QT TdP Risk of Torsades de Pointes QT->TdP Potential

Proposed pathway for hERG inhibition by this compound and associated pro-arrhythmic risk.

Key Takeaways for Researchers

  • Solubility is Workable: The compound is sufficiently soluble in DMSO for standard in vitro assays, with established protocols for in vivo formulation.
  • Critical Safety Profile: The potent hERG inhibition (IC₅₀ of 27 nM) and subsequent QT prolongation are major red flags for cardiac safety [4] [2] [1]. This must be a central focus in any drug development program.
  • Handling and Storage: Adhere to standard practices for handling small molecules: use fresh, anhydrous DMSO, prepare aliquots to minimize freeze-thaw cycles, and store at recommended temperatures (-20°C or -80°C) [4] [2].

References

Cloperastine Fendizoate biological targets

Author: Smolecule Technical Support Team. Date: February 2026

Biological Targets and Quantitative Data

The table below summarizes the key biological targets of Cloperastine Fendizoate and its associated quantitative data.

Biological Target Mechanism of Action Reported Affinity/Potency Biological Consequence
Sigma-1 Receptor Agonist [1] [2] Ki = 20 nM [1] Believed to contribute to antitussive efficacy [1].
GIRK/hERG K+ Channel Blocker [1] [2] [3] IC50 = 27 nM [2] [3] [4] "Potent" blockade; thought to be central to cough suppression [1].
Histamine H1 Receptor Antagonist [1] [5] [2] Ki = 3.8 nM [1] Contributes to side effects like sedation; may provide peripheral antitussive effect [1] [6].
Muscarinic Receptors Anticholinergic [1] Information not specified in search results Contributes to side effects [1].

Experimental Data and Protocols

Here are the methodologies and key findings from experiments investigating this compound's biological activities.

In Vitro Assays

The primary in vitro data concerns its potent blockade of potassium channels.

  • Target: hERG (Human Ether-à-go-go-Related Gene) K+ channels [2] [3] [4].
  • Protocol: Cloperastine was shown to suppress hERG K+ currents in a concentration-dependent manner [2] [3]. The IC50 value (the concentration that causes half-maximal inhibition) was determined to be 27 ± 3 nM, classifying it as a potent blocker [2] [4] [7].
  • Significance: This potent blockade of GIRK/hERG channels is considered a likely central mechanism for its antitussive action [1].
In Vivo Studies

Animal studies have investigated both the efficacy and safety profile of Cloperastine.

  • Antitussive & Cardiac Safety Profile: A study in anesthetized guinea pigs demonstrated that a therapeutic dose of cloperastine (1 mg/kg) prolonged the QT interval and monophasic action potential duration without affecting the PR interval or QRS width [2] [4] [7]. This indicates an effect on cardiac repolarization consistent with hERG channel blockade.
  • Acute Toxicity: The acute toxicity of this compound is reported to be low. The LD50 in rats and mice administered via the intraperitoneal route exceeded 1000 mg/kg, and via the oral route exceeded 2000 mg/kg [2] [4] [7].
Human Pharmacokinetics

A 2022 bioequivalence study in healthy Chinese volunteers provides relevant human pharmacokinetic data [8].

  • Analytical Method: Plasma concentrations of cloperastine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [8].
  • Key Parameters: After a single 10 mg oral dose, the half-life (t1/2) was approximately 23.0 ± 7.7 hours, and the time to reach peak concentration (Tmax) was 1-1.5 hours. The area under the curve (AUC0–∞) was 81.0 ± 46.9 h∙ng/mL [8].
  • Formulation Note: This study confirmed that a test formulation was bioequivalent to the reference product (HUSTAZOL), and that food intake did not significantly affect the absorption of the drug [8].

Mechanism of Action Workflow

The following diagram illustrates the multi-target mechanism of this compound and its integrated effects on the cough reflex.

G cluster_central Central Nervous System cluster_peripheral Peripheral Airways CLOP This compound Sigma1 Sigma-1 Receptor (Agonist, Ki=20 nM) CLOP->Sigma1 Binds GIRK GIRK/hERG Channel (Blocker, IC₅₀=27 nM) CLOP->GIRK Blocks H1 Histamine H1 Receptor (Antagonist, Ki=3.8 nM) CLOP->H1 Blocks Musc Muscarinic Receptors (Anticholinergic) CLOP->Musc Blocks CoughCenter Cough Center (Medulla Oblongata) Sigma1->CoughCenter Inhibits Activity GIRK->CoughCenter Reduces Neural Signaling Effect1 Reduced Cough Reflex CoughCenter->Effect1 Leads to Bronchi Bronchial Tissue H1->Bronchi Reduces Irritation & Inflammation Musc->Bronchi Reduces Mucus Secretion Effect2 Decreased Bronchial Irritation & Constriction Bronchi->Effect2 Leads to

This diagram illustrates how this compound suppresses cough through a dual mechanism: by centrally inhibiting the cough center in the brain via sigma-1 receptor agonism and GIRK channel blockade, and by peripherally reducing irritation and mucus secretion in the airways via H1 and muscarinic receptor antagonism [1] [6].

Key Insights for Researchers

  • Multi-Target Profile: Cloperastine's efficacy likely stems from its synergistic action on multiple targets (central and peripheral) rather than a single pathway [1] [6].
  • Cardiac Safety Consideration: The potent hERG channel blockade (IC50 = 27 nM) is a critical finding. While it may contribute to the therapeutic effect, it also necessitates careful cardiac safety monitoring, particularly regarding QT interval prolongation, during any further drug development [2] [4].
  • Advantage over Narcotics: A key therapeutic advantage is that it provides central antitussive action without narcotic effects, respiratory depression, or addiction potential, unlike codeine [5] [8].

References

Cloperastine Fendizoate LD50 toxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Acute Oral Toxicity (LD50) Data

The table below summarizes the quantitative LD50 data found in the search results.

Compound Species Route LD50 (mg/kg) Toxicity Classification Source
Cloperastine Hydrochloride Rat Oral 1986 Moderately Toxic (Class 4) [1] [2]
Cloperastine Hydrochloride Mouse Oral 553 Moderately Toxic (Class 3) [1] [2]
Cloperastine Fendizoate Rat & Mouse Oral >1000 (rats), >2000 (mice) Slightly to Practically Non-Toxic [1] [2] [3]

The data indicates that This compound appears to be less toxic than its hydrochloride salt when administered orally, with LD50 values exceeding 1000-2000 mg/kg.

Experimental Protocols for Acute Toxicity Studies

For a generic acute oral toxicity study, the following methodologies are standard. The provided search results detail a specific "proposed method" that uses fewer animals [4].

Standard Study Design Overview

A typical acute oral LD50 study involves administering a single dose of the test substance to groups of laboratory animals, followed by a 14-day observation period for mortality and clinical signs of toxicity [1]. The core workflow for this process is outlined below:

G Start Study Start AnimalPrep Animal Preparation (Healthy rodents, fasting) Start->AnimalPrep Dosing Single Dose Administration (Oral gavage) AnimalPrep->Dosing Observation Post-administration Observation (14 days for mortality and clinical signs) Dosing->Observation Necropsy Terminal Procedure (Necropsy and gross pathology) Observation->Necropsy DataAnalysis Data Analysis & LD50 Calculation Necropsy->DataAnalysis

General workflow for an acute oral toxicity study [1].

Detailed Staged Testing Method

The search results describe a specific three-stage method designed to use fewer animals while exploring a wide dose range [4]. The following diagram illustrates the decision-making process in this staged approach:

G Stage1 Stage 1: 4 animals Doses: 10, 100, 300, 600 mg/kg (or 50, 200, 400, 800 mg/kg) Decision1 Mortality in Stage 1? Stage1->Decision1 Stage2 Stage 2: 3 animals Doses: 900, 1600, 2250 mg/kg Decision1->Stage2 No Confirm Confirmatory Test (2 animals at critical dose) Decision1->Confirm Yes Decision2 Mortality in Stage 2? Stage2->Decision2 Stage3 Stage 3: 3 animals Doses: 3000, 4000, 5000 mg/kg Decision2->Stage3 No Decision2->Confirm Yes End LD50 > 5000 mg/kg High degree of safety Stage3->End Calc Calculate LD50 LD50 = √(M0 × M1) Confirm->Calc

Decision flow for a staged acute toxicity testing method. M0 = highest dose with no mortality; M1 = lowest dose causing mortality [4].

Data Interpretation and Toxicity Classification

After determining the LD50 value, the chemical is classified based on established toxicity scales. According to the Hodge and Sterner Scale cited in the search results [1]:

  • Moderately Toxic (Class 3): LD50 between 50 and 500 mg/kg
  • Slightly Toxic (Class 4): LD50 between 500 and 5000 mg/kg
  • Practically Non-toxic (Class 5): LD50 between 5000 and 15,000 mg/kg

Important Considerations for Researchers

  • The LD50 is a measure of acute toxicity only (effects occurring within a short time, up to 14 days after a single dose) and does not provide information on long-term or chronic effects [1].
  • The values are specific to the tested animal species, sex, age, and route of administration. Extrapolating these results directly to humans requires caution [1].
  • There is a growing emphasis on alternative testing methods (in silico models like QSAR) to reduce animal use in toxicity testing [5] [6].

References

Mechanism of Action and Pharmacological Targets

Author: Smolecule Technical Support Team. Date: February 2026

Cloperastine Fendizoate suppresses cough through a dual central and peripheral mechanism.

  • Central Action: The primary effect is exerted on the cough center in the medulla oblongata of the brain, where it reduces the cough reflex [1] [2] [3]. Unlike opioid-derived antitussives like codeine, it does so without causing significant depression of the respiratory center [4].
  • Peripheral Action: It also acts directly on the tracheobronchial tree [3]. Its antihistaminic (H1-blocking) and anticholinergic properties help reduce irritation, inflammation, and mucus secretion in the airways, thereby decreasing the stimuli that trigger the cough reflex [1] [2].

The following diagram illustrates the multifaceted mechanism of action of this compound, integrating its central and peripheral effects:

G cluster_central Central Nervous System cluster_peripheral Peripheral Airways CLOP This compound MECH Multimodal Mechanism of Action CLOP->MECH COUGH Cough Center (Medulla Oblongata) EFF Therapeutic Effect: Reduction in Cough Frequency & Intensity COUGH->EFF H1 H1 Histamine Receptor H1->EFF ACh Muscarinic Receptor ACh->EFF SENS Sensory Nerves SENS->EFF MECH->COUGH Suppresses activity MECH->H1 Antagonizes MECH->ACh Antagonizes MECH->SENS Desensitizes

Beyond the core antitussive pathway, research has identified several specific molecular targets that contribute to its efficacy and side effect profile. The table below details these key targets and the associated experimental findings.

Target / Activity Experimental Findings & Relevance
GIRK Channel Blocker Described as a "potent" blocker [5]. This action is thought to be involved in the antitussive efficacy, though it may also be related to central adverse effects [5].
σ1 Receptor Ligand Binds to σ1 receptors with high affinity (Ki = 20 nM), likely as an agonist. This activity is also believed to contribute to its antitussive effect [5] [6].
hERG K+ Channel Inhibitor Inhibits hERG K+ currents in a concentration-dependent manner (IC50 = 27 nM) [7] [8]. This is a significant proarrhythmic risk and a critical consideration in drug development and safety profiling.
Antihistaminic (H1) High affinity for H1 receptors (Ki = 3.8 nM). Contributes to peripheral cough suppression but is also responsible for sedative side effects [5] [9].
Anticholinergic Contributes to reduced mucus secretion and bronchoconstriction, but also causes side effects like dry mouth [5] [1] [2].

Experimental and Clinical Data

Clinical Efficacy

A randomized, open-label Phase IV clinical trial compared Levocloperastine (the levorotatory isomer) to dextromethorphan in patients with dry cough. The study concluded that Levocloperastine was significantly more effective at reducing both the severity and frequency of cough and resulted in a higher quality of life score on the Leicester Cough Questionnaire after 7 days of treatment [6].

Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic parameters for Levothis compound based on product information [3].

Parameter Value / Description
Time to Peak Concentration (Tmax) 2 to 4 hours
Lag Time ~45 minutes
Oral Bioavailability >40%
Half-life (Elimination) 1.68 hours
Terminal Half-life 6.58 hours
Volume of Distribution (Vd) 80 ml/kg (terminal)
Protein Binding High
Total Body Clearance 7.5 L/hour

Key Experimental Protocols

For researchers, understanding the experimental models used to characterize Cloperastine is essential. Below are summaries of key methodologies cited in the literature.

In Vitro hERG Potassium Channel Assay

This protocol is used to evaluate the cardiotoxicity risk of a compound by assessing its inhibition of the hERG channel.

  • Objective: To determine the IC50 of this compound for hERG K+ current inhibition [7] [8].
  • Methodology:
    • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
    • Electrophysiology: Employ the whole-cell patch-clamp technique to record potassium currents.
    • Drug Application: Apply increasing concentrations of this compound (e.g., from 1 nM to 100 µM) to the bath solution.
    • Data Analysis: Measure the peak tail current amplitude after each application. Plot the percentage of current inhibition against the drug concentration and fit the data with a logistic function (e.g., Hill equation) to calculate the IC50 value.
In Vivo Citric Acid-Induced Cough Model

This is a standard preclinical model for evaluating the efficacy of antitussive agents.

  • Objective: To assess the antitussive effect of Levocloperastine in guinea pigs [3].
  • Methodology:
    • Animals: Use conscious guinea pigs placed in a transparent chamber.
    • Cough Induction: Expose the animals to an aerosol of citric acid (e.g., 0.2-0.4 M) for a fixed period to induce cough.
    • Dosing: Administer the test compound (Levocloperastine), a positive control (e.g., Codeine), and a vehicle control to different groups. Doses are typically administered intraperitoneally or orally.
    • Measurement: Record the number of coughs (audible and associated with a characteristic chest movement) for a set time after aerosol exposure.
    • Data Analysis: Compare the mean number of coughs in the treatment groups to the control group. Calculate the percentage inhibition and the effective dose (ED50).

Safety and Tolerability Profile

  • Common Adverse Effects: Drowsiness, somnolence, dry mouth, gastrointestinal effects, dizziness, and headache [5] [3].
  • Cardiovascular Risk: The potent inhibition of hERG channels (IC50 = 27 nM) indicates a potential risk for QT interval prolongation and Torsades de Pointes, requiring careful safety monitoring [7] [8].
  • Drug Interactions:
    • CNS Depressants: Its sedative effect can be enhanced by concomitant use with anxiolytics, antipsychotics, barbiturates, hypnotics, and alcohol [3].
    • Other Anticholinergics: Can have additive effects with drugs like tricyclic antidepressants and anti-Parkinson's agents [3].
    • Mucolytics/Expectorants: Should be used with caution as suppressing the cough reflex in the presence of increased secretions can lead to pulmonary obstruction [3].

References

Comprehensive Application Notes and Protocols for Cloperastine Fendizoate HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed application notes and standardized protocols for the analysis of Cloperastine Fendizoate (CLOP) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers and scientists involved in pharmaceutical development and quality control.

Stability-Indicating HPLC Method for this compound and Degradant Characterization

A novel, green HPLC method has been developed for the analysis of CLOP in the presence of its degradation products, suitable for stability testing and formulation analysis [1].

Experimental Protocol
  • Chromatographic Conditions:

    • Column: C18 column
    • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) in a 50:50 (v/v) ratio.
    • Flow Rate: 1.0 mL/min
    • Detection: UV detection at 250.0 nm
    • Injection Volume: 20 µL
    • Temperature: Ambient
    • Run Time: Approximately 10 minutes [1]
  • Sample Preparation:

    • Stock Solution: Prepare a CLOP standard solution at a concentration of 1 mg/mL in ethanol.
    • Working Standard Solutions: Dilute the stock solution with mobile phase to obtain concentrations in the range of 5.0–200.0 µg/mL for calibration.
    • Formulation Sample (e.g., Notussil suspension): Dilute an appropriate amount equivalent to about 50 mg of CLOP in a 50 mL volumetric flask with methanol. Sonicate and dilute to volume with methanol. Further dilute with the mobile phase to obtain a final concentration within the linear range (e.g., 20 µg/mL). Filter through a 0.45-µm membrane filter before injection [1].
  • Forced Degradation Study Protocol:

    • Acidic Stress: Treat the drug solution with 0.1M HCl. Heat at a specified temperature (e.g., 60°C) for 45 minutes. Neutralize before analysis.
    • Basic Stress: Treat the drug solution with 0.1M NaOH. Heat at a specified temperature (e.g., 60°C) for 45 minutes. Neutralize before analysis.
    • Oxidative Stress: Treat the drug solution with 3% H₂O₂. Allow to stand at room temperature for 45 minutes.
    • After the stress procedures, analyze the samples using the chromatographic conditions above. Identify degradants using MS/MS [1].
Method Validation Data

The table below summarizes the validation parameters for the stability-indicating method as per ICH guidelines [1].

Validation Parameter Result / Specification
Linearity Range 5.0–200.0 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Mean % Recovery) 100.43 ± 0.148%
Precision (% RSD) < 2.0%
Degradation (Acidic, 45 min) 20.68%
Degradation (Basic, 45 min) 22.86%
Degradation (Oxidative, 45 min) 12.86%
Major Degradant (MS/MS) m/z 105.03 (Benzaldehyde)

The following diagram illustrates the forced degradation study workflow and the primary degradation pathway identified for this compound.

G Start Start Forced Degradation Study Acid Acidic Stress (0.1M HCl, 45 min, 60°C) Start->Acid Base Basic Stress (0.1M NaOH, 45 min, 60°C) Start->Base Oxid Oxidative Stress (3% H₂O₂, 45 min, RT) Start->Oxid Analyze HPLC-UV/MS Analysis Acid->Analyze Base->Analyze Oxid->Analyze Result Identify Major Degradant: Benzaldehyde (m/z 105.03) Analyze->Result

Protocol for Determination of Genotoxic Impurities in this compound

Controlling genotoxic impurities (GTIs) at trace levels is critical in Active Pharmaceutical Ingredient (API) development. The following protocol uses two methods to control three specific GTIs in CLOP [2] [3] [4].

Experimental Protocol for GTI Analysis
  • Sample Preparation (Cleanup):

    • Due to the low volatility of fendizoate and the high sensitivity required, a Strong Anion-Exchange (SAX) Solid-Phase Extraction (SPE) cleanup is necessary for both GC-MS and HPLC-DAD methods.
    • Dissolve the CLOP raw material in an appropriate solvent (e.g., water).
    • Load onto a pre-conditioned SAX-SPE cartridge.
    • Elute the GTIs, which are not retained by the SAX phase.
    • For the HPLC-DAD method, perform a 1:1 (v/v) dilution of the SPE eluate with water before injection [2] [4].
  • GC-MS Method for 2-Chloroethanol (2-CE):

    • Column: Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness).
    • Carrier Gas: Helium.
    • Injection Volume: 1 µL (splitless mode).
    • Temperature Program: Optimize to elute 2-CE (e.g., initial 40°C, hold, then ramp).
    • Detection: MS in Single Ion Monitoring (SIM) mode at m/z 80.
    • Limit of Detection (LOD): 1.7 mg/L [2] [4].
  • HPLC-DAD Method for Sulfonate Esters (MPTS, CEPTS):

    • Column: SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm), temperature maintained at 50°C.
    • Mobile Phase: Phosphate buffer (pH 3.0; 10 mM) - Methanol (containing 10% Acetonitrile) in a 45:55 (v/v) ratio.
    • Flow Rate: 1.7 mL/min.
    • Detection: UV at 227 nm.
    • Injection Volume: 80 µL.
    • LOD for MPTS: 11.2 mg/L.
    • LOD for CEPTS: 2.1 mg/L [2] [4].
GTI Method Parameters and Specifications

The table below summarizes the key parameters for the chromatographic methods used in the determination of genotoxic impurities.

Parameter GC-MS Method (for 2-CE) HPLC-DAD Method (for MPTS, CEPTS)

| Target Impurities | 2-Chloroethanol (2-CE) | Methyl p-toluenesulfonate (MPTS), 2-Chloroethyl p-toluenesulfonate (CEPT) | | Column | VF-23ms Capillary | SymmetryShield RP8 (250 x 4.6 mm, 5µm) | | Mobile Phase | N/A (GC method) | Phosphate Buffer (pH 3.0):Methanol (45:55) + 10% ACN | | Flow Rate | N/A (Carrier Gas) | 1.7 mL/min | | Detection | MS-SIM (m/z 80) | UV @ 227 nm | | Injection Volume | 1 µL | 80 µL | | Sample Prep | SAX-SPE Cleanup | SAX-SPE Cleanup + 1:1 Dilution | | LOD | 1.7 mg/L | MPTS: 11.2 mg/L; CEPTS: 2.1 mg/L |

The following workflow outlines the parallel analytical paths for determining different genotoxic impurities in this compound.

G Start CLOP API Sample SPE SAX-SPE Cleanup Start->SPE GC GC-MS Analysis SPE->GC HPLC HPLC-DAD Analysis SPE->HPLC ResultA Determine 2-Chloroethanol (2-CE) GC->ResultA ResultB Determine Sulfonate Esters (MPTS, CEPTS) HPLC->ResultB

Simultaneous Estimation of Levothis compound and Chlorpheniramine Maleate

This method is designed for the analysis of a combination syrup formulation containing both drugs [5].

Experimental Protocol for Combination Formulation
  • Chromatographic Conditions:

    • Column: C18 column (e.g., Hypersil BDS, 25 cm × 4.6 mm, 5 µm).
    • Mobile Phase: 10 mM Phosphate Buffer (pH 6.5) and Acetonitrile in a 50:50 (v/v) ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 227 nm (iso-absorptive point for both drugs).
    • Injection Volume: 20 µL.
    • Temperature: Ambient.
    • Run Time: 10 minutes [5].
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Levothis compound and Chlorpheniramine Maleate in methanol to obtain stock solutions of 200 µg/mL and 40 µg/mL, respectively. Further dilute with mobile phase to working concentrations of 20 µg/mL and 4 µg/mL.
    • Syrup Formulation Sample: Transfer an amount of syrup equivalent to 20 mg LCF and 4 mg CPM to a 100 mL volumetric flask. Add about 70 mL of methanol, shake vigorously, and sonicate. Dilute to volume with methanol and mix. Filter through a 0.45-µm filter. Dilute 1 mL of this filtrate to 10 mL with mobile phase [5].

Summary and Concluding Remarks

The HPLC methods presented provide robust and validated tools for the analysis of this compound across various contexts:

  • The stability-indicating method is ideal for forced degradation studies and quality control of the bulk drug and formulations, with the added benefit of being environmentally friendly [1].
  • The genotoxic impurity methods are essential for ensuring API safety, demonstrating the need for sophisticated techniques like SPE-GC-MS and HPLC-DAD to achieve the required detection limits [2] [3].
  • The combination formulation method offers a fast and reliable QC procedure for a specific marketed product [5].

Researchers can select and adapt these protocols based on their specific analytical needs, ensuring the identity, purity, strength, and performance of this compound throughout the drug development lifecycle.

References

Overview of Analytical Methods for Cloperastine Fendizoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two key chromatographic methods used in the analysis of Cloperastine Fendizoate and its related impurities.

Table 1: Summary of Analytical Methods for this compound

Method Aspect Method 1: Analysis of Genotoxic Impurities [1] Method 2: Stability-Indicating Assay [2]
Application Limit test for three genotoxic impurities (2-Chloroethanol, Methyl p-toluenesulfonate, 2-Chloroethyl p-toluenesulfonate) Assay of this compound in presence of its degradation products
Technique GC-MS (for 2-CE) & HPLC-DAD (for sulfonate esters) HPLC-UV

| Column | GC: VF-23 ms capillary column (30 m × 0.25 mm, 0.25 µm) HPLC: SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm) | C18 Column (specific brand not stated) | | Mobile Phase | HPLC: Phosphate buffer (pH 3.0; 10 mM)-Methanol (containing 10% ACN) (45:55, v/v) | Ethanol and 0.1% orthophosphoric acid (pH 4.0) (50:50, v/v) | | Flow Rate | 1.7 mL/min | 1.0 mL/min | | Detection | GC-MS: SIM at m/z 80 HPLC-DAD: 227 nm | UV at 250.0 nm | | Sample Prep | Strong Anion-Exchange (SAX) SPE to remove API | Information not specified in abstract | | Injection Volume | 80 µL | Not specified | | Validation | Specificity and LOD per ICH | Fully validated per ICH; Linearity: 5.0–200.0 µg/mL |

Detailed Experimental Protocols

Protocol 1: Determination of Genotoxic Impurities

This method uses a dual-platform approach to control specific genotoxic impurities at strict levels [1].

  • Sample Preparation:

    • Use Strong Anion-Exchange (SAX) Solid-Phase Extraction (SPE) to remove the main this compound component from the sample solution. This is critical due to its high concentration and low volatility, which would otherwise interfere with the analysis.
    • For the HPLC-DAD analysis, after the SPE elution step, perform a 1:1 (v/v) dilution of the eluate with water to achieve the required sensitivity.
  • Chromatographic Conditions - GC-MS (for 2-Chloroethanol):

    • Column: Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., film thickness 0.25 µm).
    • Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode at m/z 80.
    • The specific temperature gradient and other GC parameters should be optimized based on the equipment.
  • Chromatographic Conditions - HPLC-DAD (for Sulfonate Esters):

    • Column: SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm).
    • Column Oven: 50°C.
    • Mobile Phase: 10 mM Phosphate buffer, pH 3.0 - Methanol (containing 10% Acetonitrile) in a 45:55 (v/v) ratio.
    • Flow Rate: 1.7 mL/min.
    • Detection: Diode Array Detector (DAD) at 227 nm.
    • Injection Volume: 80 µL.
  • Validation: The method was validated for specificity (ensuring impurity peaks are resolved from each other and the API) and Limit of Detection (LOD) to demonstrate sensitivity at the required level.

Protocol 2: Stability-Indicating HPLC Method

This method is designed for the assay of this compound and can separate it from its degradation products formed under stress conditions [2].

  • Chromatographic Conditions:

    • Column: A C18 column is used.
    • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH adjusted to 4.0) in a 50:50 (v/v) ratio. This composition is noted for its green chemical properties.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 250.0 nm.
  • Forced Degradation Studies: The method was applied to study degradation under stress conditions:

    • Acidic: 20.68% degradation after 45 minutes.
    • Basic: 22.86% degradation after 45 minutes.
    • Oxidative: 12.86% degradation after 45 minutes.
    • Major Degradant: MS/MS analysis identified a major degradation product with m/z 105.03, consistent with benzaldehyde formed via ether bond cleavage [2].

The following workflow diagram illustrates the forced degradation study process and subsequent analysis described in Protocol 2.

G Start This compound Sample Acid Acidic Stress Start->Acid Base Basic Stress Start->Base Oxidative Oxidative Stress Start->Oxidative Degraded Stressed Samples with Degradation Products Acid->Degraded Base->Degraded Oxidative->Degraded HPLC HPLC-UV Analysis Degraded->HPLC MS MS/MS Identification HPLC->MS Result Identification of Benzaldehyde (m/z 105.03) MS->Result

Important Considerations for Implementation

  • System Suitability: Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately (e.g., resolution, tailing factor, repeatability).
  • Standard Preparation: Accurately prepare reference standards of this compound and known impurities for calibration and identification.
  • Method Verification: If adapting these methods for a specific quality control laboratory, a full or partial verification study should be conducted to confirm performance.
  • Greenness of Methods: The stability-indicating method (Protocol 2) uses ethanol, a safer and more environmentally friendly solvent compared to traditional acetonitrile, and has been assessed for its greenness score [2].

Limitations and Next Steps

The primary limitation is the absence of the official Japanese Pharmacopoeia monograph text. The methods provided are from research articles. For official quality control testing, it is mandatory to consult the latest version of the JP monograph.

  • To obtain the official method: You must acquire the Japanese Pharmacopoeia 18th Edition, which includes the monograph for this compound [3]. These can be purchased from official sources or accessed through university and corporate libraries.
  • Currentness: The research methods described were published in 2012 and 2025, providing a modern, green alternative. The JP18 is current as of its publication.

References

Cloperastine Fendizoate system suitability test

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Context and Objective

The primary goal of a System Suitability Test (SST) is to verify that the chromatographic system is capable of performing the intended analysis with the required precision, sensitivity, and resolution [1] [2]. For Cloperastine Fendizoate (CLOP), an antitussive drug substance, SST is critical for methods monitoring:

  • Genotoxic Impurities (GTIs): Such as 2-chloroethanol (2-CE) and sulfonate esters (MPTS, CEPTS), which require control at low ppm levels [1] [2].
  • Degradation Products: CLOP undergoes significant degradation under acidic, basic, and oxidative stress conditions, producing impurities like benzaldehyde (m/z 105.03) [3].

The following workflow diagrams outline the strategic and procedural aspects of the analysis.

G Start Start: Define Analytical Goal Decision1 What is the primary analyte? Start->Decision1 PathA Genotoxic Impurities (GTIs) (e.g., 2-CE, MPTS, CEPTS) Decision1->PathA Trace Level PathB Drug Substance (CLOP) and its Degradation Products Decision1->PathB Main Component TechA Select Technique: GC-MS PathA->TechA TechB Select Technique: HPLC-UV/DAD PathB->TechB End Define SST Parameters TechA->End TechB->End

Figure 1: Analytical Strategy Selection Workflow for determining the appropriate technique based on the analytical goal.

G Start Start: Sample Preparation Step1 1. Weigh CLOP sample Start->Step1 Step2 2. Dissolve in suitable solvent Step1->Step2 Step3 3. For GTIs: Perform SAX-SPE to remove CLOP matrix Step2->Step3 Step4 4. Dilute to final volume Step3->Step4 Step5 5. Prepare SST Solution (mix of CLOP and key impurities) Step4->Step5 Analysis Chromatographic Analysis Step5->Analysis

Figure 2: Generic Sample Preparation Workflow for CLOP analysis, highlighting the crucial SPE clean-up step for GTI testing.

Summary of Quantitative System Suitability Criteria

The tables below consolidate key system suitability parameters and analytical conditions from the literature.

Table 1: Recommended System Suitability Criteria for CLOP Methods

Test Parameter Recommended Criteria for CLOP/GTIs Reference Method / Justification
Resolution (Rs) Rs ≥ 10 between critical pair (e.g., CLOP and 4-chlorobenzophenone) JP Fenofibrate Monograph [4]
Tailing Factor (T) - Not specified in searched literature
Theoretical Plates (N) - Not specified in searched literature

| Precision (Repeatability)| RSD ≤ 1.0% for peak area ratios (Assay) RSD ≤ 5.0% for peak areas (Purity) | JP Fenofibrate Monograph [4] | | Sensitivity / Detectability| Signal-to-Noise ratio or specific dilution factor to meet detection limits for GTIs (e.g., 14 ppm) | ICH Guidelines, as applied in [1] [2] |

Table 2: Key Stress Degradation Profile of this compound [3]

Stress Condition Degradation After 45 Minutes Major Degradation Product Identified
Basic Hydrolysis 22.86% Benzaldehyde (m/z 105.03) via ether bond cleavage
Acidic Hydrolysis 20.68% Benzaldehyde (m/z 105.03) via ether bond cleavage
Oxidative Stress 12.86% Benzaldehyde (m/z 105.03) via ether bond cleavage

Detailed Experimental Protocols

Protocol 1: System Suitability Test for Purity and Assay by HPLC-UV

This protocol is adapted from green HPLC methods for CLOP determination and degradation studies [3], using principles from pharmacopeial monographs [4].

  • 1. Chromatographic Conditions

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
    • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH 4.0) at a 50:50 (v/v) ratio [3].
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 250 nm.
    • Column Temperature: Ambient.
    • Injection Volume: 20 µL.
  • 2. System Suitability Solution (SSS) Preparation

    • Prepare a solution containing this compound and a suitable internal standard or a key impurity (if available). For degradation studies, a stress-tested sample yielding benzaldehyde can be used [3]. As a model, a resolution solution like the one for Fenofibrate (using 4-chlorobenzophenone) can be emulated [4].
  • 3. SST Execution and Evaluation

    • Inject the SSS in six replicates.
    • Calculation and Acceptance Criteria:
      • Precision: The relative standard deviation (RSD) of the peak areas for CLOP from six replicate injections should be ≤ 5.0% for purity tests [4].
      • Resolution: If using a mixture with an internal standard or impurity, the resolution between the two closest eluting peaks should be ≥ 10 [4].
Protocol 2: Limit Test for Genotoxic Impurities by GC-MS and HPLC-DAD

This protocol is derived from the method developed for the determination of GTIs in CLOP [1] [2]. Due to differing physicochemical properties, two separate techniques are required.

  • A. GC-MS Method for 2-Chloroethanol (2-CE)

    • Sample Prep: Subject CLOP sample solution to Strong Anion-Exchange (SAX) Solid-Phase Extraction (SPE) to remove the drug substance matrix. This is critical for protecting the instrument and achieving the required sensitivity [1] [2].
    • GC-MS Conditions:
      • Column: Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., 0.25 µm film).
      • Detection: MS in Single Ion Monitoring (SIM) mode at m/z 80 [2].
    • SST Focus: The method must detect 2-CE at the specified concentration limit of 14 ppm relative to CLOP [1] [2].
  • B. HPLC-DAD Method for Sulfonate Esters (MPTS, CEPTS)

    • Sample Prep: Use SAX-SPE for clean-up, followed by a 1:1 (v/v) dilution of the eluate with water [2].
    • HPLC-DAD Conditions:
      • Column: SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm).
      • Mobile Phase: Phosphate buffer (pH 3.0; 10 mM)-Methanol (containing 10% ACN) (45:55, v/v).
      • Flow Rate: 1.7 mL/min.
      • Detection: UV at 227 nm.
      • Column Temperature: 50°C.
      • Injection Volume: 80 µL [2].
    • SST Focus: The method must be specific, resolving MPTS and CEPTS from any solvent or excipient peaks, and sensitive enough to detect them at the 14 ppm limit [2].

Discussion and Best Practices

  • Green Analytical Chemistry: The proposed HPLC method using ethanol as a mobile phase component aligns with the principles of green chemistry, reducing the use of hazardous chemicals as confirmed by a high greenness score [3].
  • Handling Low-Volatility Salts: The fendizoate salt has low volatility. For GC-MS analysis, the SAX-SPE clean-up is a critical step to prevent source contamination and ensure consistent performance [2].
  • Stability-Indicating Properties: A robust SST should verify that the method can resolve CLOP from its major degradation product, benzaldehyde, confirming its stability-indicating capability [3].

Conclusion

Although a predefined system suitability test for this compound is not available in the public domain, the protocols and criteria detailed herein—synthesized from peer-reviewed methods for impurity and degradation profiling—provide a solid foundation. Adhering to these parameters ensures that the analytical system is fit for its purpose, guaranteeing the reliability of data for the quality control and stability assessment of this compound.

References

Comprehensive Application Notes and Protocols for Cloperastine Fendizoate Purity Determination Using HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cloperastine fendizoate is an antitussive medication with combined antihistaminic and central antitussive effects, widely used in cough preparations for various patient populations. The chemical structure consists of cloperastine (a piperidine derivative) coupled with fendizoic acid, creating a complex molecule requiring specialized analytical approaches. Pharmaceutical quality control of this active pharmaceutical ingredient (API) demands robust analytical methods to ensure purity, safety, and efficacy. The absence of monographs in major pharmacopoeias like USP and Ph. Eur. further complicates regulatory compliance, necessitating thoroughly developed and validated analytical procedures.

The determination of purity and identification of impurities is particularly critical for this compound due to its synthetic pathway and potential degradation products. Recent studies have highlighted the formation of specific degradants and genotoxic impurities that may impact product quality and patient safety. This document presents comprehensive application notes and detailed experimental protocols for the determination of this compound purity using HPLC, incorporating recent methodological advances and addressing both routine quality control and stability-indicating applications.

HPLC Method Development

Instrumentation and Chromatographic Conditions

The development of a reliable HPLC method for this compound requires careful optimization of various chromatographic parameters. The following conditions have been established as optimal for the separation and quantification of this compound and its related substances:

  • HPLC System: Any modern HPLC system equipped with quaternary pump, autosampler, thermostatted column compartment, and UV or DAD detector. Ultra-High Performance Liquid Chromatography (UHPLC) systems can be adapted with appropriate method scaling for enhanced separation efficiency and reduced analysis time. [1]
  • Column: C18 reversed-phase column (e.g., 150 × 4.6 mm, 3 μm or 5 μm particle size). The Inertsil ODS column (4.6 × 100 mm i.d., 3 μm) has demonstrated excellent separation efficiency for cloperastine and its impurities. [2]
  • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH = 4) in a 50:50 v/v ratio. This composition provides optimal selectivity while aligning with green chemistry principles by replacing acetonitrile with ethanol. [3]
  • Flow Rate: 1.0 mL/min with isocratic elution
  • Detection Wavelength: 250 nm
  • Injection Volume: 10-20 μL
  • Column Temperature: Ambient to 30°C
  • Run Time: Approximately 10-15 minutes
Method Development Considerations

The development of a robust HPLC method requires systematic optimization of several critical parameters:

  • Column Selection: Different C18 columns from various manufacturers should be screened during method development to ensure robustness. The stationary phase chemistry, particle size, and column dimensions significantly impact separation efficiency. [4]
  • Mobile Phase Optimization: The pH of the aqueous component is critical for achieving symmetric peak shapes, particularly for basic compounds like cloperastine. Orthophosphoric acid at pH 4.0 provides sufficient ionization control without compromising column stability. [3] [4]
  • Temperature Optimization: Elevated column temperatures (up to 50°C) may be employed to reduce backpressure and improve mass transfer, particularly when using smaller particle columns or higher flow rates. [5]
  • Gradient vs. Isocratic Elution: While isocratic elution is sufficient for routine quality control, gradient elution may be necessary for comprehensive impurity profiling or when analyzing degraded samples. [4]
System Suitability Parameters

System suitability tests must be performed before sample analysis to ensure method reliability:

  • Theoretical Plates: Not less than 2000 per column for cloperastine peak
  • Tailing Factor: Not more than 2.0 for the cloperastine peak
  • Relative Standard Deviation (RSD): Not more than 2.0% for peak areas from six replicate injections
  • Resolution: Resolution between cloperastine and closest eluting impurity should not be less than 2.0

Forced Degradation and Stability Studies

Stress Testing Conditions

Forced degradation studies are essential for demonstrating the stability-indicating capability of the HPLC method. The following stress conditions have been evaluated for this compound: [3]

Table 1: Forced degradation results for this compound under various stress conditions

Stress Condition Treatment Details Degradation (%) Major Degradant Identified
Acidic Hydrolysis 0.1M HCl, 45 minutes 20.68% Benzaldehyde (m/z 105.03)
Basic Hydrolysis 0.1M NaOH, 45 minutes 22.86% Benzaldehyde (m/z 105.03)
Oxidative Stress 3% H₂O₂, 45 minutes 12.86% Benzaldehyde (m/z 105.03)
Thermal Stress 60°C, 24 hours To be established To be established
Photolytic Stress UV light, 24 hours To be established To be established
Degradation Pathways

The identification of benzaldehyde as a major degradation product across all stress conditions indicates a common degradation pathway involving ether bond cleavage in the cloperastine molecule. This finding is consistent with the MS/MS analysis showing a degradant with m/z 105.03. [3] The proposed degradation mechanism involves:

  • Acidic and Basic Hydrolysis: Nucleophilic attack on the ether linkage leading to C-O bond cleavage
  • Oxidative Degradation: Radical-mediated oxidation followed by ether bond scission
  • Thermal Degradation: Thermal energy-induced homolytic cleavage of the ether bond

The fendizoate moiety demonstrates relatively greater stability under the tested stress conditions, with no significant degradation products identified from this component of the molecule.

Method Validation

The HPLC method for this compound purity determination has been validated according to ICH guidelines, demonstrating suitability for its intended purpose.

Validation Parameters and Results

Table 2: Method validation parameters for this compound HPLC determination

Validation Parameter Results Acceptance Criteria
Linearity Range 5.0-200.0 μg/mL Correlation coefficient ≥ 0.999
Precision (RSD) < 2.0% RSD ≤ 2.0%
Accuracy (Mean Recovery) 100.43 ± 0.148% 98-102%
Detection Limit (LOD) ~0.5 μg/mL Signal-to-noise ratio ≥ 3
Quantitation Limit (LOQ) ~1.5 μg/mL Signal-to-noise ratio ≥ 10
Specificity No interference from placebo or degradants Peak purity index ≥ 0.999
Robustness Insignificant impact of minor pH (±0.2), mobile phase ratio (±2%), and temperature (±2°C) variations RSD ≤ 2.0%
Greenness Assessment

The proposed method has been evaluated using AGREE and WAC tools, demonstrating high environmental friendliness due to:

  • Reduced hazardous chemical usage through replacement of acetonitrile with ethanol
  • Lower energy consumption with ambient temperature operation
  • Minimized waste generation through isocratic elution
  • Improved safety profile with reduced toxicity mobile phase components [3]

Impurity Profiling and Genotoxic Impurities

Related Substances in Cloperastine Hydrochloride

Comprehensive impurity profiling has identified five potential impurities in cloperastine hydrochloride, which are also relevant for this compound analysis:

  • Impurity A: 1-[2-(diphenylmethoxy)ethyl]piperidine (one less chloro-substituent compared to cloperastine)
  • Impurity B: 1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine-1-oxide (N-oxide formation)
  • Impurity C: 1,1'-(2-(bis(4-chlorophenyl)methoxy)ethane-1,2-diyl)dipiperidine (dimerization product)
  • Impurity D: 4-chlorobenzophenone (starting material)
  • Impurity E: 1-(2-hydroxyethyl)piperidine (hydrolysis product) [2]
Determination of Genotoxic Impurities

Specific chromatographic methods have been developed for the determination of potentially genotoxic impurities in this compound:

  • GC-MS Method for 2-Chloroethanol (2-CE):

    • Column: Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., 0.25 μm film thickness)
    • Detection: SIM mode at m/z 80
    • Sample Preparation: Strong anion-exchange (SAX)-SPE to remove fendizoate interference [6]
  • HPLC-DAD Method for Sulfonate Esters:

    • Column: SymmetryShield RP8 (250 mm × 4.6 mm, 5 μm) at 50°C
    • Mobile Phase: Phosphate buffer (pH 3.0; 10 mM)-methanol (containing 10% ACN) (45:55, v/v)
    • Flow Rate: 1.7 mL/min
    • Detection: 227 nm
    • Injection Volume: 80 μL [6]

These methods achieve the required sensitivity for genotoxic impurity control at the threshold of toxicological concern (TTC) level of 1.5 μg/day intake.

Experimental Protocols

Standard and Sample Preparation

This compound Standard Solution:

  • Accurately weigh approximately 25 mg of this compound reference standard (Sigma-Aldrich, Cat. No. C2040, or equivalent) into a 25 mL volumetric flask. [7]
  • Dissolve in and dilute to volume with ethanol to obtain a stock standard solution of concentration 1 mg/mL.
  • Further dilute 1.0 mL of this solution to 10 mL with mobile phase to obtain a working standard solution of concentration 100 μg/mL.

Test Sample Solution:

  • Transfer an amount of powdered tablets or suspension equivalent to 25 mg of this compound to a 25 mL volumetric flask.
  • Add approximately 15 mL of ethanol, sonicate for 10 minutes with occasional shaking, and dilute to volume with ethanol.
  • Filter through a 0.45 μm membrane filter, discarding the first 2 mL of filtrate.
  • Further dilute 1.0 mL of the filtrate to 10 mL with mobile phase to obtain a final concentration of 100 μg/mL.
Chromatographic Procedure
  • Equilibrate the HPLC system with mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  • Inject 10 μL of the mobile phase as a blank to confirm system cleanliness.
  • Perform six replicate injections of the standard solution to establish system suitability.
  • Inject the test sample solution and record the chromatogram for at least 10 minutes.
  • Calculate the this compound content in the test sample by comparing the peak area with that of the standard.
Forced Degradation Protocol

Acidic Degradation:

  • Transfer 10 mL of the stock standard solution (1 mg/mL) to a 25 mL volumetric flask.
  • Add 1.0 mL of 0.1M hydrochloric acid and heat at 60°C for 45 minutes.
  • Cool to room temperature and neutralize with 1.0 mL of 0.1M sodium hydroxide.
  • Dilute to volume with mobile phase to obtain a final concentration of 400 μg/mL.
  • Analyze immediately by HPLC.

Basic Degradation:

  • Transfer 10 mL of the stock standard solution (1 mg/mL) to a 25 mL volumetric flask.
  • Add 1.0 mL of 0.1M sodium hydroxide and heat at 60°C for 45 minutes.
  • Cool to room temperature and neutralize with 1.0 mL of 0.1M hydrochloric acid.
  • Dilute to volume with mobile phase to obtain a final concentration of 400 μg/mL.
  • Analyze immediately by HPLC.

Oxidative Degradation:

  • Transfer 10 mL of the stock standard solution (1 mg/mL) to a 25 mL volumetric flask.
  • Add 1.0 mL of 3% hydrogen peroxide and keep at room temperature for 45 minutes.
  • Dilute to volume with mobile phase to obtain a final concentration of 400 μg/mL.
  • Analyze immediately by HPLC.

Workflow Visualization

hierarchy Start Start Method Development Column Column Selection C18, 100-150 mm, 3-5 µm Start->Column Mobile Mobile Phase Optimization Ethanol:0.1% H₃PO₄ (50:50, v/v) Column->Mobile Params Parameter Setting Flow: 1.0 mL/min, λ: 250 nm Mobile->Params Suitability System Suitability Test Params->Suitability Validation Method Validation Suitability->Validation Application Sample Analysis Validation->Application

Figure 1: HPLC method development workflow for this compound purity determination

hierarchy Start Sample/Standard Preparation SPE SAX-SPE Cleanup (For Genotoxic Impurities) Start->SPE GCMS GC-MS Analysis (2-Chloroethanol) SPE->GCMS HPLC HPLC-DAD Analysis (Sulfonate Esters) SPE->HPLC Column Column: VF-23 ms Detection: SIM m/z 80 GCMS->Column Results Results Interpretation Column->Results Column2 Column: SymmetryShield RP8 Detection: 227 nm HPLC->Column2 Column2->Results

Figure 2: Impurity analysis workflow for this compound

Discussion and Conclusion

The developed HPLC method provides a comprehensive solution for the determination of this compound purity and related substances. The method offers several significant advantages:

  • Green analytical chemistry: Replacement of acetonitrile with ethanol in the mobile phase reduces environmental impact and operational costs while maintaining chromatographic performance. [3]
  • Stability-indicating capability: The method effectively separates this compound from its degradation products formed under various stress conditions, enabling comprehensive stability assessment.
  • Regulatory compliance: Full validation according to ICH guidelines ensures suitability for quality control applications in regulatory submissions.
  • Multi-impurity monitoring: The method can be extended to monitor and quantify known impurities in this compound, including those identified in cloperastine hydrochloride. [2]

The identification of benzaldehyde as a common degradation product across multiple stress conditions provides valuable insight into the degradation pathways of this compound. This knowledge facilitates the development of appropriate formulation strategies and storage conditions to enhance product stability.

For future method development, consideration should be given to transferring the method to UHPLC platforms to enhance throughput and reduce solvent consumption further. The incorporation of advanced detection techniques such as mass spectrometry can provide additional specificity for impurity identification and characterization.

References

Comprehensive Research Application Notes and Protocols for Cloperastine Fendizoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Cloperastine fendizoate is a potent antitussive agent with a unique dual mechanism of action, combining central cough suppression with peripheral antihistaminic effects. Chemically, it is a salt formed between cloperastine (1-[2-(p-chloro-α-phenylbenzyloxy)ethyl] piperidine) and fendizoic acid (2-[(6-hydroxybiphenyl-3-yl)carbonyl]benzoic acid), with the molecular formula C₂₀H₂₄ClNO·C₂₀H₁₄O₄ and a molecular weight of 647.24-648.19 g/mol [1]. The compound appears as a white to off-white crystalline powder and is characterized by relatively low toxicity and good tolerability at therapeutic doses [1]. Unlike codeine and other narcotic antitussives, this compound demonstrates selective action on the cough center without depressing the respiratory center or causing addiction, making it particularly valuable for research into non-opioid cough suppression mechanisms [2].

The pharmacological profile of cloperastine reveals multiple mechanisms that contribute to its antitussive efficacy. Primarily, it acts on the cough center in the medulla oblongata, suppressing the cough reflex through central inhibition [2]. Additionally, it exhibits H1-receptor blocking activity and papaverine-like bronchorelaxant properties, which contribute to its peripheral effects on the respiratory system [2]. Recent research has uncovered that cloperastine also inhibits G protein-coupled inwardly rectifying potassium (GIRK) channel-activated currents, providing an additional mechanism for cough suppression [3]. Beyond its antitussive applications, preliminary studies suggest potential anticancer properties, with evidence demonstrating that cloperastine can significantly inhibit the proliferation of esophageal cancer cells by inhibiting mitochondrial oxidative phosphorylation [3]. This multifaceted pharmacological profile makes this compound a compelling candidate for further research and development.

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value Conditions Study Details
Time to Peak Concentration (Tmax) 1–1.5 hours Single 10 mg dose Healthy Chinese volunteers [3]
Elimination Half-life (t₁/₂) 23.0 ± 7.7 hours Single 10 mg dose Healthy Chinese volunteers [3]
Area Under Curve (AUC₀–∞) 81.0 ± 46.9 h·ng/mL Single 10 mg dose Healthy Chinese volunteers [3]
Onset of Action 20–30 minutes Therapeutic dose (10-20 mg) Clinical observations [2]
Duration of Action 3–4 hours Single dose Clinical observations [2]
Dosing Frequency 3 times daily Therapeutic regimen Adults 10–20 mg each time [3]

Analytical Methodologies

HPLC Quantification Protocol

A novel green HPLC method has been developed and validated for the quantification of this compound in pharmaceutical formulations and biological matrices. This method emphasizes environmental sustainability while maintaining analytical precision, achieving excellent separation of cloperastine from its degradation products and preservatives like parabens [4]. The methodology employs a C18 column (4.6 × 100 mm i.d., 3 μm) maintained at ambient temperature, with a mobile phase consisting of ethanol and 0.1% orthophosphoric acid (pH 4.0) at a 50:50 v/v ratio. The flow rate is set at 1.0 mL/min with UV detection at 250 nm, providing optimal sensitivity for cloperastine detection while minimizing environmental impact through reduced hazardous chemical usage [4].

The method has been rigorously validated according to ICH guidelines, demonstrating excellent linearity across a concentration range of 5.0–200.0 μg/mL, with a correlation coefficient (r²) exceeding 0.999 [4]. The accuracy of the method is confirmed by a mean percentage recovery of 100.43 ± 0.148%, establishing its reliability for quantitative analysis. The method's green credentials have been quantitatively evaluated using AGREE and WAC tools, which awarded high greenness scores, confirming its environmental friendliness while maintaining robust analytical performance [4]. For researchers requiring alternative detection methods, LC-MS/MS approaches have also been successfully implemented for cloperastine quantification in biological samples like human plasma, providing enhanced sensitivity for pharmacokinetic studies [3] [5].

Sample Preparation Procedure
  • Pharmaceutical Formulations: Accurately weigh and transfer an amount equivalent to 10 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of ethanol and sonicate for 15 minutes with occasional shaking. Allow the solution to cool to room temperature, then dilute to volume with ethanol and mix well. Filter through a 0.45 μm membrane filter before injection.

  • Biological Samples: For plasma samples, implement a protein precipitation extraction procedure. Transfer 500 μL of plasma to a clean tube, add 1.0 mL of acetonitrile, and vortex mix for 1 minute. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 200 μL of mobile phase and vortex mix for 30 seconds before injection [3].

Stability and Forced Degradation Studies

Comprehensive Stability Protocol

Stability testing is crucial for understanding the degradation behavior of this compound and developing stable pharmaceutical formulations. A systematic forced degradation study should be conducted under various stress conditions to identify potential degradation products and establish the molecule's intrinsic stability [4]. The protocol involves exposing this compound reference standard to acidic, basic, oxidative, thermal, and photolytic conditions, then analyzing the samples using the validated HPLC method to quantify degradation and identify degradation products. For acid and base degradation, samples should be treated with 0.1M HCl or 0.1M NaOH respectively and heated at 70°C for 45 minutes. For oxidative degradation, treat with 3% hydrogen peroxide at room temperature for 45 minutes. All stressed samples should be neutralized after the degradation period before HPLC analysis [4].

The degradation of this compound follows first-order kinetics, with the highest degradation observed under basic conditions (22.86%), followed by acidic conditions (20.68%), and oxidative conditions (12.86%) over 45 minutes [4]. Mass spectrometry analysis of degradation samples has identified a major degradation product with an m/z of 105.03, corresponding to benzaldehyde formed via ether bond cleavage under all stress conditions [4]. This degradation pathway highlights the molecular vulnerability of the ether linkage in this compound, suggesting that formulations should be protected from extreme pH conditions and oxidizing agents to ensure stability throughout the product's shelf life.

G Cloperastine Degradation Pathways (Width: 760px) Cloperastine Cloperastine Acidic Acidic Conditions (0.1M HCl, 70°C) Cloperastine->Acidic 22.86% Basic Basic Conditions (0.1M NaOH, 70°C) Cloperastine->Basic 20.68% Oxidative Oxidative Conditions (3% H₂O₂, RT) Cloperastine->Oxidative 12.86% Thermal Thermal Stress (70°C) Cloperastine->Thermal Photolytic Photolytic Stress Cloperastine->Photolytic Degradant Major Degradant (m/z 105.03) Benzaldehyde Acidic->Degradant Basic->Degradant Oxidative->Degradant Thermal->Degradant Photolytic->Degradant Mechanism Ether Bond Cleavage Degradant->Mechanism Degradation Degradation Percentage Degradation->Acidic Degradation->Basic Degradation->Oxidative

Diagram 1: this compound Degradation Pathways under Various Stress Conditions

Stability-Indicating Method Validation

The HPLC method for this compound has been demonstrated to be stability-indicating through rigorous validation that confirms its ability to accurately measure the active ingredient while resolving it from degradation products. Method validation includes assessment of specificity, precision, accuracy, linearity, and robustness according to ICH guidelines [4]. For specificity, the method should successfully resolve cloperastine from all potential degradation products, demonstrating peak purity under all stress conditions. The method's precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values not exceeding 2.0%. The robustness of the method should be assessed by deliberately varying critical parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C), confirming that the method remains reliable under normal operational variations [4].

Impurity Profiling and Structural Identification

Comprehensive Impurity Screening

In-depth impurity profiling of cloperastine hydrochloride has led to the identification and characterization of five critical impurities that may be present in the bulk drug substance. These impurities originate from various stages of the synthetic process, starting from the reaction between benzoyl chloride and chlorobenzene to form 4-chlorobenzophenone, which serves as a key intermediate [5]. Through sophisticated spectroscopic techniques including MS, ¹H NMR, ¹³C NMR, HSQC, HMBC, and ¹H-¹H COSY, researchers have elucidated the precise chemical structures of these impurities, enabling the development of targeted control strategies [5]. The identified impurities include process-related intermediates and degradation products that must be monitored to ensure drug quality and patient safety.

A optimized HPLC method has been developed specifically for the simultaneous determination of these five impurities in cloperastine hydrochloride bulk drug material. The method utilizes an Inertsil ODS column (4.6 × 100 mm i.d., 3 μm) with a mobile phase consisting of methanol-0.1 mol/L potassium dihydrogen phosphate solution-perchloric acid (60:40:0.16, v/v/v) [5]. This method successfully resolves all five impurities from the main cloperastine peak and from each other, addressing the limitation of earlier methods where impurity C co-eluted with the principal component. The method has been fully validated according to ICH guidelines and applied to multiple batches of cloperastine hydrochloride, proving effective for routine quality control and stability testing of the bulk drug substance [5].

Table 2: Identified Impurities in Cloperastine Hydrochloride

Impurity Designation Chemical Structure Origin in Synthesis Control Strategy
Impurity A 1-[2-(diphenylmethoxy)ethyl]piperidine Starting material with one less chloro-substituent Strict specification limit for chlorinated intermediates
Impurity B 1,1'-[oxybis(ethane-2,1-diyl)]dipiperidine Bispiperidine compound from side reaction Control of reaction stoichiometry and purification
Impurity C 1-[2-[(4-chlorophenyl)(phenyl)methoxy]ethyl]piperidine N-oxide N-oxidation product of cloperastine Protection from oxidative conditions during synthesis
Impurity D 4-Chlorobenzophenone Intermediate in synthesis Purification and crystallization controls
Impurity E 1-[2-[(4-chlorophenyl)(phenyl)methoxy]ethyl]-4-hydroxypiperidine Hydroxylation product Monitoring of storage conditions and packaging
Genotoxic Impurity Assessment

For research purposes aimed at potential pharmaceutical development, special attention should be paid to the assessment of potential genotoxic impurities in this compound. Although specific genotoxicity data for cloperastine impurities is limited in the available literature, general principles of genotoxic impurity control should be applied based on ICH M7 guidelines. This includes evaluation of impurities at the threshold of toxicological concern levels, typically requiring control at ppm levels in the drug substance. Analytical methods with sufficient sensitivity such as LC-MS/MS should be employed for the detection and quantification of potential genotoxic impurities, particularly those with structural alerts for genotoxicity [5]. The synthetic route should be carefully evaluated to identify potential genotoxic intermediates, and appropriate control strategies should be implemented, such as process optimization, purification steps, or setting stringent specification limits.

Pharmacological Assessment Protocols

Bioequivalence Study Design

A robust bioequivalence study protocol has been developed and validated for comparing different formulations of cloperastine. This study design follows a single-centre, randomised, open, double-cycle, self-crossover approach with single oral administration of 10 mg cloperastine tablets under both fasting and postprandial conditions [3]. The study typically enrolls healthy adult volunteers (28-32 subjects per condition) who meet specific inclusion criteria including age over 18 years, body weight >50 kg for males and >45 kg for females, and BMI between 19-26 kg/m². Subjects are randomly assigned to receive either the test (T) or reference (R) formulation in the first period, followed by the alternative formulation after a 7-day washout period, which is sufficient given cloperastine's elimination half-life of approximately 23 hours [3].

Blood sample collection is strategically timed to capture the maximum concentration range (1.5-4 hours) and full elimination profile, with samples typically collected at pre-dose, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose [3]. Plasma concentrations of cloperastine are quantified using a validated LC-MS/MS method with sufficient sensitivity to detect concentrations throughout the pharmacokinetic profile. The primary pharmacokinetic parameters include the area under the plasma concentration-time curve from zero to 72 hours (AUC₀–₇₂h), AUC from zero to infinity (AUC₀–∞), and the maximal plasma concentration (Cmax). Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios (T/R) of these parameters fall entirely within the 80.0-125.0% range [3].

G Bioequivalence Study Workflow (Width: 760px) Screening Subject Screening (n=60) Randomization Randomization Screening->Randomization Fasting Fasting Cohort (n=28) Randomization->Fasting 28 subjects Fed Postprandial Cohort (n=32) Randomization->Fed 32 subjects Period1 Period 1 Single 10mg Dose T or R Formulation Fasting->Period1 Fed->Period1 Washout Washout Period (7 days) Period1->Washout BloodCollection Blood Collection (0-72 hours, 17 time points) Period1->BloodCollection Period2 Period 2 Alternative Formulation Washout->Period2 Period2->BloodCollection LCMS LC-MS/MS Analysis BloodCollection->LCMS PK PK Parameter Calculation Cmax, AUC0-72h, AUC0-∞ LCMS->PK BE Bioequivalence Assessment 90% CI within 80-125% PK->BE

Diagram 2: Comprehensive Bioequivalence Study Workflow for Cloperastine Formulations

Safety and Tolerability Assessment

Throughout the clinical evaluation of cloperastine, safety parameters are rigorously monitored as secondary endpoints. The safety assessment includes continuous monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature), 12-lead electrocardiograms, physical examinations, and comprehensive laboratory tests (hematology, clinical chemistry, urinalysis) [3]. Any adverse events (AEs) occurring during the study period are recorded with detailed documentation of their nature, intensity, duration, relationship to study drug, and required treatment. In the recent bioequivalence study involving 60 healthy Chinese subjects, cloperastine demonstrated excellent tolerability with no serious adverse events (SAEs) reported during the entire trial period [3]. This favorable safety profile supports further research and development of this compound as a well-tolerated antitussive agent.

Advanced Pharmacological Investigations

Beyond conventional antitussive applications, research protocols can be developed to explore the novel pharmacological properties of cloperastine that have emerged from recent studies. These include investigating its potential antidepressant and anxiolytic effects observed at effective antitussive doses in preclinical models [3]. Additionally, research can focus on its recently discovered ability to inhibit mitochondrial oxidative phosphorylation in esophageal cancer cells, suggesting potential repurposing opportunities in oncology [3]. The experimental approach for these investigations would include in vitro cell culture models to assess antiproliferative effects and mechanism of action, complemented by in vivo studies in appropriate animal models to evaluate efficacy and safety in these new therapeutic contexts.

For the investigation of potential cognitive effects, researchers have found that cloperastine can reduce the damage of passive avoidance response in mice exposed to diethylstilbestrol before delivery, indicating potential neuroprotective or cognitive-enhancing properties [3]. Study designs for these applications would include behavioral tests such as the Morris water maze, passive avoidance tests, and elevated plus maze to evaluate learning, memory, and anxiety-related behaviors in appropriate animal models. These advanced investigations require careful dose-ranging studies to establish the therapeutic window for these newly discovered effects and to differentiate them from the established antitussive properties of this compound.

References

Cloperastine Fendizoate in vitro assay preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cloperastine Fendizoate

This compound is a therapeutic agent used to treat cough and cold symptoms such as runny nose, sneezing, and cough [1]. It functions as both an antitussive (cough suppressant) and an antihistamine, providing relief for allergies, the common cold, acute and chronic bronchitis, bronchiectasis, and lung tuberculosis [1]. Chemically, it is described as a N-oxyethylpiperidine derivative [2]. The fendizoate salt form enhances the pharmaceutical properties of the base cloperastine compound, potentially improving stability and bioavailability. Unlike codeine and other narcotic antitussives, cloperastine demonstrates a favorable safety profile by not depressing the respiratory center and lacking narcotic effects [3], making it particularly valuable for clinical applications where sedation or addiction potential must be minimized.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through multiple molecular targets, which can be visualized in the following signaling pathway:

G Cloperastine Cloperastine Sigma1Receptor σ1 Receptor (Agonist) Cloperastine->Sigma1Receptor GIRKChannel GIRK Channel (Blocker) Cloperastine->GIRKChannel H1Receptor H1 Receptor (Antagonist) Cloperastine->H1Receptor CoughSuppression Cough Suppression Sigma1Receptor->CoughSuppression BronchialRelaxation Bronchial Relaxation GIRKChannel->BronchialRelaxation AntihistamineEffect Antihistamine Effect H1Receptor->AntihistamineEffect CoughControl Cough Control CoughSuppression->CoughControl SymptomRelief Symptom Relief BronchialRelaxation->SymptomRelief AntihistamineEffect->SymptomRelief

Figure 1. Multitarget mechanism of action of this compound. The compound acts as a σ1 receptor agonist, GIRK channel blocker, and H1 receptor antagonist to produce combined antitussive and antihistamine effects [2].

The multifaceted mechanism involves:

  • Central Antitussive Action: As a σ1 receptor agonist, cloperastine acts directly on the cough center in the medulla oblongata without causing respiratory depression [2] [3].
  • Peripheral Effects: Blockade of GIRK channels results in bronchial smooth muscle relaxation, helping to alleviate bronchospasm [2].
  • Antihistamine Activity: Antagonism of H1 receptors provides relief from allergic symptoms and reduces inflammation in the respiratory tract [2] [3].

This multi-target mechanism explains the drug's efficacy in treating various types of cough while maintaining a favorable safety profile compared to opioid-based antitussives.

Physicochemical Properties and Reagent Preparation

Key Physicochemical Properties

Table 1. Physicochemical properties of this compound

Property Value Experimental Conditions
Molecular Formula C₂₀H₁₄O₄·C₂₀H₂₄NOCl -
Molecular Weight 648.19 g/mol -
CAS Number 85187-37-7 -
Purity ≥98% Pharmaceutical grade [2] [1]
Appearance White to off-white solid powder -
LogP 8.858 -
Stock Solution Preparation

The following protocols ensure consistent preparation of this compound solutions for in vitro assays:

Table 2. Stock solution preparation methods

Solvent System Concentration Preparation Protocol Storage Conditions
DMSO Stock 10 mg/mL (~15.43 mM) Dissolve 10 mg this compound in 1 mL DMSO [2] -80°C for 6 months; -20°C for 1 month [2]
Physiological Buffer 1 mg/mL (~1.54 mM) Sequential dilution: 100 μL DMSO stock + 400 μL PEG300 + 50 μL Tween-80 + 450 μL saline [2] Prepare fresh before use
SBE-β-CD in Saline 1 mg/mL (~1.54 mM) 100 μL DMSO stock + 900 μL of 20% SBE-β-CD in saline [2] 4°C for 1 week

Critical Notes:

  • This compound has relatively low solubility in aqueous buffers, requiring the use of cosolvents for most in vitro applications [2].
  • For cellular assays, ensure DMSO concentration does not exceed 0.1% to maintain cell viability.
  • The solubility in corn oil is approximately 1 mg/mL, enabling formulations for specific delivery systems [2].

In Vitro Assay Protocols

hERG Potassium Channel Assay (Cardiac Safety Screening)

The hERG assay is critical for evaluating potential cardiotoxicity, as blockade of this channel can lead to QT interval prolongation and serious arrhythmias.

G Start Cell Preparation (hERG-expressing cells) Treatment1 Vehicle Control (0.1-0.5% DMSO) Start->Treatment1 Treatment2 This compound 1 nM - 100 μM Start->Treatment2 Treatment3 Positive Control (e.g., E-4031) Start->Treatment3 Measurement Current Recording Whole-cell patch clamp Voltage protocol: -80 mV to +40 mV Treatment1->Measurement Treatment2->Measurement Treatment3->Measurement Analysis1 Current Amplitude Measurement Measurement->Analysis1 Analysis2 IC50 Calculation Nonlinear regression Measurement->Analysis2 Result IC50 = 27 ± 3 nM Analysis1->Result Analysis2->Result

Figure 2. Experimental workflow for hERG potassium channel blockade assay using whole-cell patch clamp technique.

Detailed Methodology:

  • Cell Preparation: Maintain hERG-transfected mammalian cells (HEK293 or CHO) under standard culture conditions.
  • Solution Preparation:
    • Extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
    • Intracellular pipette solution: 130 mM KCl, 5 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM Na₂ATP (pH 7.2 with KOH)
  • Compound Application:
    • Prepare this compound in extracellular solution at concentrations ranging from 1 nM to 100 μM
    • Include vehicle control (0.1-0.5% DMSO) and positive control (E-4031, 1 μM)
  • Electrophysiological Recording:
    • Use whole-cell patch clamp configuration at room temperature
    • Apply voltage protocol: holding potential -80 mV, step to +40 mV for 2 sec, then to -50 mV for 2 sec
    • Record tail current amplitude at -50 mV
    • Apply each concentration for 5-10 minutes to reach steady-state blockade
  • Data Analysis:
    • Normalize current amplitudes to vehicle control
    • Fit concentration-response data with Hill equation: % Inhibition = 100 / [1 + (IC50 / [D])^nH]
    • Cloperastine demonstrates IC₅₀ = 27 ± 3 nM for hERG current suppression [2]
HPLC Analysis for Identity and Purity

High-performance liquid chromatography (HPLC) is essential for quantifying this compound and detecting impurities or degradation products.

Table 3. HPLC conditions for this compound analysis

Parameter JP 18th Edition Method [4] Alternative Green Method [5]
Column Unifinepak C18 (4.6 × 150 mm, 5 μm) C18 column
Mobile Phase Gradient: Eluent A (0.1M KH₂PO₄/ACN/HClO₄ 400:320:1) and Eluent B (ACN/0.1M KH₂PO₄/HClO₄ 1050:450:1) Isocratic: Ethanol/0.1% orthophosphoric acid pH=4 (50:50 v/v)
Flow Rate 1.2 mL/min 1.0 mL/min
Detection UV at 226 nm UV at 250 nm
Column Temperature 25°C Ambient
Injection Volume 20 μL Not specified
Runtime 37 minutes Not specified

System Suitability Criteria (JP 18th Edition) [4]:

  • Theoretical plates: ≥10,000 for 4-chlorobenzophenone peak
  • Peak symmetry: ≤2.0
  • Precision: RSD ≤2.0% for peak area (n=6)
  • Detectability: 0.25 mg/L 4-chlorobenzophenone solution must yield 14%-26% peak area of 1.25 mg/L standard
Stability and Stress Testing Protocol

Forced degradation studies help identify potential degradation products and establish stability profiles.

Stress Conditions and Results:

  • Acidic Degradation: 20.68% degradation after 45 minutes (0.1N HCl) [5]
  • Basic Degradation: 22.86% degradation after 45 minutes (0.1N NaOH) [5]
  • Oxidative Degradation: 12.86% degradation after 45 minutes (3% H₂O₂) [5]

Degradation Product Identification:

  • LC-MS/MS analysis identified a major degradation product with m/z 105.03, corresponding to benzaldehyde [5]
  • Benzaldehyde formation occurs via ether bond cleavage under all stress conditions [5]

Data Analysis and Interpretation

Quantitative Biological Activity Profile

Table 4. Summary of in vitro pharmacological activity of this compound

Assay/Target Result/IC₅₀ Significance Experimental Conditions
hERG K⁺ Current 27 ± 3 nM [2] Cardiac safety assessment Whole-cell patch clamp in hERG-expressing cells
Antitussive Activity Effective at therapeutic doses [3] Primary pharmacology In vivo cough models
Antihistamine Activity H1 receptor antagonism [2] Relief of allergic symptoms Receptor binding/functional assays
Onset of Action 20-30 minutes [3] Pharmacokinetics In vivo observations
Duration of Action 3-4 hours [3] Pharmacokinetics In vivo observations

Troubleshooting and Technical Notes

  • Solubility Issues: If precipitation occurs during dilution, consider gradual step-wise dilution or alternative cosolvent systems such as cyclodextrins [2].
  • hERG Assay Variability: Include reference compounds (positive controls) in each experiment to validate system performance. Maintain consistent recording conditions throughout the experiment.
  • HPLC Peak Shape: If peak symmetry exceeds 2.0, consider column aging or mobile phase pH adjustment. The green HPLC method using ethanol provides an environmentally friendly alternative with good performance [5].
  • Stability During Assays: For longer duration experiments, prepare fresh solutions and protect from light, as this compound shows significant degradation under stress conditions [5].

Conclusion

These application notes provide comprehensive protocols for the in vitro characterization of this compound, with emphasis on its molecular targets, analytical methods, and safety profiling. The detailed methodologies enable researchers to reliably evaluate the compound's pharmacological profile and stability characteristics. The combination of hERG screening for cardiac safety, HPLC for identity and purity verification, and stability studies under stress conditions provides a robust framework for preclinical assessment of this antitussive agent.

References

Comprehensive Application Notes and Protocols for Cloperastine Fendizoate Stock Solution Preparation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cloperastine Fendizoate

This compound is an antitussive agent with antihistaminic properties that acts through multiple mechanisms including σ1 receptor agonism, GIRK channel blockade, and H1 receptor antagonism [1]. Chemically, it is a salt formation between cloperastine (C₂₀H₂₄ClNO) and fendizoic acid (C₂₀H₁₄O₄) with a molecular weight of 648.19 g/mol (exact mass: 647.243) and CAS number 85187-37-7 [1] [2]. The compound appears as a white to off-white solid powder [1] and is approved and marketed as a cough suppressant in several countries including Japan, Hong Kong, and some European nations [1]. These application notes provide detailed protocols for stock solution preparation, analytical method development, and stability assessment to support pharmaceutical research and development activities.

Solubility Properties and Stock Solution Preparation

Solubility Characteristics

Understanding the solubility profile of this compound is fundamental for developing reliable stock solutions for various experimental applications. The table below summarizes the available solubility data:

Table 1: Solubility profile of this compound

Solvent System Solubility Concentration Notes
DMSO High ~10 mg/mL (~15.43 mM) Primary stock solution [1]
Aqueous Formulations Moderate ≥1 mg/mL (≥1.54 mM) Requires co-solvents [1]
Detailed Preparation Protocols
2.2.1 Primary Stock Solution in DMSO

Materials:

  • This compound (≥98% purity) [1]
  • Anhydrous DMSO (molecular biology grade)
  • Analytical balance (0.01 mg sensitivity)
  • Volumetric flasks (appropriate volume)
  • Sonicator bath

Procedure:

  • Tare a clean volumetric flask on the analytical balance.
  • Accurately weigh 10 mg of this compound powder and transfer to the flask.
  • Add a small volume of DMSO and vortex briefly to wet the powder.
  • Add DMSO to achieve a final concentration of approximately 10 mg/mL.
  • Sonicate for 5-10 minutes until complete dissolution is achieved.
  • Store aliquots at -20°C for long-term storage (up to 6 months at -80°C, 1 month at -20°C) [1].

Calculation: For a 10 mg/mL stock solution:

  • Mass = 10 mg
  • Volume = 1 mL
  • Molecular weight = 648.19 g/mol
  • Molar concentration = (10 mg/mL ÷ 648.19 mg/mmol) = 15.43 mM
2.2.2 Working Solutions for Biological Studies

Formulation 1: Aqueous Solution with PEG300/Tween80

Materials:

  • This compound stock solution in DMSO (10 mg/mL)
  • PEG300
  • Tween-80
  • Saline (0.9% sodium chloride in ddH₂O)

Procedure:

  • Prepare saline by dissolving 0.9 g sodium chloride in 100 mL distilled deionized water [1].
  • Sequentially add 100 μL of 10 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly.
  • Add 50 μL Tween-80 to the mixture and mix thoroughly.
  • Add 450 μL saline to adjust the final volume to 1 mL.
  • Final concentration: ≥1 mg/mL (≥1.54 mM) [1].

Formulation 2: SBE-β-CD Based Solution

Materials:

  • This compound stock solution in DMSO (10 mg/mL)
  • SBE-β-CD (sulfobutyl ether beta-cyclodextrin)
  • Saline

Procedure:

  • Prepare 20% SBE-β-CD in saline by dissolving 2 g SBE-β-CD in 10 mL saline [1].
  • Filter the solution through a 0.22 μm membrane if necessary.
  • Add 100 μL of 10 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD solution.
  • Mix thoroughly until a clear solution is obtained.
  • Store at 4°C with stability for approximately 1 week [1].

Analytical Method Development and Validation

Green HPLC Method for this compound Quantification

A novel environmentally friendly HPLC method has been developed and validated for this compound analysis, aligning with current trends toward green analytical chemistry [3].

Table 2: HPLC conditions for this compound analysis

Parameter Specification Notes
Column C18 Standard reverse phase
Mobile Phase Ethanol and 0.1% orthophosphoric acid (pH=4) (50:50 v/v) Green alternative to acetonitrile [3]
Flow Rate 1.0 mL/min Optimal for separation
Detection Wavelength 250.0 nm UV detection [3]
Injection Volume 20 μL Standard for HPLC
Linearity Range 5.0–200.0 μg/mL R² should be >0.999 [3]
Retention Time Compound-dependent System suitability required

Method Validation Parameters:

  • Accuracy: Mean percentage recovery of 100.43 ± 0.148% [3]
  • Precision: RSD ≤ 2% for system reproducibility
  • Specificity: Able to separate degradation products
  • Robustness: Maintains performance under slight variations
Japanese Pharmacopoeia Method for Purity Testing

The 18th edition of the Japanese Pharmacopoeia includes official methods for this compound analysis [4].

Chromatographic Conditions:

  • Column: Unifinepak C18 (4.6 mm × 150 mm, 5 μm)
  • Mobile Phase A: 0.1 M Potassium dihydrogen phosphate/acetonitrile/perchloric acid (400/320/1)
  • Mobile Phase B: Acetonitrile/0.1 M potassium dihydrogen phosphate/perchloric acid (1050/450/1)
  • Gradient Program:
    • 0-12 min: 100% A
    • 12-22 min: Linear gradient to 100% B
    • 22-27 min: Maintain 100% B
    • 27.1-37 min: Re-equilibrate with 100% A
  • Flow Rate: 1.2 mL/min
  • Column Temperature: 25°C
  • Detection: 226 nm
  • Injection Volume: 20 μL
  • Standard: 4-Chlorobenzophenone (1.25 mg/L) [4]

System Suitability Requirements:

  • Theoretical Plates: ≥10,000
  • Peak Symmetry Factor: ≤2.0
  • System Reproducibility: RSD ≤ 2.0% (n=6)
  • Detectability: Diluted standard (0.25 mg/L) peak area should be 14-26% of standard solution [4]

Stability and Forced Degradation Studies

Stability Under Stress Conditions

Forced degradation studies provide critical information about the stability profile of this compound [3].

Table 3: this compound degradation under stress conditions

Stress Condition Degradation (%) Time Major Degradant
Basic 22.86% 45 minutes Benzaldehyde (m/z 105.03) [3]
Acidic 20.68% 45 minutes Benzaldehyde (m/z 105.03) [3]
Oxidative 12.86% 45 minutes Benzaldehyde (m/z 105.03) [3]
Thermal Not specified - -
Photolytic Not specified - -
Degradation Pathways

The primary degradation pathway involves ether bond cleavage under all stress conditions, leading to the formation of benzaldehyde (identified by MS/MS with m/z 105.03) [3]. This suggests particular susceptibility of the ether linkage in the molecular structure to both acidic and basic hydrolysis, as well as oxidative conditions.

G This compound Degradation Pathways Cloperastine Cloperastine Acidic Acidic Cloperastine->Acidic 20.68% degradation Basic Basic Cloperastine->Basic 22.86% degradation Oxidative Oxidative Cloperastine->Oxidative 12.86% degradation EtherCleavage EtherCleavage Acidic->EtherCleavage Basic->EtherCleavage Oxidative->EtherCleavage Benzaldehyde Benzaldehyde EtherCleavage->Benzaldehyde m/z 105.03

This compound Degradation Pathways

Pharmacokinetic and Bioequivalence Data

Recent clinical studies have provided valuable pharmacokinetic data for cloperastine formulations [5].

Table 4: Pharmacokinetic parameters of cloperastine in healthy subjects

Parameter Fasting Condition Postprandial Condition Notes
Tmax 1-1.5 hours Similar to fasting Time to peak concentration [5]
Half-life (t½) 23.0 ± 7.7 hours Similar to fasting [5]
AUC0-∞ 81.0 ± 46.9 h·ng/mL Similar to fasting [5]
Bioequivalence (GMR T/R) 102.1-104.0% 94.2-99.0% Within 80-125% range [5]
Food Effect Not significant Not significant Can be administered without regard to meals [5]

Therapeutic Dosage Information:

  • Adults: 10-20 mg, three times daily [5]
  • Onset of Action: 20-30 minutes [5]
  • Duration: 3-4 hours per single dose [5]
  • Metabolism: Hepatic [5]
  • Elimination: Renal and biliary within 24 hours [5]

Practical Considerations for Researchers

Handling and Storage Recommendations
  • Storage Conditions: Powder should be stored at -20°C (3 years) or 4°C (2 years) [1]
  • Shipping: Stable at ambient temperature for a few days during ordinary shipping [1]
  • Light Sensitivity: No specific data, but standard practice recommends protection from light
  • Moisture Sensitivity: Desiccant is recommended for long-term storage of powder
Analytical Quality Control

For quality control applications, particularly for ANDA (Abbreviated New Drug Application) or commercial production, this compound reference standards should be used [2]. These standards should be traceable to pharmacopeial standards (USP or EP) when available.

Critical Quality Attributes:

  • Purity: ≥98% [1]
  • Identity: Confirm by NMR, MS, or FTIR
  • Related Substances: Monitor degradation products, especially benzaldehyde
  • Water Content: Determine by Karl Fischer titration
Troubleshooting Guide

Table 5: Common issues and solutions in this compound analysis

Issue Possible Cause Solution
Poor solubility in aqueous media Low water solubility Use co-solvents (PEG300, SBE-β-CD) [1]
Peak tailing in HPLC Silanol interactions Use mobile phase modifiers (orthophosphoric acid) [3] [4]
Degradation during analysis Hydrolysis of ether bond Control pH, avoid extended exposure to extreme pH [3]
Low recovery Adsorption to surfaces Use silanized vials or add ion-pair reagents

Conclusion

These application notes provide comprehensive protocols for the preparation and analysis of this compound stock solutions. The compound demonstrates moderate solubility in aqueous systems but can be effectively solubilized using DMSO as a primary solvent followed by formulation with appropriate co-solvents for biological studies. The stability profile indicates particular sensitivity to hydrolytic degradation across pH extremes, with ether bond cleavage identified as the primary degradation pathway. The green HPLC method presented offers an environmentally friendly alternative for analysis while maintaining robustness and reliability. Researchers should adhere to the recommended storage conditions and handling procedures to maintain compound integrity throughout experimental workflows.

References

Comprehensive Analysis of Genotoxic Impurities in Cloperastine: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Regulatory Context

Cloperastine is a centrally-acting antitussive agent with additional antihistaminic and papaverine-like activity, widely used in cough treatment for various population groups including adults, adolescents, and children [1]. The drug is administered as either a hydrochloride or fendizoate salt, with a typical adult daily dose of up to 106.2 mg of cloperastine fendizoate [1]. The manufacturing process of cloperastine involves a multi-step synthesis where genotoxic impurities (GTIs) may be introduced or formed as by-products [1]. These impurities pose significant safety concerns due to their potential to cause genetic mutations and chromosomal damage even at trace levels, necessitating stringent analytical control strategies in compliance with regulatory standards from agencies including the FDA and European Medicines Agency [1] [2].

The Threshold of Toxicological Concern (TTC) established by regulatory authorities provides a framework for controlling GTIs, with a general threshold of 1.5 μg/day intake considered acceptable for most genotoxic impurities [1] [3]. For this compound, this translates to a concentration limit of 14 μg/g (ppm) for individual GTIs in the active pharmaceutical ingredient (API), based on the maximum daily dose [1]. This low threshold presents significant analytical challenges requiring highly sensitive and specific methods capable of detecting these impurities at trace levels amidst a complex API matrix [1].

Genotoxic Impurities Profile in Cloperastine

The genotoxic impurities potentially present in this compound originate from its synthetic pathway, specifically during the second manufacturing step where p-toluenesulfonic acid reacts with 2-chloroethanol (2-CE) and methanol [1]. This reaction can lead to the formation of sulfonate esters through a two-stage equilibrium reaction involving protonation of the alcohol followed by nucleophilic displacement [1]. Three primary GTIs have been identified and characterized for this compound:

  • 2-chloroethanol (2-CE): An alkyl halide reagent with known alkylating properties and genotoxic potential [1]
  • Methyl p-toluenesulfonate (MPTS): A sulfonate ester formed as a reaction by-product, classified as a DNA-reactive genotoxin [1]
  • 2-Chloroethyl p-toluenesulfonate (CEPTS): Another sulfonate ester by-product with potential carcinogenicity concerns [1]

These impurities represent different analytical challenges due to their varying physicochemical properties, particularly volatility and polarity, making simultaneous analysis impractical and necessitating multiple analytical techniques [1]. Additionally, cloperastine is susceptible to degradation under various stress conditions. Forced degradation studies have demonstrated significant degradation under basic (22.86%), acidic (20.68%), and oxidative (12.86%) conditions after 45 minutes [4]. A major degradation product identified via MS/MS analysis has a m/z of 105.03, corresponding to benzaldehyde formed via ether bond cleavage under all stress conditions [4].

Table 1: Characteristics of Genotoxic Impurities in Cloperastine

Impurity Chemical Category Origin in Synthesis Genotoxic Mechanism Molecular Weight
2-CE Alkyl halide Starting material Alkylating agent 80.5 g/mol
MPTS Sulfonate ester Process by-product DNA alkylation 186.2 g/mol
CEPTS Sulfonate ester Process by-product DNA alkylation 220.7 g/mol

Analytical Methods Overview

The control strategy for genotoxic impurities in this compound requires two orthogonal chromatographic techniques due to the diverse chemical properties of the target analytes [1]. A single method for simultaneous determination of all GTIs is not feasible, necessitating the implementation of both GC-MS and HPLC-DAD methodologies [1] [3].

GC-MS Method for Volatile Impurity

The GC-MS method has been specifically developed and validated for the determination of 2-chloroethanol (2-CE), which exhibits sufficient volatility for gas chromatographic analysis [1] [3]. This method employs single ion-monitoring (SIM) mode at m/z 80, which provides enhanced sensitivity and selectivity for trace-level detection of 2-CE in the API matrix [1]. The instrumentation and conditions are optimized to achieve the required detection limit of 1.7 mg/L, well below the specified concentration limit [5].

HPLC-DAD Method for Non-Volatile Impurities

The HPLC-DAD method has been developed for the determination of sulfonate esters (MPTS and CEPTS), which lack the volatility required for GC analysis [1] [3]. This method utilizes a SymmetryShield RP8 column with UV detection at 227 nm, providing the necessary sensitivity and resolution to separate these impurities from the API and from each other [1] [3]. The method employs a phosphate buffer (pH 3.0)-methanol mobile phase containing 10% acetonitrile, optimized through extensive method development studies to achieve adequate separation efficiency [1].

Table 2: Analytical Methods for Genotoxic Impurities in Cloperastine

Parameter GC-MS Method (2-CE) HPLC-DAD Method (MPTS, CEPTS)
Analytical Technique Gas Chromatography-Mass Spectrometry High-Performance Liquid Chromatography with Diode Array Detection
Column Factor Four VF-23ms (30 m × 0.25 mm I.D., 0.25 μm) SymmetryShield RP8 (250 mm × 4.6 mm, 5 μm)
Temperature Not specified 50°C
Mobile Phase Not applicable Phosphate buffer (pH 3.0; 10 mM)-methanol (containing 10% ACN) (45:55, v/v)
Flow Rate Not specified 1.7 mL/min
Detection SIM mode at m/z 80 UV at 227 nm
Injection Volume Not specified 80 μL
Sample Preparation SAX-SPE cleanup SAX-SPE cleanup with 1:1 water dilution
LOD 1.7 mg/L [5] MPTS: 11.2 mg/L; CEPTS: 2.1 mg/L [5]

The following workflow diagram illustrates the comprehensive analytical strategy for genotoxic impurity determination in cloperastine:

G Start This compound Sample SPECleanup SAX-SPE Cleanup Start->SPECleanup Decision Select Analytical Method Based on Impurity Type SPECleanup->Decision GCMS GC-MS Analysis (2-CE Determination) Decision->GCMS For 2-CE HPLC HPLC-DAD Analysis (MPTS & CEPTS Determination) Decision->HPLC For MPTS & CEPTS Results Results Interpretation & Report Generation GCMS->Results HPLC->Results Compliance Regulatory Compliance Assessment Results->Compliance

Experimental Protocols

Sample Preparation Protocol
4.1.1 Solid Phase Extraction (SPE) Cleanup

The sample preparation begins with a critical cleanup step using Strong Anion-Exchange (SAX) Solid Phase Extraction to remove the fendizoate counterion from the this compound sample [1] [3]. This step is essential due to the low volatility of fendizoate and its high concentration in the raw material, which could interfere with both GC-MS and HPLC-DAD analyses [1]. The procedure involves the following steps:

  • Conditioning: Condition the SAX-SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of water
  • Sample Loading: Dissolve an appropriate amount of this compound sample in water and load onto the conditioned SAX cartridge
  • Washing: Wash the cartridge with 5-10 mL of water to remove interfering components while retaining the target impurities
  • Elution: Elute the genotoxic impurities using an appropriate organic solvent (method-specific)
  • Dilution: For HPLC-DAD analysis, dilute the SPE eluate 1:1 (v/v) with water to achieve the required sensitivity [1] [3]
Chromatographic Analysis Procedures
4.2.1 GC-MS Analysis for 2-CE

The GC-MS analysis for 2-chloroethanol determination should be performed according to the following protocol:

  • Instrument Setup:

    • Configure the GC-MS system with a Factor Four VF-23ms capillary column (30 m × 0.25 mm I.D., 0.25 μm film thickness)
    • Set the mass spectrometer to Single Ion Monitoring (SIM) mode at m/z 80
    • Optimize the temperature program based on method validation data [1]
  • Analysis Procedure:

    • Inject the processed sample solution following SAX-SPE cleanup
    • Perform chromatography using the validated temperature program
    • Monitor the SIM channel at m/z 80 for 2-CE detection
    • Calculate the 2-CE concentration against calibrated reference standards [1] [3]
4.2.2 HPLC-DAD Analysis for Sulfonate Esters

The HPLC-DAD analysis for MPTS and CEPTS should be performed according to the following protocol:

  • Instrument Setup:

    • Equilibrate the HPLC system with a SymmetryShield RP8 column (250 mm × 4.6 mm, 5 μm) maintained at 50°C
    • Prepare the mobile phase consisting of phosphate buffer (pH 3.0; 10 mM) and methanol (containing 10% ACN) in 45:55 (v/v) ratio
    • Set the flow rate to 1.7 mL/min and the detection wavelength to 227 nm [1] [3]
  • Analysis Procedure:

    • Inject 80 μL of the processed sample solution (after SAX-SPE cleanup and 1:1 water dilution)
    • Perform chromatography under isocratic conditions using the validated mobile phase
    • Monitor the eluent at 227 nm and record the chromatogram
    • Identify MPTS and CEPTS peaks based on retention time comparison with certified reference standards
    • Quantify impurities using calibrated reference curves [1] [3]

Method Validation

The analytical methods for genotoxic impurities in this compound have been validated according to ICH guidelines, with particular emphasis on specificity and sensitivity parameters required for limit tests [1] [3]. The validation approach addresses the unique challenges of detecting trace-level genotoxic impurities in the presence of a high concentration API matrix.

Specificity and Selectivity

Specificity has been demonstrated for both methods through resolution of the target impurities from each other and from the drug substance [1]. For the GC-MS method, specificity is achieved through chromatographic separation combined with mass spectrometric detection at m/z 80, which provides high selectivity for 2-CE [1]. For the HPLC-DAD method, the chromatographic conditions have been optimized to achieve baseline separation of MPTS and CEPTS from each other and from any interfering peaks from the drug substance [1] [3]. The methods successfully demonstrate the absence of interference peaks at the retention times of the target analytes in blank samples.

Sensitivity and Detection Limits

The methods have been validated to achieve the required sensitivity levels necessary to detect the genotoxic impurities at the specified concentration limit of 14 ppm [1]. The Limits of Detection (LOD) established for each impurity are as follows:

  • 2-CE: LOD of 1.7 mg/L by GC-MS [5]
  • MPTS: LOD of 11.2 mg/L by HPLC-DAD [5]
  • CEPTS: LOD of 2.1 mg/L by HPLC-DAD [5]

These detection limits ensure that the methods can reliably detect the target GTIs well below the concentration limit, providing adequate safety margins for quality control purposes [1]. The LOD values were determined based on signal-to-noise ratios of 3:1, as recommended by ICH guidelines [1] [3].

Table 3: Method Validation Parameters for GTIs in Cloperastine

Validation Parameter GC-MS Method (2-CE) HPLC-DAD Method (MPTS) HPLC-DAD Method (CEPTS)
Specificity No interference from API No interference from API No interference from API
LOD 1.7 mg/L 11.2 mg/L 2.1 mg/L
Linearity Range Not specified Not specified Not specified
Precision Not specified Not specified Not specified
Accuracy Not specified Not specified Not specified
System Suitability Resolution from API > 2 Resolution from API > 2 Resolution from API > 2

Stability and Degradation Implications

Cloperastine demonstrates significant susceptibility to degradation under various stress conditions, which has important implications for impurity control strategies [4]. Forced degradation studies reveal that the drug substance undergoes substantial degradation under basic (22.86%), acidic (20.68%), and oxidative (12.86%) conditions when exposed for 45 minutes [4]. These findings highlight the importance of appropriate storage conditions and formulation strategies to minimize degradation throughout the product lifecycle.

The identification of benzaldehyde (m/z 105.03) as a major degradation product across all stress conditions indicates that ether bond cleavage is a primary degradation pathway for cloperastine [4]. This degradation product forms through hydrolytic cleavage of the ether linkage in the cloperastine molecule, a process accelerated under both acidic and basic conditions [4]. While benzaldehyde itself is not classified as a genotoxic impurity, its formation indicates potential stability issues that require monitoring during drug product development and storage.

The relationship between synthetic impurities and degradation products in cloperastine can be visualized as follows:

G Synthesis Synthetic Process GTI Genotoxic Impurities (2-CE, MPTS, CEPTS) Synthesis->GTI Degradation Stress Conditions DegProducts Degradation Products (Benzaldehyde, others) Degradation->DegProducts Control Control Strategy GTI->Control DegProducts->Control GCMS GC-MS Monitoring (2-CE) Control->GCMS HPLC HPLC-DAD Monitoring (MPTS, CEPTS) Control->HPLC Stability Stability-Indicating Methods Control->Stability

Conclusion

The comprehensive analytical strategy presented in this application note provides robust and reliable methods for the detection and quantification of genotoxic impurities in this compound. The implementation of orthogonal chromatographic techniques (GC-MS and HPLC-DAD) addresses the challenge of analyzing impurities with diverse physicochemical properties, while the incorporation of SAX-SPE cleanup effectively eliminates matrix interference from the drug substance [1] [3]. The validated methods demonstrate adequate sensitivity and specificity to control 2-CE, MPTS, and CEPTS at the required concentration limit of 14 ppm, ensuring compliance with regulatory guidelines for genotoxic impurities [1].

When applied to the analysis of five different batches of this compound, these methods confirmed that all three target genotoxic impurities were below the established concentration limits, demonstrating the effectiveness of the control strategy [1] [3]. Additionally, the forced degradation studies provide valuable insights into the stability profile of cloperastine, identifying benzaldehyde as a significant degradation product formed under various stress conditions [4]. These methods provide pharmaceutical manufacturers with robust analytical tools for ensuring the safety and quality of cloperastine-containing drug products, ultimately protecting patient health while meeting rigorous regulatory standards.

References

Comprehensive Application Notes and Protocols: Cloperastine Fendizoate Dissolution Testing and Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cloperastine fendizoate is a potent antitussive agent with combined antihistaminic and bronchorelaxant properties, widely prescribed for cough associated with various respiratory conditions. The drug substance presents significant formulation challenges due to its poor aqueous solubility, necessitating specialized approaches for dissolution testing and stability assessment. As pharmaceutical regulations increasingly emphasize quality by design principles and green analytical chemistry, there is growing demand for robust analytical methods that address both performance and environmental considerations. These application notes provide detailed protocols for the dissolution testing, stability assessment, and analytical quantification of this compound in pharmaceutical formulations, with particular emphasis on suspension dosage forms that offer improved patient compliance for pediatric and geriatric populations.

The therapeutic profile of cloperastine is well-established, with an onset of action within 20-30 minutes after oral administration and a duration of effect lasting 3-4 hours per single dose. The drug exhibits dual mechanism of action, working both centrally on the bulbar cough center and peripherally on cough receptors in the tracheobronchial tree, without the narcotic effects associated with codeine-based antitussives. Pharmacokinetic studies have demonstrated that cloperastine reaches peak plasma concentrations within 1-1.5 hours after administration, with a half-life of approximately 23.0 ± 7.7 hours and an AUC₀–∞ of 81.0 ± 46.9 h·ng/mL [1]. Understanding these pharmacokinetic parameters is essential for designing appropriate dissolution methods that correlate with in vivo performance.

Experimental Methodology

HPLC Instrumentation and Conditions

The analysis of this compound requires a robust chromatographic system capable of separating the active pharmaceutical ingredient from its degradation products and formulation excipients. The method employs a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at ambient temperature. The mobile phase consists of ethanol and 0.1% orthophosphoric acid in a 50:50 (v/v) ratio, with the pH adjusted to 4.0. This composition provides excellent peak symmetry and adequate separation of cloperastine from its major degradation products. The flow rate is maintained at 1.0 mL/min with UV detection at 250.0 nm, which corresponds to the maximum absorbance wavelength of this compound. The injection volume is typically 20 μL, and the total run time is approximately 10 minutes, allowing for high-throughput analysis in quality control settings [2].

The selection of ethanol as the organic modifier represents a green chemistry alternative to traditional acetonitrile or methanol, reducing environmental impact and enhancing workplace safety while maintaining chromatographic performance. The 0.1% orthophosphoric acid in the aqueous component provides sufficient buffering capacity to maintain consistent ionization of the analyte across the chromatographic run. Prior to use, the mobile phase should be degassed by sonication for 10 minutes to prevent bubble formation in the HPLC system. The method has been validated according to ICH guidelines and demonstrates linearity over the concentration range of 5.0–200.0 μg/mL, with a correlation coefficient (r²) greater than 0.999 [2].

Table 1: Optimized HPLC Conditions for this compound Analysis

Parameter Specification
Column C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Ethanol:0.1% Orthophosphoric Acid (50:50, v/v)
pH 4.0
Flow Rate 1.0 mL/min
Detection Wavelength 250.0 nm
Injection Volume 20 μL
Run Time 10 minutes
Column Temperature Ambient
Retention Time ~6.5 minutes
Mobile Phase Preparation
  • Step 1: Carefully measure 500 mL of HPLC-grade ethanol and transfer to a 1000 mL graduated mobile phase reservoir.
  • Step 2: In a separate container, prepare 0.1% orthophosphoric acid by diluting 1.0 mL of orthophosphoric acid (85% purity) to 1000 mL with HPLC-grade water.
  • Step 3: Measure 500 mL of the 0.1% orthophosphoric acid solution and combine with the ethanol in the mobile phase reservoir.
  • Step 4: Adjust the pH to 4.0 using either orthophosphoric acid or sodium hydroxide solution as needed, with constant stirring.
  • Step 5: Filter the mobile phase through a 0.45 μm nylon membrane filter under vacuum and degas by sonication for 10 minutes before use.
Sample Preparation Procedures

For dissolution testing, the recommended medium is 900 mL of pH 6.8 phosphate buffer, maintained at 37.0 ± 0.5°C using a calibrated dissolution bath. The apparatus should be operated at 50 rpm (paddle method) or 100 rpm (basket method) depending on the formulation characteristics. For suspension formulations, the resuspendability must be ensured prior to sampling to guarantee representative aliquots. Samples (5-10 mL) should be withdrawn at predetermined time intervals (typically 5, 10, 15, 30, 45, and 60 minutes) and immediately filtered through a 0.45 μm PVDF membrane filter to remove any particulate matter. The filtered samples are then appropriately diluted with mobile phase if necessary and analyzed using the established HPLC method [3].

For assay and content uniformity testing, accurately weigh an amount of the suspension equivalent to approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent (mobile phase), shake vigorously for 10 minutes, and sonicate for 15 minutes to ensure complete extraction of the drug substance. Allow the solution to cool to room temperature, dilute to volume with diluent, and mix well. Filter a portion through a 0.45 μm membrane filter, discarding the first 5 mL of the filtrate. The resulting solution should contain approximately 100 μg/mL of this compound, which falls within the middle of the validated linear range [2].

Formulation Considerations

Suspension Formulation Composition

The development of this compound suspension formulations requires careful attention to particle size distribution and stabilizer selection to ensure consistent dissolution performance and physical stability. The optimal particle size distribution (D₉₀) should be less than 100 μm, with a preferred target of less than 50 μm to enhance dissolution rate and suspendability. This particle size reduction can be achieved through various comminution techniques such as jet milling, ball milling, or high-pressure homogenization. The formulation typically includes suspending agents such as sodium carboxymethyl cellulose (0.5-1.5% w/v), preservatives including methylparaben and propylparaben, sweeteners like sucrose or artificial alternatives, and flavoring agents to enhance palatability, particularly for pediatric populations [3].

The suspension viscosity must be carefully balanced to facilitate easy redispersion while preventing rapid settling of suspended particles. The use of structured vehicle systems incorporating combinations of suspending agents (e.g., microcrystalline cellulose and sodium carboxymethyl cellulose) can provide the necessary rheological properties to maintain homogeneity during dosing. Additionally, the inclusion of wetting agents such as polysorbate 80 (0.05-0.1% w/v) can improve the dispersion of hydrophobic drug particles in the aqueous medium. The formulation pH should be maintained in the range of 4.0-5.0 to maximize the stability of this compound while remaining within acceptable limits for oral administration [3].

Table 2: Key Composition of this compound Suspension Formulation

Component Function Concentration Range
This compound Active Pharmaceutical Ingredient 1.0-2.0% w/v
Sodium CMC Suspending Agent 0.5-1.5% w/v
Methylparaben Preservative 0.18% w/v
Propylparaben Preservative 0.02% w/v
Polysorbate 80 Wetting Agent 0.05-0.1% w/v
Sucrose Sweetener 20-30% w/v
Flavoring Agent Flavor q.s.
Purified Water Vehicle q.s. to 100%
Particle Size Specifications

The particle size distribution of the drug substance represents a critical quality attribute that directly influences dissolution rate, bioavailability, and physical stability of suspension formulations. For levothis compound suspensions with enhanced dissolution and resuspendability, the patent literature specifies a particle size distribution (D₉₀) of less than 100 μm, with preferred embodiments achieving less than 50 μm [3]. This reduced particle size increases the specific surface area available for interaction with the dissolution medium, thereby enhancing the dissolution rate according to the Noyes-Whitney equation. The particle size analysis should be performed using laser diffraction methodology, with regular monitoring during the manufacturing process to ensure consistency.

The resuspendability of the formulation is a key performance parameter, particularly for suspension dosage forms that may experience settling during storage. The formulation should be easily redispersed with moderate shaking (not exceeding 30 seconds) to restore homogeneity and ensure accurate dosing. This property can be quantified through resuspendability studies measuring the ease of redispersion after intentional settling, with acceptance criteria requiring not less than 90% of the labeled claim to be delivered in the first dose after settling. Additionally, the sedimentation volume should be monitored throughout the product shelf-life, with optimal formulations maintaining a sedimentation ratio greater than 0.9 after 3 months of storage under accelerated stability conditions [3].

Degradation Studies and Stability Assessment

Forced Degradation Studies

Forced degradation studies provide critical insights into the inherent stability characteristics of this compound and help validate the stability-indicating capability of the analytical method. The drug substance should be subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal degradation, and photolytic degradation according to ICH guidelines. The studies reveal that this compound is particularly susceptible to basic conditions, showing 22.86% degradation after 45 minutes of exposure, followed by acidic conditions (20.68% degradation) and oxidative conditions (12.86% degradation) [2]. These findings highlight the importance of proper pH control in formulation development and the need for protective packaging to mitigate degradation during storage.

The identification of degradation products is essential for understanding degradation pathways and establishing appropriate control strategies. MS/MS analysis of degraded samples has identified a major degradation product with an m/z of 105.03, corresponding to benzaldehyde formed via ether bond cleavage under all stress conditions [2]. This finding suggests that the ether linkage in the cloperastine molecule represents the primary site of vulnerability, with cleavage resulting in the formation of benzaldehyde and complementary degradation fragments. The analytical method must effectively separate this and other potential degradation products from the parent compound to ensure accurate quantification of this compound throughout its shelf-life.

Table 3: Summary of Forced Degradation Results for this compound

Stress Condition Details Degradation After 45 Minutes Major Degradant
Acidic Hydrolysis 0.1N HCl at room temperature 20.68% Benzaldehyde (m/z 105.03)
Basic Hydrolysis 0.1N NaOH at room temperature 22.86% Benzaldehyde (m/z 105.03)
Oxidative Stress 3% H₂O₂ at room temperature 12.86% Benzaldehyde (m/z 105.03)
Thermal Degradation 60°C for 30 days <5% To be identified
Photolytic Degradation UV light for 30 days <5% To be identified
MS/MS Identification of Major Degradant

The structural elucidation of degradation products provides valuable information about the stability profile of this compound. The major degradation product with m/z 105.03 has been identified as benzaldehyde, resulting from the cleavage of the ether bond in the parent molecule. This finding is consistent with the chemical structure of cloperastine, which contains a labile ether linkage connecting the diphenylmethoxy moiety to the ethylpiperidine group. The mass spectrometry analysis should be performed using electrospray ionization in positive mode, with product ion scanning to confirm the identity of degradation products. The fragmentation pattern of this compound should be thoroughly characterized to distinguish between intrinsic fragments and genuine degradation products [2].

Experimental Protocols

Standard Solution Preparation
  • Primary Standard Stock Solution: Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 20 mL of diluent (mobile phase), sonicate for 10 minutes to ensure complete dissolution, and dilute to volume with diluent. This yields a stock solution with concentration of 1000 μg/mL.
  • Working Standard Solutions: Prepare working standards by serial dilution of the stock solution to concentrations of 5, 10, 25, 50, 100, 150, and 200 μg/mL. These solutions should be prepared fresh daily and used to construct the calibration curve.
  • System Suitability Solution: Prepare a solution at approximately 100 μg/mL (mid-range of the calibration curve) for evaluating system performance. The relative standard deviation (RSD) for six replicate injections should not exceed 2.0%, and the tailing factor should be less than 2.0.
Forced Degradation Protocol
  • Acidic Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask, add 1 mL of 0.1N HCl, and allow to stand at room temperature for 45 minutes. Neutralize with 1 mL of 0.1N NaOH and dilute to volume with mobile phase. Filter through 0.45 μm membrane before analysis.
  • Basic Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask, add 1 mL of 0.1N NaOH, and allow to stand at room temperature for 45 minutes. Neutralize with 1 mL of 0.1N HCl and dilute to volume with mobile phase. Filter before analysis.
  • Oxidative Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask, add 1 mL of 3% hydrogen peroxide, and allow to stand at room temperature for 45 minutes. Dilute to volume with mobile phase and filter before analysis.
  • Thermal Degradation: Expose approximately 100 mg of solid this compound to 60°C in a stability chamber for 30 days. After the exposure period, prepare a solution at 100 μg/mL in mobile phase and analyze.
  • Photolytic Degradation: Expose approximately 100 mg of solid this compound to UV light (approximately 200 watt-hours/m²) and cool white fluorescent light (approximately 1.2 million lux-hours) in a photostability chamber. Prepare and analyze as for thermal degradation.
Analytical Method Validation Protocol
  • Linearity: Prepare and analyze standard solutions at a minimum of six concentration levels across the range of 5-200 μg/mL. Plot peak area versus concentration and calculate the correlation coefficient (should be ≥0.999), y-intercept, and slope of the regression line.
  • Accuracy: Perform recovery studies by spiking placebo formulation with known quantities of this compound at three concentration levels (80%, 100%, and 120% of target concentration). The mean recovery should be within 98.0-102.0% with RSD not more than 2.0%.
  • Precision: Assess system precision by injecting six replicates of the system suitability solution (RSD ≤2.0%). Evaluate method precision by preparing and analyzing six independent sample preparations from a homogeneous batch (RSD ≤2.0%).
  • Specificity: Demonstrate that the method is able to unequivocally quantify this compound in the presence of potential impurities, degradation products, and excipients. There should be no interference at the retention time of the analyte.
  • Robustness: Deliberately vary method parameters including mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C). The method should remain unaffected by small variations.

Visualization

Degradation Pathway Diagram

The following Graphviz diagram illustrates the primary degradation pathway of this compound, highlighting the ether bond cleavage that leads to benzaldehyde formation under various stress conditions:

CloperastineDegradation Cloperastine Cloperastine EtherBondCleavage EtherBondCleavage Cloperastine->EtherBondCleavage Stress Conditions Benzaldehyde Benzaldehyde EtherBondCleavage->Benzaldehyde m/z 105.03 ComplementaryFragment ComplementaryFragment EtherBondCleavage->ComplementaryFragment

Diagram 1: Cloperastine Degradation Pathway

Experimental Workflow Diagram

The following workflow diagram outlines the complete experimental procedure for dissolution testing and stability assessment of this compound:

ExperimentalWorkflow cluster_1 Method Setup cluster_2 Sample Analysis cluster_3 Data Analysis SamplePrep SamplePrep DissolutionTesting DissolutionTesting SamplePrep->DissolutionTesting HPLCAnalysis HPLCAnalysis DataProcessing DataProcessing HPLCAnalysis->DataProcessing Validation Validation DataProcessing->Validation MSMSIdentification MSMSIdentification MSMSIdentification->DataProcessing MobilePhase MobilePhase ColumnEquilibration ColumnEquilibration MobilePhase->ColumnEquilibration Calibration Calibration ColumnEquilibration->Calibration Calibration->SamplePrep DissolutionTesting->HPLCAnalysis ForcedDegradation ForcedDegradation ForcedDegradation->MSMSIdentification ReportGeneration ReportGeneration Validation->ReportGeneration

Diagram 2: Experimental Workflow

Conclusion

The comprehensive protocols outlined in these application notes provide a systematic approach for the dissolution testing and stability assessment of this compound in pharmaceutical formulations. The green HPLC method utilizing ethanol as a less hazardous alternative to traditional organic modifiers offers environmental benefits without compromising analytical performance, aligning with current trends toward sustainable analytical chemistry. The method has been thoroughly validated according to ICH guidelines and demonstrates excellent linearity, accuracy, and precision across the concentration range of 5.0–200.0 μg/mL, making it suitable for both quality control and stability testing applications.

The degradation profiling of this compound reveals significant vulnerability to hydrolytic conditions, particularly basic environments, with the identification of benzaldehyde as a major degradation product across all stress conditions. This understanding informs formulation strategies focused on pH optimization and protective packaging to enhance product stability. For suspension formulations, control of particle size distribution (D₉₀ < 100 μm, preferably < 50 μm) emerges as a critical factor influencing dissolution performance and physical stability. When implemented comprehensively, these protocols support the development of robust, high-quality this compound formulations with predictable in vivo performance and adequate shelf-life.

References

Compiled HPLC Method Parameters for Cloperastine Fendizoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two validated isocratic HPLC methods from recent studies:

Method Purpose Mobile Phase Composition Column & Dimensions Flow Rate (mL/min) Detection Wavelength (nm) Runtime & Retention Key Application Notes

| Assay of CLOP and its degradation products [1] | Ethanol : 0.1% Orthophosphoric Acid (pH=4) (50:50, v/v) | C18 column (Specific dimensions not provided) | 1.0 | 250 | ~10 minutes (for CLOP in a mixture) | Green solvent alternative; suitable for stability-indicating assays. [1] | | Simultaneous determination of LCF and Chlorpheniramine Maleate (CPM) [2] | 10 mM Phosphate Buffer (pH 6.5) : Acetonitrile (50:50, v/v) | Hypersil BDS C18 (250 mm × 4.6 mm, 5µm) | 1.0 | 227 | < 10 minutes (for both analytes) | Developed for combined dosage form; resolution achieved from CPM. [2] |

Detailed Experimental Protocol

For the stability-indicating method from [1], you can follow this protocol for implementation:

  • Sample Preparation: Weigh the drug substance or formulation equivalent to the target concentration. For the linearity range (5.0–200.0 µg/mL), dissolve and dilute using the mobile phase or a compatible solvent like methanol.
  • Chromatographic System Setup:
    • Column: A standard reverse-phase C18 column.
    • Mobile Phase: Prepare 0.1% v/v orthophosphoric acid in water. Adjust the pH to 4.0 using a base like sodium hydroxide or phosphoric acid. Mix this aqueous phase with ethanol in a 50:50 (v/v) ratio. Filter through a 0.45 µm or 0.22 µm membrane filter and degas before use.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detector at 250 nm.
    • Temperature: Ambient.
    • Injection Volume: A typical volume of 20 µL can be used, though the specific volume was not stated in the source.
  • System Suitability Test: Before analysis, perform a system suitability test. The method should provide a peak for Cloperastine Fendizoate that is well-resolved from any degradation products (like benzaldehyde, m/z 105.03) generated under stress conditions [1].

Workflow for HPLC Method Development and Application

The following diagram outlines the key steps in developing and applying this HPLC method, particularly for stability testing:

Start Start: Method Development MP Prepare Mobile Phase: Ethanol & 0.1% H₃PO₄ (pH 4) (50:50 v/v) Start->MP Column Column: C18 MP->Column Param Set Parameters: Flow: 1.0 mL/min Detection: 250 nm Column->Param Stress Apply Stress Conditions: Acidic, Basic, Oxidative Param->Stress Inject Inject Sample & Degradation Mixture Stress->Inject Analyze Analyze Chromatogram Inject->Analyze Result Identify CLOP Peak & Degradation Products Analyze->Result Report Report % Degradation Result->Report

Strategies for Gradient Method Development

Since a direct gradient method is not available, you can use the provided isocratic conditions as a starting point. Here’s a logical approach to develop a gradient method for more complex mixtures:

  • Define the Goal: Identify why a gradient is needed—for example, to separate multiple degradation products or to analyze this compound with other compounds having significantly different polarities [3].
  • Start with Isocratic Scouting: Use the isocratic method from [1] as your initial "scouting" run to determine the compound's retention behavior.
  • Design the Gradient:
    • Use the same solvents: 0.1% orthophosphoric acid (pH 4) as the aqueous weak solvent (A) and ethanol as the organic strong solvent (B).
    • A reasonable starting gradient could be: Initial condition at 50% B, ramping to 80-90% B over 15-20 minutes.
    • Adjust the gradient slope and final composition based on the retention time observed in the isocratic run. A strongly retained compound requires a steeper gradient or higher final organic percentage.
  • Optimize and Validate: Fine-tune the gradient steps, flow rate, and column temperature to achieve optimal resolution. Once developed, the method must be validated for specificity, linearity, accuracy, and precision per ICH guidelines [1].

References

Cloperastine Fendizoate sample injection volume

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Analysis and Stability Protocol

The most detailed analytical method comes from a recent green HPLC technique developed for Cloperastine Fendizoate in the presence of parabens and its degradation products [1].

Table 1: Validated HPLC Parameters for this compound [1]

Parameter Specification
Column C18
Mobile Phase Ethanol : 0.1% Orthophosphoric acid (pH=4) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 250.0 nm
Linearity Range 5.0 - 200.0 µg/mL
Mean % Recovery 100.43 ± 0.148%
Injection Volume Not Specified

Experimental Protocol: Forced Degradation Study

This protocol assesses the stability-indicating properties of the HPLC method.

  • Sample Preparation: Prepare a solution of this compound.
  • Stress Conditions: Subject the sample to various stress conditions for a duration of 45 minutes:
    • Acidic Hydrolysis: Use HCl. Degradation observed: 20.68% [1].
    • Basic Hydrolysis: Use NaOH. Degradation observed: 22.86% [1].
    • Oxidative Degradation: Use hydrogen peroxide (H₂O₂). Degradation observed: 12.86% [1].
  • Analysis: Inject the stressed samples into the HPLC system using the parameters listed in Table 1.
  • Degradant Identification: Analyze the degradants using MS/MS. The primary degradant formed under all stress conditions has an m/z of 105.03, identified as benzaldehyde, which suggests cleavage of the drug's ether bond [1].

The diagram below illustrates this primary degradation pathway.

G CLOP This compound Stress Acid, Base, or Oxidative Stress CLOP->Stress 45 min Cleavage Ether Bond Cleavage Stress->Cleavage Results in Degradant Benzaldehyde (m/z 105.03) Cleavage->Degradant

Additional Preclinical and Pharmacological Data

For a comprehensive view in drug development, here is a summary of key pharmacological and toxicological findings.

Table 2: Preclinical and Pharmacological Profile of Cloperastine

Parameter Finding / Value Details / Conditions
Primary Mechanism Centrally-acting antitussive, H1-receptor antagonist, GIRK channel blocker [2] [3] [4]. Acts on cough center without narcotic effects; also has papaverine-like bronchodilatory activity [2] [5].
hERG Inhibition (IC₅₀) 27 nM [6] [4]. Concentration-dependent inhibition of K+ currents; relevant for cardiac safety profiling [6].
In Vivo QT Prolongation Observed at 1 mg/kg (therapeutic dose) in guinea pigs [6] [4]. Extended QT interval and monophasic action potential duration; no change in PR interval or QRS width [6].
Acute Oral Toxicity (LD₅₀) > 1000 mg/kg (rats), > 2000 mg/kg (mice) [6] [4]. Tested as this compound salt, indicating relatively low acute toxicity [6].
Human Pharmacokinetics tₘₐₓ: 1-1.5 h; t₁/₂: 23.0 ± 7.7 h; AUC₀–∞: 81.0 ± 46.9 h·ng/mL [3]. Based on a 10 mg dose in healthy adults. Bioequivalence between generic and reference tablets was demonstrated [3].

Guidance for Determining Injection Volume

Since the injection volume is a critical missing parameter, here are practical steps to determine it for your specific experimental setup:

  • Consult Official Compendia: If this compound is monographed in a pharmacopoeia like the USP, EP, or JP, the official method will specify the injection volume.
  • Refer to the Instrument Method: The injection volume is often part of the automated HPLC instrument method. Check the original method documentation or contact the authors of the cited research for this detail.
  • Perform Experimental Optimization: If developing the method yourself, a standard starting point is 10-20 µL. You can then optimize this volume based on the sensitivity of your detector and the concentration of your sample to achieve a good peak shape and signal-to-noise ratio without overloading the column.

References

Cloperastine Fendizoate peak symmetry improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Peak Shape

For a systematic diagnosis, follow the workflow below to identify the root cause.

G Start Peak Tailing/Fronting Observed A Problem present from method start? (New Column/Method) Start->A B Problem developed over time? (Column Aging/Degradation) A->B No C1 Likely Chemical Cause (Check pH, solvent strength, loading) A->C1 Yes C2 Likely Column or System Cause (Check contamination, phase degradation) B->C2 Yes D1 Check mobile phase pH vs. analyte pKa C1->D1 D2 Verify sample solvent is not too strong C1->D2 D3 Dilute sample to rule out column overloading C1->D3 D4 Replace guard column, flush analytical column C2->D4 D5 Test column on different HPLC system C2->D5 D6 Check mobile phase pH is within column limits C2->D6

The underlying causes for the issues in the workflow generally fall into the following categories. The table below summarizes common symptoms and their solutions [1] [2].

Symptom Possible Cause Solution
Tailing from the start (esp. for basic compounds) Mobile phase pH too close to analyte pKa; Ionic interactions with silanol groups [1] Adjust mobile phase pH to be at least 2 units away from pKa; Use a specialty column for basic compounds (e.g., endcapped, low silica activity, charged surface hybrid) [1] [2]
Fronting from the start Column overloading (too much mass); Sample dissolved in solvent stronger than mobile phase [1] Dilute sample or inject smaller volume; Dissolve sample in the initial mobile phase composition [1]
Tailing that worsens over time Column contamination or aging; Loss of bonded phase, exposing silanol groups; Mobile phase pH outside column specification [1] [2] Replace guard column; Flush and clean the column; Use a mobile phase with pH well within the column's stated range, accounting for pH shift in organic solvent [1] [2]

FAQs on Cloperastine Fendizoate Analysis

Q1: What are the reference system suitability criteria for this compound purity analysis? According to the Japanese Pharmacopoeia 18th Edition, the following criteria must be met using a 4-chlorobenzophenone standard solution [3]:

Test Criterion Result (Example)
Detectability Peak area ratio of diluted (0.25 mg/L) to standard (1.25 mg/L) solution should be 14-26% 19.5% [3]
System Performance Theoretical plates (N) ≥ 10,000; Symmetry factor (As) ≤ 2.0 N=80,288; As=1.01 [3]
System Reproducibility RSD of peak area from 6 injections ≤ 2.0% RSD=0.21% [3]

Q2: How stable is this compound under various stress conditions? A green HPLC study found that this compound is susceptible to degradation, with the highest degradation occurring under basic conditions [4]:

  • Basic degradation: 22.86% after 45 minutes
  • Acidic degradation: 20.68% after 45 minutes
  • Oxidative degradation: 12.86% after 45 minutes

Mass spectrometry identified a major degradation product with m/z 105.03, identified as benzaldehyde, formed via ether bond cleavage under all stress conditions [4].

Q3: What is a recommended HPLC method for analyzing this compound and its degradation products? A validated, stability-indicating method from the literature uses the following conditions [4]:

  • Column: C18
  • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH 4.0) at a 50:50 (v/v) ratio
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 250.0 nm
  • Linearity: 5.0–200.0 µg/mL
  • Application: Successfully applied for the analysis of CLOP in a suspension formulation (Notussil) [4].

Experimental Protocols

Reference Pharmacopeial Method for Purity (JP18) [3] This protocol is designed for system suitability testing.

  • Instrumentation: Standard HPLC system with UV detector.
  • Column: Unifinepak C18 (4.6 mm I.D. x 150 mm L, 5 µm).
  • Mobile Phase:
    • Eluent A: 0.1 M Potassium dihydrogen phosphate / acetonitrile / perchloric acid (400/320/1)
    • Eluent B: Acetonitrile / 0.1 M potassium dihydrogen phosphate / perchloric acid (1050/450/1)
  • Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 100 | 0 | | 12.0 | 100 | 0 | | 22.0 | 0 | 100 | | 27.0 | 0 | 100 | | 27.1 | 100 | 0 |
  • Flow Rate: 1.2 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 226 nm
  • Injection Volume: 20 µL
  • Standard: 4-Chlorobenzophenone (dissolved and diluted in Eluent A).

Protocol for Investigating Peak Shape

  • Establish a Baseline: Run a standard solution on a new column or a known good system to record the expected peak symmetry [2].
  • Test the Column Elsewhere: If tailing occurs, install the column on a different, well-maintained HPLC system. If the peak shape is good, the problem lies in the original instrument (e.g., worn injector rotor, detector cell issues) [1].
  • Vary Injection Volume: Inject a sequence of standards with decreasing volumes. If the tailing or fronting decreases, the original issue was column overloading [1].
  • Check Mobile Phase pH: Prepare a fresh mobile phase with a pH that is at least ±2.0 units away from the pKa of the analyte and ensure it is within the column's specified pH range, considering the pH shift when mixed with organic solvent [1] [2].

References

Cloperastine Fendizoate theoretical plates increase

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols and Key Parameters

The following table summarizes two established HPLC methods for Cloperastine Fendizoate (CLOP) analysis from the search results, which can serve as a reference for your own method development.

Method Aspect Method 1: JP 18th Edition Purity Test [1] Method 2: Stability-Indicating Method [2]
Objective System suitability test for purity Drug measurement with degradation products
Column Unifinepak C18 (4.6 x 150 mm, 5 µm) C18 column (specific type not detailed)
Mobile Phase Gradient with Eluent A (Buffer/ACN/acid) and Eluent B (ACN/Buffer/acid) Ethanol / 0.1% orthophosphoric acid pH=4 (50:50, v/v)
Flow Rate 1.2 mL/min 1.0 mL/min
Column Temp. 25 °C Implied ambient
Detection UV 226 nm UV 250.0 nm
Injection Volume 20 µL Not specified
Theoretical Plates (Result) 80,288 (for 4-chlorobenzophenone peak) Not specified

Troubleshooting Guide: Increasing Theoretical Plates

Theoretical plates (N) measure column efficiency. If your values are lower than expected, use the following workflow to diagnose and resolve the issue.

Start Low Theoretical Plates Column Column Condition Start->Column MP Mobile Phase & Flow Start->MP Sample Sample Preparation Start->Sample System Instrument System Start->System C1 Is the column old, contaminated, or the wrong type? Column->C1 Check M1 Is the mobile phase pH or composition incorrect? Is flow rate sub-optimal? MP->M1 Check S1 Is the sample solvent too strong or is the solution contaminated? Sample->S1 Check S2 Are there large extra-column volumes or detector issues? System->S2 Check CAction Replace with a new column. Ensure C18 type and correct dimensions. C1->CAction Yes End Theoretical Plates Improved CAction->End MAction Adjust organic/aqueous ratio. Use buffered mobile phase. Optimize flow rate (e.g., 1.0-1.2 mL/min). M1->MAction Yes MAction->End SAction Use a weaker solvent for injection. Filter samples to remove particulates. S1->SAction Yes SAction->End SysAction Minimize tubing length and volume. Ensure detector settings are correct. S2->SysAction Yes SysAction->End

The workflow above outlines key checks. Here are additional details for your investigation:

  • Column & Stationary Phase: Using a fresh, well-packed column is the most critical factor. The successful method in the Japanese Pharmacopoeia used a 150 mm long column with 5 µm particles [1]. A longer column generally increases theoretical plates.
  • Mobile Phase & Flow Rate: The composition and pH of the mobile phase significantly impact peak shape and efficiency. The use of a buffered mobile phase (e.g., phosphate buffer) is common in the cited methods [1] [3]. Ensure the flow rate is optimized for your column dimensions; both cited methods use flow rates around 1.0-1.2 mL/min for standard analytical columns [1] [2].
  • Sample & System: Dissolve your sample in a solvent that is weaker than the mobile phase to prevent peak broadening at the point of injection. Also, check for excessive system dwell volume caused by too long or too wide tubing.

FAQ for this compound Analysis

Q1: What is a typical system suitability criteria for theoretical plates in this compound analysis? According to the Japanese Pharmacopoeia 18th Edition, the minimum criterion for the number of theoretical plates is 10,000 for the 4-chlorobenzophenone peak in the purity test. The demonstrated method achieved over 80,000 plates, providing a high-performance benchmark [1].

Q2: How stable is this compound under analytical conditions? Forced degradation studies show that CLOP is susceptible to hydrolysis, particularly under basic conditions (22.86% degradation) and acidic conditions (20.68% degradation) [2]. This underscores the importance of controlling the mobile phase pH and, if necessary, using a cooled autosampler to ensure sample stability during analysis.

Q3: Are there any special handling concerns for this drug substance? Yes. Analytical methods have been developed specifically to monitor genotoxic impurities like 2-chloroethanol and certain sulfonate esters in CLOP raw material [4] [5]. This is a critical quality and safety consideration in drug development.

References

Cloperastine Fendizoate resolution optimization

Author: Smolecule Technical Support Team. Date: February 2026

System Suitability & Analytical Parameters

The following table consolidates the system suitability test criteria and results from an analysis performed according to the Japanese Pharmacopoeia (JP) [1].

Test Item Acceptance Criterion Reported Result Judgement
Detectability (Area Ratio) 14 - 26% 19.5% Passed [1]
Theoretical Plates ≥ 10000 80288 Passed [1]
Peak Symmetry Factor ≤ 2.0 1.01 Passed [1]
Peak Area RSD (n=6) ≤ 2.0% 0.21% Passed [1]

Another research paper on Levocloperastine provides additional method details, though it uses a different salt form [2].

Parameter Detail
Column Symmetry C18 (250 mm x 4.6 mm, 5 µm) [2]
Detection Wavelength 273 nm [2]
Retention Time 5.403 min [2]
Theoretical Plates 4455 [2]
Tailing Factor 1.146 [2]

Detailed HPLC Conditions from JP Method

For your reference, here are the full experimental conditions used in the JP analysis [1]:

  • Analytical System: JASCO LC-4500 series HPLC
  • Column: Unifinepak C18 (4.6 mm x 150 mm, 5 µm)
  • Mobile Phase:
    • Eluent A: 0.1 M Potassium dihydrogen phosphate / acetonitrile / perchloric acid (400/320/1)
    • Eluent B: Acetonitrile / 0.1 M potassium dihydrogen phosphate / perchloric acid (1050/450/1)
  • Gradient Program:
    • 0.0 - 12.0 min: 100% A
    • 12.0 - 22.0 min: Linear gradient to 100% B
    • 22.0 - 27.0 min: 100% B
    • 27.1 min: Return to 100% A
  • Flow Rate: 1.2 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 20 µL
  • Detection: UV at 226 nm
  • Standard: 4-Chlorobenzophenone (1.25 mg/L)

Troubleshooting Common HPLC Issues

While a full guide isn't possible, here are logical steps to diagnose problems based on general HPLC principles and the specific criteria above.

Start Start: Identify HPLC Symptom PeakShape Poor Peak Shape Start->PeakShape Retention Retention Time Instability Start->Retention Sensitivity Failed Detectability Test Start->Sensitivity Sub1 Theoretical Plates < 10,000 or Tailing Factor > 2.0 PeakShape->Sub1 Cause1 Possible Causes: - Column degradation/degradation - Incorrect mobile phase pH - Strong retention sites on column Sub1->Cause1 Action1 Corrective Actions: - Flush/regenerate or replace column - Check buffer preparation and pH - Use a suitable column cleaning protocol Cause1->Action1 Sub2 Shift in analyte retention time Retention->Sub2 Cause2 Possible Causes: - Mobile phase composition not equilibrated - Column temperature fluctuations - Buffer precipitation or degradation Sub2->Cause2 Action2 Corrective Actions: - Extend gradient re-equilibration time - Ensure column oven is stable - Prepare fresh mobile phase and buffer Cause2->Action2 Sub3 Signal response out of range Sensitivity->Sub3 Cause3 Possible Causes: - UV lamp energy low or failing - Incorrect detector wavelength - Issues with sample preparation/dilution Sub3->Cause3 Action3 Corrective Actions: - Check lamp usage hours and energy - Verify wavelength accuracy (e.g., 226 nm) - Precisely prepare standard per method (1.25 mg/L) Cause3->Action3

Experimental Workflow for Method Verification

For setting up the method from the Japanese Pharmacopoeia, you can follow this verification workflow.

Step1 1. System Preparation A1 Configure HPLC system with C18 column (150mm x 4.6mm, 5µm) Step1->A1 A2 Prepare mobile phase buffers A and B as specified in JP method A1->A2 Step2 2. Standard Preparation A2->Step2 B1 Prepare 4-Chlorobenzophenone standard (1.25 mg/L) and diluted standard (0.25 mg/L) Step2->B1 Step3 3. System Suitability Test B1->Step3 C1 Inject diluted standard (n=1) Verify detectability (14-26% area ratio) Step3->C1 C2 Inject standard solution (n=6) Check theoretical plates (≥10,000), symmetry factor (≤2.0), and RSD (≤2.0%) C1->C2 Step4 4. Sample Analysis C2->Step4 D1 Proceed with sample analysis once all system criteria are met Step4->D1

Key Formulation Consideration

One potential source of analytical variability stems from the drug substance itself. A patent indicates that the particle size distribution (D90) of Levocloperastine Fendizoate should be less than 100 μm, and preferably less than 50 μm, to ensure a stable suspension with good dissolution and resuspendability [3]. If you are analyzing a suspension formulation, variability in particle size could impact dissolution and subsequent analytical results.

References

Cloperastine Fendizoate RSD reduction peak area

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is an acceptable RSD for Cloperastine Fendizoate analysis in pharmaceutical testing?

    • A: For system suitability tests in pharmacopeial methods, the criterion for the relative standard deviation (RSD) of peak area is often ≤2.0% [1]. In a specific example for this compound purity testing, a high-precision system achieved an RSD of 0.21% for six replicate injections [1].
  • Q2: How can I quickly improve the precision of my peak area measurements?

    • A: Using an Internal Standard (IS) is a highly effective technique. An IS is a compound added in a constant amount to all samples and calibration standards. You then calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for quantification. This corrects for minor variations in injection volume and sample processing. One study demonstrated that using an IS improved peak area RSD from 0.48% to 0.11% [2].
  • Q3: My baseline is noisy. What steps can I take?

    • A: A noisy baseline directly increases the signal-to-noise ratio (S/N), which harms precision [3]. You can:
      • Ensure your solvents and reagents are of HPLC-grade and use high-purity mobile phase additives.
      • Control the temperature of the column and detector cell to minimize drift.
      • Incorporate sample cleanup steps and regularly flush the column with a strong solvent to remove buildup [3].

Troubleshooting Guide: Common Causes and Solutions

The following table summarizes key issues and actions to reduce peak area RSD.

Problem Area Potential Cause Recommended Action
Sample & Solvent Inconsistent sample solvent vs. mobile phase Match injection solvent strength/ pH to mobile phase to ensure sharp peaks [3].
Sample degradation Check stability; this compound degrades in basic, acidic, and oxidative conditions [4].
HPLC System Inconsistent pump flow or mixing Verify system performance with a test mixture; ensure proper mobile phase degassing [1].
Injection volume variability Use an internal standard to correct for injection inconsistencies [2].
Column temperature fluctuations Use a thermostat-controlled column oven [3].
Data Quality Low signal-to-noise (S/N) ratio Optimize detection wavelength or use signal averaging (adjust detector time constant) [3].
Incorrect integration parameters Manually review and adjust integration baselines for all peaks in the set.

Validated Experimental Protocol for Purity Analysis

This method is adapted from the system suitability test for this compound as per the Japanese Pharmacopoeia, 18th Edition [1].

  • 1. Instrument and Conditions

    • HPLC System: JASCO LC-4500 series (or equivalent) with UV detector [1].
    • Column: Unifinepak C18 (4.6 mm x 150 mm, 5 µm) [1].
    • Mobile Phase:
      • Eluent A: 0.1 M Potassium dihydrogen phosphate / acetonitrile / perchloric acid (400/320/1) [1].
      • Eluent B: Acetonitrile / 0.1 M potassium dihydrogen phosphate / perchloric acid (1050/450/1) [1].
    • Gradient Program: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0.0 | 100 | 0 | | 12.0 | 100 | 0 | | 22.0 | 0 | 100 | | 27.0 | 0 | 100 | | 27.1 | 100 | 0 | | 37.0 | 100 | 0 | [1]
    • Flow Rate: 1.2 mL/min [1].
    • Column Temperature: 25 °C [1].
    • Detection Wavelength: 226 nm [1].
    • Injection Volume: 20 µL [1].
    • Standard Solution: 4-Chlorobenzophenone at 1.25 mg/L, dissolved and diluted in Eluent A [1].
  • 2. System Suitability Test Criteria Before analyzing samples, ensure the system meets these performance criteria [1]:

    • System Reproducibility: RSD of the 4-chlorobenzophenone peak area from 6 replicate injections must be ≤2.0% [1].
    • System Performance: The number of theoretical plates (N) for 4-chlorobenzophenone should be ≥10,000, and the peak symmetry factor should be ≤2.0 [1].

Workflow for Diagnosis and Resolution

The diagram below outlines a logical, step-by-step workflow to systematically diagnose and resolve high RSD issues.

rsd_troubleshooting Start High RSD in Peak Area Detected CheckSST Check System Suitability Theoretical Plates (N) ≥ 10,000 Symmetry Factor ≤ 2.0 Start->CheckSST CheckInj Check Injection Precision with ISTD CheckSST->CheckInj Yes FailSST FAIL: HPLC System Issue - Verify pump flow/mixing - Check column temperature stability - Confirm detector lamp stability CheckSST->FailSST No CheckNoise Check Baseline for High Noise CheckInj->CheckNoise Yes (RSD low with IS) FailInj FAIL: Injection/Sample Issue - Implement Internal Standard (IS) - Match sample & mobile phase solvents - Check for sample degradation CheckInj->FailInj No (RSD high with IS) CheckCol Check Column and Mobile Phase CheckNoise->CheckCol No FailNoise FAIL: Noise/Signal Issue - Use HPLC-grade solvents/reagents - Optimize detection wavelength - Increase signal via concentration CheckNoise->FailNoise Yes FailCol FAIL: Column/Eluent Issue - Flush column with strong solvent - Ensure mobile phase is fresh & degassed - Replace or rejuvenate column CheckCol->FailCol Yes (peak shape poor) Pass PASS: System is Suitable for Analysis CheckCol->Pass No

Systematic Troubleshooting Workflow for High RSD

Key Technical Concepts

  • Internal Standardization: This method involves adding a known amount of a reference compound (the Internal Standard) to your samples. By calculating the ratio of the analyte peak area to the IS peak area, you can correct for random errors in injection volume and sample preparation, significantly improving precision [2].
  • Signal-to-Noise Ratio (S/N) and Precision: There is a direct relationship between S/N and the precision you can expect from your method. A rough rule of thumb is: %RSD ≈ 50 / (S/N). This means that to achieve an RSD of 2%, you need an S/N of about 25 [3]. To improve S/N, you can either reduce noise (e.g., by signal averaging, temperature control) or increase the signal (e.g., by optimizing wavelength, injecting more sample) [3].

References

Cloperastine Fendizoate detectability criteria failure

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common challenges encountered during the analysis of Cloperastine Fendizoate:

Q1: Why can't I detect Genotoxic Impurities (GTIs) at the required low levels in this compound? A: The primary challenge is achieving the high sensitivity required to meet the Threshold of Toxicological Concern (TTC) of 1.5 μg/day [1] [2] [3]. If your current method lacks sensitivity, it is likely because a single technique cannot effectively handle the diverse chemical properties of different GTIs. The solution is to employ two orthogonal methods: one for volatile impurities and another for non-volatile ones [1].

Q2: My chromatograms show interference from the main drug substance. How can I improve peak separation? A: Interference from the high concentration of this compound is a known issue [1] [2] [3]. You can resolve this by incorporating a sample preparation clean-up step. Using Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE) effectively removes the fendizoate ion from the sample solution, reducing the background and allowing the impurity peaks to be clearly distinguished [2] [3].

Q3: Why is my this compound sample degrading during analysis? A: this compound is susceptible to degradation under stress conditions [4]. One major degradation pathway involves the cleavage of the ether bond, leading to the formation of benzaldehyde (m/z 105.03) [4]. To prevent this:

  • Avoid acidic and basic conditions: Degradation of 20-23% can occur under these stresses [4].
  • Avoid oxidative conditions: This can also lead to significant degradation (around 13%) [4].
  • Employ a stability-indicating method that can separate the degradation products from the main analyte peak.

Troubleshooting Guides & Experimental Protocols

The following guides provide detailed methods for resolving specific analytical challenges.

Guide 1: Resolving Genotoxic Impurity (GTI) Detection Failures

The key is to use separate, optimized methods for different impurity classes. The workflow below outlines the overall strategy:

G Start Start: Analyze GTIs in This compound SamplePrep Sample Preparation: SAX-SPE Clean-up Start->SamplePrep Decision What is the impurity type? Volatile Volatile Impurity: 2-Chloroethanol (2-CE) Decision->Volatile Alkyl Halide NonVolatile Non-Volatile Impurities: MPTS, CEPTS Decision->NonVolatile Sulfonate Esters GCMS Technique: GC-MS Volatile->GCMS HPLC Technique: HPLC-DAD NonVolatile->HPLC SamplePrep->Decision

The tables below detail the specific parameters for each method.

Table 1: GC-MS Method for 2-Chloroethanol (2-CE) [2] [3]

Parameter Specification
Analytical Technique GC-MS
Target Impurity 2-Chloroethanol (2-CE)
Column Factor Four VF-23ms (30 m × 0.25 mm I.D., 0.25 µm film)
Sample Preparation SAX-SPE clean-up
Detection Mode Single Ion Monitoring (SIM) at m/z 80
Limit of Detection (LOD) 1.7 mg/L

Table 2: HPLC-DAD Method for Sulfonate Esters [1] [2] [3]

Parameter Specification
Analytical Technique HPLC-DAD
Target Impurities Methyl p-toluenesulfonate (MPTS), 2-chloroethyl p-toluenesulfonate (CEPTS)
Column SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm)
Column Temperature 50 °C
Mobile Phase Phosphate Buffer (pH 3.0, 10 mM) - Methanol (with 10% ACN) (45:55, v/v)
Flow Rate 1.7 mL/min
Detection Wavelength 227 nm
Injection Volume 80 µL
Sample Preparation SAX-SPE clean-up, followed by 1:1 dilution of eluate with water
LOD (MPTS) 11.2 mg/L
LOD (CEPTS) 2.1 mg/L
Guide 2: Addressing Drug Degradation and Stability Issues

For stability-related problems, the following method is recommended. This green HPLC method can separate the drug from its degradation products.

Table 3: Green HPLC Method for Drug Assay and Degradation Studies [4]

Parameter Specification
Analytical Technique HPLC-UV
Column C18 Column
Mobile Phase Ethanol : 0.1% Orthophosphoric Acid (pH 4.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 250.0 nm
Linear Range 5.0 - 200.0 µg/mL
Application Analysis of CLOP in suspension (e.g., Notussil) and degradation studies

Key Degradation Insights [4]:

  • Major Degradation Product: Benzaldehyde (m/z 105.03), formed via ether bond cleavage.
  • Worst-Case Degradation: Occurs under basic (22.86% degraded) and acidic (20.68% degraded) conditions after 45 minutes.
  • Oxidative Degradation: Also significant, leading to 12.86% degradation.

Pro Tips for Method Success

  • Always Include a Clean-up Step: The SAX-SPE procedure is critical for achieving the required sensitivity in both GC-MS and HPLC methods by removing the overwhelming main component [2] [3].
  • Validate for Specificity and LOD: As these are limit tests, the methods must be rigorously validated for specificity (to prove separation) and Limit of Detection (to prove sensitivity) per ICH guidelines [1] [2].
  • Prioritize Green Chemistry: When developing new methods, consider adopting greener solvents like ethanol, as demonstrated in [4], to reduce environmental impact and improve safety.

References

Cloperastine Fendizoate mobile phase optimization

Author: Smolecule Technical Support Team. Date: February 2026

JP18 Reference Method & System Suitability

For your initial method development, you can use the conditions officially listed in the 18th Edition of the Japanese Pharmacopoeia (JP18) for Cloperastine Fendizoate analysis as a starting point [1].

Table 1: JP18 HPLC Method for this compound Purity Test [1]

Parameter Specification
Column Unifinepak C18 (4.6 mm x 150 mm, 5 µm)
Eluent A 0.1 M Potassium dihydrogen phosphate / Acetonitrile / Perchloric acid (400 / 320 / 1)
Eluent B Acetonitrile / 0.1 M Potassium dihydrogen phosphate / Perchloric acid (1050 / 450 / 1)

| Gradient Program | 0.0-12.0 min: 100% A; 12.0-22.0 min: linear to 100% B; 22.0-27.0 min: hold at 100% B; 27.1 min: return to 100% A. | | Flow Rate | 1.2 mL/min | | Column Temperature | 25 °C | | Detection Wavelength | 226 nm | | Injection Volume | 20 µL |

Table 2: JP18 System Suitability Test Criteria & Results [1]

Test Criterion Example Result
Detectability Peak area ratio of a 0.25 mg/L standard to a 1.25 mg/L standard should be 14-26%. 19.5% (Passed)
System Performance Theoretical plates (N) ≥ 10,000; Peak symmetry factor ≤ 2.0. N = 80,288; Symmetry = 1.01 (Passed)
System Reproducibility RSD of peak area for 6 injections ≤ 2.0%. RSD = 0.21% (Passed)

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter during method development and optimization.

FAQ 1: How can I improve the separation if peaks are too close or co-eluting?

  • Adjust the Gradient Profile: The JP18 method uses a complex gradient. If separation is insufficient, fine-tuning the timing of the shift from Eluent A to Eluent B can improve resolution [2] [3].
  • Modify Mobile Phase Composition: Consider adjusting the pH or the buffer concentration in your aqueous phase. Even a small change of 0.1 pH unit can significantly alter the ionization state of analytes and their retention [2] [4]. You can also try replacing the organic solvent (e.g., acetonitrile) with methanol, which belongs to a different solvent selectivity group and can change the interaction with analytes [3].
  • Use Mobile Phase Additives: For ionic or easily ionizable compounds, additives like ion-pairing reagents can be highly effective. These reagents bind to analytes, reducing their polarity and increasing retention on a reversed-phase C18 column [2].

FAQ 2: What could be causing high backpressure and broad or tailing peaks?

  • Mobile Phase Filtration: Always filter your mobile phase through a 0.45 µm membrane filter to remove particulate matter that can clog the column frit and cause high backpressure [2] [4].
  • Proper Degassing: Inadequate degassing can cause air bubbles in the system, leading to baseline noise and pressure fluctuations. Use vacuum filtration to degas and filter the mobile phase simultaneously, as sonication can heat the mixture and evaporate volatile components [2].
  • Check Mobile Phase pH: A mobile phase pH that is outside the stable range of your column (typically pH 2-8 for silica-based columns) can slowly dissolve the stationary phase, leading to peak tailing and broadness. Ensure your pH is within the column's specifications [4].

FAQ 3: How do I achieve consistent results between preparations?

  • Standardize Mixing Procedures: Always follow a consistent order when preparing the mobile phase. A common practice is to mix the aqueous and organic components volumetrically before adding acids, bases, or buffers [2].
  • Prepare Fresh Solutions: Mobile phases, particularly those containing buffers, should be prepared fresh regularly (e.g., every 24-48 hours) to prevent microbial growth or chemical degradation [2] [4].
  • Measure pH Correctly: Always measure the pH of your buffer before adding the organic solvent (acetonitrile or methanol). pH meters are calibrated for aqueous solutions, and adding organic solvents will change the apparent pH [2].

Experimental Protocol for Mobile Phase Optimization

The following workflow outlines a systematic approach to optimizing your mobile phase.

Start Start: Initial Method Setup (Use JP18 Conditions) A Perform Initial Run Check System Suitability Start->A B Separation OK? A->B C Method Finalized B->C Yes D Troubleshoot & Optimize B->D No E Peaks Co-eluting? D->E F Adjust Selectivity E->F Yes G Peaks Tailing/Broad? E->G No F->A H Check Column Health & Mobile Phase Preparation G->H H->A

Step-by-step Procedure:

  • Initial Setup: Begin with the conditions listed in Table 1 [1].
  • System Suitability Test: Inject the standard solution six times. Check that the performance (theoretical plates, symmetry, and reproducibility) meets the criteria in Table 2 [1].
  • Evaluate Chromatogram: Assess the separation of all peaks of interest.
  • Optimization Loop (if needed):
    • If peaks are co-eluting: Follow the path for improving selectivity. As per the troubleshooting guide, this involves adjusting the gradient, modifying the mobile phase pH, or changing the organic solvent [2] [3] [4].
    • If peaks are tailing or broad: Follow the path for correcting peak shape. This includes ensuring proper mobile phase filtration and degassing, verifying the column is not damaged, and confirming the mobile phase pH is suitable for the column [2] [4].
  • Iterate: After making an adjustment, run the system suitability test again. Repeat the optimization loop until satisfactory separation is achieved.

Key Optimization Principles

  • Leverage Solvent Selectivity: If acetonitrile does not provide good separation, try methanol or tetrahydrofuran. These solvents belong to different selectivity groups and can interact differently with your analytes, potentially resolving co-eluting peaks [5] [3].
  • pH is Critical: The retention of ionizable compounds is highly dependent on pH. For the best control and reproducibility, use a buffer with a pKa within ±1.0 unit of your desired pH [2] [4].
  • Balance Cost and Performance: While acetonitrile is often preferred for its low viscosity and UV transparency, methanol is a viable and more cost-effective alternative for many routine analyses [4].

References

Cloperastine Fendizoate column selection C18

Author: Smolecule Technical Support Team. Date: February 2026

Method Overview and Column Selection

The table below summarizes the chromatographic conditions used for different types of Cloperastine Fendizoate analysis.

Analytical Goal Analytes Column Type Column Details Mobile Phase Detection
Assay of API in combination [1] Levothis compound, Chlorpheniramine maleate C18 Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) 10 mM Phosphate Buffer (pH 6.5):ACN (50:50) UV @ 227 nm
Genotoxic Impurity Analysis [2] [3] [4] Sulfonate esters (MPTS, CEPTS) RP-8 SymmetryShield RP8 (250 mm x 4.6 mm, 5 µm) Phosphate Buffer (pH 3.0, 10 mM):Methanol (45:55) UV @ 227 nm
Chiral Separation [5] D- and L-cloperastine fendizoate Chiral Chiralcel OD-H (250 mm x 4.6 mm) Hexane:Isopropyl Alcohol (98:2) + 0.1% Diethylamine UV @ 254 nm

Experimental Protocols and Troubleshooting

Here are detailed methodologies and common issues for the key applications.

For Assay and Related Substances in Formulations

This method is suitable for quantifying this compound alongside another active ingredient in a syrup formulation [1].

  • Sample Preparation:

    • Transfer a syrup sample equivalent to 20 mg Levothis compound and 4 mg Chlorpheniramine maleate into a 100 mL volumetric flask.
    • Dilute to volume with methanol and mix well.
    • Pipette 1 mL of this solution into a 10 mL volumetric flask.
    • Dilute to the mark with the mobile phase and filter through a 0.45 µm membrane.
  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) [1].
    • Mobile Phase: Mixture of 10 mM phosphate buffer (pH 6.5) and acetonitrile in a 50:50 ratio [1].
    • Flow Rate: 1.0 mL/min [1].
    • Detection: UV at 227 nm [1].
    • Injection Volume: 20 µL [1].
    • Runtime: Approximately 10 minutes [1].
  • Troubleshooting FAQs:

    • Q: The peaks are poorly shaped or show tailing.
      • A: Ensure the pH of the phosphate buffer is accurately adjusted to 6.5. A deviation in pH can significantly affect peak shape. Also, verify that the column temperature is stable at ambient conditions [1].
    • Q: I am not getting the required sensitivity.
      • A: Confirm the preparation of standard solutions. The method uses a standard concentration of 20 µg/mL for Levothis compound. Ensure precise dilution during sample preparation [1].
For Genotoxic Impurity Analysis

This method is highly specific for detecting trace-level sulfonate esters and requires careful optimization to separate impurities from the main API [2] [4].

  • Sample Preparation (Critical Clean-up Step):

    • The sample solution must undergo a Solid-Phase Extraction (SPE) clean-up using a Strong Anion-Exchange (SAX) cartridge.
    • This step is essential to remove the high concentration of the main this compound, which would otherwise interfere with the detection of low-level impurities.
    • After SPE, the eluate is diluted 1:1 (v/v) with water to achieve the required sensitivity [2] [4].
  • Chromatographic Conditions:

    • Column: SymmetryShield RP8 (250 mm x 4.6 mm, 5 µm) [2] [4]. (Note: This is not a C18 column).
    • Column Temperature: 50°C [2] [4].
    • Mobile Phase: Phosphate buffer (pH 3.0; 10 mM) - Methanol (containing 10% ACN) in a 45:55 ratio [2] [4].
    • Flow Rate: 1.7 mL/min [2] [4].
    • Detection: UV at 227 nm [2] [4].
    • Injection Volume: 80 µL [2] [4].
  • Troubleshooting FAQs:

    • Q: The impurity peaks are not baseline separated from the main peak or from each other.
      • A: The low pH (3.0) of the buffer is crucial for achieving this separation. Precisely control the pH and the composition of the mobile phase. The use of a specialized RP-8 stationary phase, instead of a standard C18, is also a key factor for this specific application [2] [3].
    • Q: The method lacks the sensitivity to detect impurities at the required level.
      • A: The large injection volume (80 µL) and the effective sample clean-up via SAX-SPE are designed to achieve low detection limits (e.g., LOD for CEPTS is 2.1 mg/L). Ensure these steps are meticulously followed [2] [4].

HPLC Method Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate HPLC method based on your analytical goal:

cluster_goal What is your primary analytical goal? cluster_column Recommended Column Start Start: Define Analytical Goal Goal1 Assay of API in a formulation Start->Goal1 Goal2 Analysis of genotoxic impurities Start->Goal2 Goal3 Chiral separation of enantiomers Start->Goal3 Col1 Standard C18 Column Goal1->Col1 Select Col2 Specialized RP-8 Column Goal2->Col2 Select Col3 Dedicated Chiral Column Goal3->Col3 Select

Key Technical Recommendations

To ensure successful analysis, please note the following critical parameters:

  • Wavelength Selection: 227 nm is a well-established iso-absorptive point for this compound and related compounds and is used across multiple methods for main assay and impurity testing [2] [1] [4].
  • pH is Critical: The pH of the mobile phase buffer profoundly impacts separation. For the main assay, use pH 6.5 [1]; for impurity analysis, a lower pH 3.0 is essential [2] [4].
  • Sample Clean-up is Non-Negotiable for Impurities: For trace analysis, the SAX-SPE clean-up step is mandatory to remove the API and avoid swamping the detector [2] [3].

References

improving Cloperastine Fendizoate recovery rate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: How can I improve the accuracy and eco-friendliness of my Cloperastine Fendizoate analytical method? A common challenge is developing a precise and green analytical method. A stability-indicating HPLC method has been developed that addresses this.

  • Detailed Methodology:
    • Column: C18 column [1].
    • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) in a 50:50 (v/v) ratio [1].
    • Flow Rate: 1.0 mL/min [1].
    • Detection: UV detection at 250.0 nm [1].
    • Linearity: The method is linear within a concentration range of 5.0–200.0 µg/mL [1].
  • Key Advantages: This method uses ethanol, a less hazardous solvent, and has been validated per ICH guidelines, demonstrating high accuracy (mean recovery of 100.43%) and a high greenness score as per AGREE and WAC tools [1].

Q2: What are the major degradation products of this compound, and how do they form? Understanding degradation is crucial for optimizing storage conditions and formulation to improve stability and recovery. Forced degradation studies reveal the following:

  • Degradation Conditions and Percentages: | Stress Condition | Degradation after 45 minutes | | :--- | :--- | | Basic | 22.86% | | Acidic | 20.68% | | Oxidative | 12.86% | Source: [1]
  • Primary Degradant: MS/MS analysis identified a major degradant with an m/z of 105.03, corresponding to benzaldehyde. This forms via the cleavage of the ether bond in the Cloperastine molecule under all stress conditions [1]. Minimizing exposure to acidic, basic, and oxidative environments is critical to reducing this degradation pathway.

Q3: How can I control genotoxic impurities (GTIs) during the synthesis of this compound? The synthesis pathway can introduce GTIs, which must be controlled at very low levels.

  • Common GTIs: The synthesis process can generate 2-chloroethanol (2-CE), methyl p-toluenesulfonate (MPTS), and 2-chloroethyl p-toluenesulfonate (CEPTS) [2] [3].
  • Analytical Control Strategies:
    • For 2-CE (Volatile): Use GC-MS with a Factor Four VF-23ms capillary column and Single Ion Monitoring (SIM) at m/z 80. Sample pretreatment with strong anion-exchange (SAX)-SPE is recommended to remove the interfering fendizoate matrix [2] [3].
    • For Sulfonate Esters (MPTS, CEPTS): Use HPLC-DAD with a SymmetryShield RP8 column. The mobile phase consists of phosphate buffer (pH 3.0; 10 mM)-methanol (containing 10% ACN) (45:55, v/v) at a flow rate of 1.7 mL/min, with detection at 227 nm. SAX-SPE is also used here for sample clean-up [2] [3].
  • Sensitivity: These methods achieve the required sensitivity, with limits of detection (LOD) for 2-CE at 1.7 mg/L, ensuring impurities are below the concentration limit of 14 ppm in the drug substance [3].

Q4: Are there greener alternatives to HPLC for analyzing Cloperastine in combination products? Yes, for certain applications, spectrophotometric methods can be a greener and simpler alternative.

  • Novel Spectrophotometric Method (ICE): The Independent Concentration Extraction (ICE) approach is a UV-Vis method that can resolve severely overlapped spectra, such as in a mixture of Chlorpheniramine maleate and Levothis compound [4].
  • Workflow: The ICE method uses mathematical techniques to extract the concentration of individual analytes directly from the binary mixture's spectrum without a physical separation step [4].
  • Advantage: This method is simple, cost-effective, and has a superior greenness profile compared to chromatographic techniques, as assessed by AGREE and GAPI tools [4].

Troubleshooting Guide: Common Experimental Issues

Problem Area Specific Issue Possible Cause Suggested Solution
Analytical Method Low recovery during HPLC analysis Degradation of analyte during analysis or preparation Use a stability-indicating method [1]. Adjust mobile phase pH to 4 to minimize degradation [1].
Poor peak shape or resolution Non-optimized mobile phase or column temperature Use the specified C18 column with ethanol/0.1% orthophosphoric acid (50:50) mobile phase [1].
Synthesis & Impurities Detection of genotoxic impurities Residual 2-CE or sulfonate esters from synthesis Implement GC-MS for 2-CE and HPLC-DAD for sulfonate esters as quality control tests [2] [3].
Low yield or purity during synthesis Suboptimal resolution of racemic cloperastine Use L-(-)-diR substituted benzoyl tartaric acid in a fatty alcohol solvent for efficient resolution to obtain the more active L-cloperastine [5].
Sample Preparation Interference from matrix during impurity analysis High concentration of API masks low-level impurities Employ Strong Anion-Exchange (SAX) Solid-Phase Extraction (SPE) to remove the fendizoate matrix before analysis [2] [3].

Experimental Workflow for Method Development

The following diagram illustrates a logical pathway for developing and validating an analytical method for this compound:

Start Start: Method Development A Define Objective (e.g., Assay, Impurity Test) Start->A B Select Technique A->B C1 HPLC-UV B->C1 C2 GC-MS B->C2 C3 Spectrophotometry B->C3 D Optimize Parameters (Mobile Phase, Column, etc.) C1->D C2->D C3->D E Perform Forced Degradation (to establish stability-indicating power) D->E F Validate Method (Per ICH Q2(R1)) E->F G Assess Greenness (Using AGREE/GAPI) F->G End Deploy to Routine Use G->End

Key Takeaways for Improving Recovery

  • Focus on Stability: The molecule is prone to hydrolysis under acidic, basic, and oxidative conditions. Using a stability-indicating method and controlling the environment during processing and storage are the most direct ways to improve recovery [1].
  • Control the Synthesis: The presence of genotoxic impurities indicates specific reaction pathways. Monitoring and controlling these with highly sensitive techniques like GC-MS and HPLC-DAD is essential for obtaining a high-quality, safe product [2] [3].
  • Embrace Green Chemistry: When possible, consider adopting greener analytical techniques, such as the described HPLC method using ethanol [1] or the novel ICE spectrophotometric method [4]. These can reduce environmental impact and operational hazards without compromising performance.

References

Cloperastine Fendizoate Stability and Analytical Support Guide

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile and Degradation Pathways

Cloperastine Fendizoate degrades under various stress conditions, forming specific impurities. Understanding these pathways is crucial for developing stable formulations and reliable analytical methods.

Forced Degradation Profile

The table below summarizes the degradation behavior of this compound under different stress conditions, as per ICH guidelines:

Stress Condition Exposure Time Degradation (%) Major Degradant Identified
Basic Hydrolysis (e.g., NaOH) 45 minutes 22.86% Benzaldehyde (m/z 105.03)
Acidic Hydrolysis (e.g., HCl) 45 minutes 20.68% Benzaldehyde (m/z 105.03)
Oxidative Stress (e.g., H₂O₂) 45 minutes 12.86% Benzaldehyde (m/z 105.03)
Thermal & Photolytic Information not specified in search results - -

Key Degradation Insight: The primary degradation pathway across acidic, basic, and oxidative conditions involves the cleavage of the ether bond in the Cloperastine molecule, leading to the formation of Benzaldehyde [1]. This was identified via LC-MS/MS as a degradant with a mass-to-charge ratio (m/z) of 105.03 [1].

Synthesis-Related and Genotoxic Impurities

In addition to degradants, process-related impurities must be monitored. The following table lists key impurities, including genotoxic ones, that can be present in this compound [2] [3] [4]:

Impurity Name Type / Origin Chemical Identification Reported Level in Batches
2-Chloroethanol (2-CE) Genotoxic Alkyl Halide Alkyl halide Below the concentration limit
Methyl p-Toluenesulfonate (MPTS) Genotoxic Sulfonate Ester Sulfonate ester Below the concentration limit
2-Chloroethyl p-Toluenesulfonate (CEPTIS) Genotoxic Sulfonate Ester Sulfonate ester Below the concentration limit
1-[2-(Diphenylmethoxy)ethyl]piperidine Process Impurity (des-chloro) MS, NMR Found in HCl salt form [4]
(4-Chlorophenyl)(phenyl)methanone Starting Material MS, NMR Found in HCl salt form [4]

Genotoxic Impurity Control: The threshold of toxicological concern (TTC) for genotoxic impurities is 1.5 μg/day [2] [3]. The analytical methods described below were validated and confirmed that five different batches of this compound contained the three listed GTIs below this strict limit [2] [3].

Troubleshooting FAQs

Q1: During HPLC analysis, why is my main API peak co-eluting with an impurity, and how can I resolve this?

  • Problem: This is a known issue, particularly with the impurity "1-[2-[(3-chlorophenyl)(phenyl)methoxy]ethyl]piperidine" (Impurity C of the HCl salt), which can be hidden under the main Cloperastine peak in certain HPLC methods [5].
  • Solution: Re-optimize your chromatographic conditions. A successfully developed method uses:
    • Column: Inertsil ODS (4.6 x 100 mm, 3 µm)
    • Mobile Phase: Methanol - 0.1 mol/L Potassium Dihydrogen Phosphate - Perchloric Acid (60:40:0.16, v/v/v)
    • This method provides good separation of the main peak from its key impurities [5].

Q2: How can I simultaneously monitor for genotoxic impurities and common degradants?

  • Problem: Genotoxic impurities are typically present at very low levels (ppm) and require highly sensitive and specific methods, different from those used for major degradants.
  • Solution: Implement a dual-method approach:
    • For Genotoxic Impurities (GTIs):
      • For 2-Chloroethanol (2-CE): Use GC-MS with a Factor Four VF-23ms capillary column. Employ Single Ion Monitoring (SIM) at m/z 80 for high sensitivity [2] [3].
      • For Sulfonate Esters (MPTS, CEPTS): Use HPLC-DAD with a SymmetryShield RP8 column, a mobile phase of phosphate buffer (pH 3.0, 10 mM)-Methanol (containing 10% ACN) (45:55, v/v), and detection at 227 nm [2] [3].
      • Sample Prep Note: For both GTI methods, a Strong Anion-Exchange (SAX) Solid-Phase Extraction (SPE) step is critical to remove the high concentration of the Fendizoate counterion, which would otherwise interfere with the analysis [2] [3].
    • For Major Degradants (like Benzaldehyde): Use the stability-indicating HPLC-UV method described in the Experimental Protocols section below [1].

Q3: What is the most critical parameter to control for solution stability?

  • Answer: pH. The significant degradation observed under both acidic and basic conditions indicates that the molecule is highly susceptible to hydrolysis across a wide pH range [1]. Maintaining a controlled, neutral pH environment is essential for maximizing stability in solution.

Experimental Protocols

Protocol 1: Green Stability-Indicating HPLC-UV Method for Cloperastine and Degradants

This method is ideal for routine assay and forced degradation studies, as it is environmentally friendly and effectively separates the drug from its major degradants [1].

  • Scope: Quantification of this compound and its degradation products in bulk substance or suspension formulations like Notussil.
  • Method Conditions:
    • Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
    • Mobile Phase: Ethanol and 0.1% Orthophosphoric Acid (pH adjusted to 4.0) in a 50:50 (v/v) ratio.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 250.0 nm
    • Injection Volume: Typically 10-20 µL (adjustable).
    • Linearity: The method has been validated for a concentration range of 5.0–200.0 µg/mL [1].
  • Validation: The method is specific, accurate (mean recovery of 100.43 ± 0.148%), and has been validated as per ICH guidelines [1].
Protocol 2: HPLC-DAD Method for Sulfonate Ester Genotoxic Impurities

This method is specifically designed for the trace-level detection of Methyl p-Toluenesulfonate (MPTS) and 2-Chloroethyl p-Toluenesulfonate (CEPTIS) [2] [3].

  • Scope: Limit test for genotoxic sulfonate esters in this compound API.
  • Method Conditions:
    • Column: SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm).
    • Temperature: 50°C
    • Mobile Phase: Phosphate Buffer (pH 3.0; 10 mM) - Methanol (containing 10% Acetonitrile) in a 45:55 (v/v) ratio.
    • Flow Rate: 1.7 mL/min
    • Detection: DAD at 227 nm
    • Injection Volume: 80 µL of the prepared sample.
  • Sample Preparation:
    • Dissolve the API sample.
    • Purify using a Strong Anion-Exchange (SAX) SPE cartridge to remove fendizoate.
    • Dilute the SPE eluate 1:1 (v/v) with water before injection.
  • Validation: The method is specific and has a low LOD (e.g., MPTS LOD at 11.2 mg/L) [2].

Stability and Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway of this compound, leading to the formation of benzaldehyde, as identified in forced degradation studies.

References

Cloperastine Fendizoate Stability Profile & Testing Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The core stability data for cloperastine fendizoate, derived from a forced degradation study, is summarized in the table below. This data is essential for understanding the compound's vulnerabilities.

Stress Condition Degradation After 45 Minutes Major Degradation Product Identified
Basic 22.86 % Benzaldehyde (m/z 105.03) [1]
Acidic 20.68 % Benzaldehyde (m/z 105.03) [1]
Oxidative 12.86 % Benzaldehyde (m/z 105.03) [1]
Thermal & Photolytic Information not available in search results Information not available in search results

Key Finding: The primary degradation pathway for this compound under acidic, basic, and oxidative stresses is the cleavage of an ether bond, leading to the formation of benzaldehyde [1].

Standard HPLC Protocol for Stability Analysis

The following green HPLC method has been developed and validated for analyzing this compound in the presence of its degradation products [1].

  • Analytical Column: C18 column.
  • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH = 4) in a 50:50 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 250.0 nm.
  • Linear Range: 5.0–200.0 µg/mL.
  • Validation: The method has been validated per ICH guidelines, with a mean percentage recovery of 100.43 ± 0.148%, confirming its accuracy [1].

Regulatory Framework & Stability Testing Guidelines

For formal stability studies, the International Council for Harmonisation (ICH) provides the standard guidelines. The following workflow outlines the key stages and conditions for a standard ICH stability study program.

G Start Stability Study Program LT Long-Term Study Start->LT ACC Accelerated Study Start->ACC INT Intermediate Study Start->INT Cond1 Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH LT->Cond1 T1 Minimum Duration: 12 months LT->T1 Cond2 Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH ACC->Cond2 T2 Minimum Duration: 6 months ACC->T2 Cond3 Storage Condition: 30°C ± 2°C / 65% RH ± 5% RH INT->Cond3 INT->T2 If required

The ICH guidelines define specific storage conditions and minimum timeframes for different types of stability studies [2]:

  • Long-term testing provides data for the proposed shelf life.
  • Accelerated testing tests the product under extreme conditions.
  • Intermediate testing is a complementary study if accelerated conditions cause significant change.

An alternative approach is Accelerated Predictive Stability (APS) studies, which use more extreme conditions (e.g., 40–90°C, 10–90% RH) over a shorter period (3-4 weeks) to predict long-term stability more quickly [2].

Frequently Asked Questions

Q1: What is the most significant factor causing this compound degradation? Based on current forced degradation studies, basic conditions cause the highest degree of degradation (22.86% in 45 minutes), closely followed by acidic conditions. The compound is also sensitive to oxidative stress [1].

Q2: How should I store this compound in the lab? While specific long-term storage data is not available in the search results, the forced degradation study indicates sensitivity to hydrolysis (acid/base) and oxidation. Pending full ICH stability data, it is prudent to store the drug substance in a cool, dry place, protected from light and moisture. Aliquoting under an inert gas like nitrogen or argon could be considered to mitigate oxidative degradation.

Q3: The ICH stability studies take too long. Are there faster alternatives for formulation screening? Yes. Accelerated Predictive Stability (APS) studies are emerging as a powerful tool for this purpose. While not a formal replacement for ICH studies for regulatory submission, APS can provide predictive stability data in as little as 3-4 weeks, helping you make faster decisions during early formulation development [2].

Q4: What is the first step if I suspect my this compound sample has degraded? Run a sample using the provided HPLC method. A decrease in the main peak area and the appearance of a new peak at the retention time corresponding to benzaldehyde would be a strong indicator of degradation via ether bond cleavage [1].

References

Troubleshooting Guide: Cloperastine Fendizoate Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the common critical issues encountered during the synthesis and crystallization of Cloperastine Fendizoate?

The synthesis of this compound, particularly the isolation of the desired levo-isomer, presents several technical challenges. The most common issues are related to the resolution of racemic intermediates and the final salt formation and crystallization.

Table 1: Common Crystallization Problems and Proven Solutions

Problem Area Specific Issue Recommended Solution Patent/Source Reference
Racemate Resolution Low optical purity of L-cloperastine; Low resolution yield. Use L-(-)-di-R-substituted benzoyl tartaric acid (R= -Cl, -F, alkyl, etc.) as a resolving agent in a fatty alcohol solvent (e.g., C1-C6 alcohols). [1] [2]
Salt Formation & Crystallization Failure to obtain a solid precipitate or poor crystal form. Dissolve L-cloperastine free base in acetone and add to a hot solution of fendizoic acid in a water/acetone mixture. Cool to room temperature for crystallization. [3]
Purity & Analysis Final product does not meet purity specifications. Follow strict system suitability tests per pharmacopoeia (e.g., JP18). Ensure column efficiency (theoretical plates ≥10,000), peak symmetry (tailing factor ≤2.0), and detector precision (RSD ≤2.0%). [4]

Q2: How can I optimize the chiral resolution of racemic Cloperastine to obtain the levo-isomer with high yield and purity?

The key to an efficient synthesis is the resolution step. Older methods using alkaloids like quinine or tartrates often result in low yields or poor optical purity, making them unsuitable for industrial production [1] [3]. A more advanced and effective method is outlined below.

Detailed Protocol: Resolution of Racemic Cloperastine [1] [2]

  • Solvent System: Use a fatty alcohol solvent (e.g., methanol, ethanol, or isopropanol). The mass ratio of racemic cloperastine to solvent should be between 1:1 and 1:10.
  • Resolving Agent: Employ L-(-)-di-R-substituted benzoyl tartaric acid as the resolving agent. The 'R' group can be -Cl, -F, -Br, -H, alkyl, or alkoxy. The molar ratio of racemic cloperastine to resolving agent can range from 1:0.1 to 1:10, with an optimal range around 1:0.5 to 1:0.7.
  • Reaction Conditions: Heat the mixture to between 50°C and 80°C for 1 to 3 hours with stirring.
  • Isolation: Upon cooling, the diastereomeric salt of the L-cloperastine and the resolving agent will precipitate. Recover the salt by filtration.
  • Liberation of Free Base: The L-cloperastine free base is liberated from the salt through a basic work-up (e.g., treatment with sodium hydroxide) and can be extracted into an organic solvent like ethyl acetate.
  • Key Advantage: This method significantly improves resolution yield and optical purity. The resolving agent and solvent can also be recovered and reused, reducing costs and environmental waste [2].

The following workflow diagram illustrates the optimized chiral resolution and salt formation process:

start Racemic Cloperastine step1 Dissolve in Fatty Alcohol Solvent (e.g., Methanol, Ethanol) start->step1 step2 Add L-(-)-di-R-substituted Benzoyl Tartaric Acid step1->step2 step3 Heat to 50-80°C for 1-3 hours step2->step3 step4 Cool and Filter step3->step4 step5 L-Cloperastine Resolving Agent Salt step4->step5 step6 Basic Work-up & Extraction step5->step6 step7 L-Cloperastine Free Base step6->step7 step8 Salt Formation with Fendizoic Acid in Acetone/Water step7->step8 step9 Cool to Room Temperature and Filter step8->step9 end Pure L-Cloperastine Fendizoate step9->end

Q3: What analytical methods are used to verify the identity and purity of crystallized this compound?

According to the Japanese Pharmacopoeia 18th Edition, the purity of this compound is verified using a specific HPLC method with a system suitability test [4].

Detailed Protocol: HPLC Purity Analysis per JP18 [4]

  • Column: Unifinepak C18 (4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: Gradient of:
    • Eluent A: 0.1 M Potassium dihydrogen phosphate / acetonitrile / perchloric acid (400/320/1).
    • Eluent B: Acetonitrile / 0.1 M potassium dihydrogen phosphate / perchloric acid (1050/450/1).
  • Gradient Program:
    • 0-12 min: 100% A
    • 12-22 min: Linear gradient to 100% B
    • 22-27 min: Hold at 100% B
    • 27.1-37 min: Re-equilibrate at 100% A
  • Flow Rate: 1.2 mL/min
  • Detection: UV at 226 nm
  • Column Temperature: 25°C
  • Injection Volume: 20 µL

Table 2: System Suitability Test Criteria (JP18) for this compound [4]

Test Criteria Purpose
Detectability Peak area of a 0.25 mg/L 4-chlorobenzophenone standard must be 14-26% of a 1.25 mg/L standard. Verifies method sensitivity.
System Performance Theoretical plates (N) ≥ 10,000; Peak symmetry factor (T) ≤ 2.0. Ensures adequate column efficiency and peak shape.
System Reproducibility Relative Standard Deviation (RSD) of peak area for 6 injections of standard must be ≤ 2.0%. Confirms instrument precision.

Key Takeaways for Researchers

  • Focus on the Resolution Step: The most significant challenge is obtaining the L-cloperastine enantiomer with high optical purity. The method using substituted benzoyl tartaric acids in fatty alcohols represents a modern, high-yield solution.
  • Follow Established Analytical Methods: Adhering to pharmacopoeial methods like the JP18 HPLC protocol is crucial for accurately assessing the quality and purity of your final crystallized product.
  • Particle Size Matters for Formulation: If the final API is intended for a suspension formulation, note that a particle size distribution (D90) of less than 100 µm (preferably under 50 µm) is targeted to enhance dissolution and physical stability [5].

References

Cloperastine Fendizoate synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Yield and Conditions from Key Sources

The table below summarizes the core synthesis steps and achieved yields from the most relevant technical documents.

Source Type Key Steps and Optimized Conditions Reported Yield

| Patent (CN104327014B) [1] | 1. Nucleophilic Substitution: 4-chlorobenzhydrol + 2-chloroethanol (Toluene solvent, conc. H₂SO₄ catalyst, reflux). 2. Etherification: Intermediate + piperidine (Anhydrous Na₂CO₃, 95°C). 3. Resolution: Racemic cloperastine + L-(-)-di-R-benzoyl tartaric acid (Fatty alcohol solvent). 4. Salt Formation: L-cloperastine + fendizoic acid (Acetone/water). | Overall yield: ~64% (for L-enantiomer fendizoate from 4-chlorobenzhydrol) [1]. | | Patent (CN113651772A) [2] | 1. Condensation: 1-(2-Hydroxyethyl)piperidine + 4-chlorobenzhydryl chloride (K₂CO₃, aprotic solvent). 2. Salt Formation: Crude cloperastine + fendizoic acid. | Yield for condensation step: ~95% [2]. | | Research Article [3] | Stability Study: The API degrades under stress conditions, which can impact effective yield.

  • Base: 22.86% degradation after 45 min.
  • Acid: 20.68% degradation after 45 min.
  • Oxidative: 12.86% degradation after 45 min. | N/A (Degradation data) |

Detailed Experimental Protocols

Here are the elaborated protocols based on the patents to guide your experimental work.

Protocol 1: Preparation of L-Cloperastine Fendizoate (from Patent CN104327014B) [1]

This method emphasizes obtaining the optically pure L-enantiomer.

  • Nucleophilic Substitution to form the Ether Intermediate

    • Reaction: Add 300 g (1.373 mol) of 4-chlorobenzhydrol and 150 g (1.863 mol) of 2-chloroethanol to 350 mL of toluene. Stir to dissolve.
    • Catalysis: Slowly add 50 g of concentrated sulfuric acid dropwise.
    • Heating: Heat to reflux at a rate of 4°C/min and react for 5 hours.
    • Work-up: Cool to room temperature. Add 100 mL of water for extraction. Neutralize the aqueous layer with 42% NaOH to pH 7. Separate the organic layer.
    • Isolation: Distill the organic layer under reduced pressure to recover toluene and obtain the oily intermediate.
  • Etherification to form Racemic Cloperastine

    • Reaction: Add the oily intermediate from the previous step into a flask with 150 g of anhydrous sodium carbonate and 180 g (2.118 mol) of piperidine.
    • Heating: Heat to 95°C at a rate of 2°C/min and react for 8 hours.
    • Work-up: Cool to room temperature. Add 200 mL of water, stir, and let layers separate. Wash the organic layer with water.
    • Isolation: Distill the organic layer under reduced pressure to remove the solvent and obtain racemic cloperastine.
  • Resolution to obtain L-Cloperastine

    • Reaction: Dissolve racemic cloperastine in a fatty alcohol solvent (e.g., isopentanol). Add a resolving agent, which is L-(-)-di-R-substituted benzoyl tartaric acid (where R can be alkyl, alkoxy, Cl, F, Br, or H).
    • Isolation: The salt of L-cloperastine is filtered. The resolving agent and solvent can be recovered and reused.
    • Liberation of Free Base: The salt is treated with a base to obtain pure L-cloperastine free base.
  • Salt Formation to get L-Cloperastine Fendizoate

    • Reaction: Dissolve L-cloperastine free base in acetone. Add a hot solution of fendizoic acid in a water-acetone mixture under vigorous stirring.
    • Isolation: A whitish precipitate forms. Cool to room temperature, filter, and vacuum-dry the product (L-cloperastine fendizoate) at 55-60°C.
Protocol 2: Preparation of Cloperastine Hydrochloride (from Patent CN113651772A) [2]

This method offers a high-yield route to the racemic hydrochloride salt.

  • Condensation and Etherification
    • Reaction: Add 1-(2-Hydroxyethyl)piperidine and 4-chlorobenzhydryl chloride to an aprotic solvent (e.g., dichloromethane, tetrahydrofuran, ethyl acetate, acetonitrile).
    • Base: Add an acid-binding agent, typically potassium carbonate or sodium carbonate.
    • Process: React at a temperature between 20°C and the reflux temperature of the solvent for 2-8 hours.
    • Work-up and Salt Formation: After the reaction is complete, wash the organic phase with water. Introduce hydrogen chloride gas into the organic phase to form the hydrochloride salt. The crude cloperastine hydrochloride can be further purified by recrystallization from a solvent like ethyl acetate.

Troubleshooting Common Synthesis Issues

Here are solutions to specific problems you might encounter, based on the technical literature.

  • Problem: Low Overall Yield during Racemate Resolution

    • Solution: The patent [1] highlights that using a fatty alcohol solvent (like isopentanol) for the resolution of racemic cloperastine with a dibenzoyl-L-tartaric acid resolving agent results in a high resolution yield. Furthermore, the resolving agent and solvent can be recovered and reused, significantly reducing cost and waste and improving the process's overall efficiency.
  • Problem: Co-elution of Impurities during HPLC Analysis

    • Solution: If you are analyzing the related substances in cloperastine hydrochloride and encounter a co-eluting impurity (Impurity C), a validated method from the literature can be used [4]. The optimized HPLC conditions are:
      • Column: Inertsil ODS (4.6 × 100 mm i.d., 3 μm)
      • Mobile Phase: Methanol-0.1 mol/L potassium dihydrogen phosphate solution-perchloric acid (60:40:0.16, v/v/v)
      • This method successfully separates five known impurities.
  • Problem: Presence of Genotoxic Impurities (GTIs)

    • Solution: To control and analyze GTIs like 2-chloroethanol (2-CE), methyl p-toluenesulfonate (MPTS), and 2-chloroethyl p-toluenesulfonate (CEPTs) in cloperastine fendizoate, specific chromatographic methods have been developed [5]:
      • For 2-CE (Volatile): Use GC-MS with a Factor Four VF-23ms capillary column and Single Ion Monitoring (SIM) at m/z 80. A strong anion-exchange (SAX) Solid-Phase Extraction (SPE) clean-up is crucial to remove the interfering fendizoate matrix.
      • For MPTS & CEPTS: Use HPLC-DAD with a SymmetryShield RP8 column (250 mm × 4.6 mm, 5 μm) at 50°C. The mobile phase is phosphate buffer (pH 3.0; 10 mM)-methanol (containing 10% ACN) (45:55, v/v) at a flow rate of 1.7 mL/min, with detection at 227 nm. An SPE clean-up is also used here.

Analytical Method for Stability Monitoring

Monitoring the stability of your final product is crucial. Here is a green HPLC method for quantifying this compound in the presence of its degradation products [3].

  • Application: Analysis of CLOP in suspension formulations (e.g., Notussil) and for stability monitoring.
  • Column: C18 column.
  • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) at a 50:50 v/v ratio.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 250.0 nm.
  • Validation: The method was validated per ICH guidelines and showed a linear range of 5.0–200.0 µg/mL and a mean recovery of 100.43 ± 0.148%.

Synthesis and Troubleshooting Workflow

The following diagram outlines the core synthesis pathway and key decision points for troubleshooting.

workflow Start Start Synthesis Plan Route Choose Synthesis Route Start->Route RacemicHCL Route A: Racemic HCl Salt Route->RacemicHCL For high yield EnantiomerFend Route B: L-Cloperastine Fendizoate Route->EnantiomerFend For optical purity Step2B Condensation with 1-(2-Hydroxyethyl)piperidine RacemicHCL->Step2B Step1 Nucleophilic Substitution 4-chlorobenzhydrol + 2-chloroethanol EnantiomerFend->Step1 Step2A Etherification with Piperidine Step1->Step2A SaltFormB Resolution and Salt Formation with Fendizoic Acid Step2A->SaltFormB Trouble Troubleshooting Step2A->Trouble Impurities? SaltFormA Salt Formation with HCl Step2B->SaltFormA End Final API Obtained SaltFormA->End SaltFormA->Trouble Low Yield? SaltFormB->End SaltFormB->Trouble GTI Use specialized GC-MS/HPLC-DAD methods with SPE clean-up [5] Trouble->GTI Detect Genotoxic Impurities? HPLC Use optimized method: Inertsil ODS, Me/KH₂PO₄/HClO₄ (60:40:0.16) [4] Trouble->HPLC HPLC Co-elution? Degrad Monitor with Green HPLC: C18, EtOH/0.1% H₃PO₄ (50:50), 250 nm [3] Trouble->Degrad API Degradation?

References

Cloperastine Fendizoate optical purity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Purity Assessment

Accurately measuring optical purity is a fundamental step. Here are two chromatographic methods from recent studies.

  • HPLC Method for Chiral Separation [1]

    • Purpose: Separation and determination of D- and L-cloperastine fendizoate enantiomers.
    • Key Parameters:
      • Column: Chiralpak IA
      • Detection Wavelength: 254 nm
      • Mobile Phase: Isocratic elution (specific composition not detailed in the abstract)
    • Application: The established method can effectively separate the enantiomers, which is essential for assessing the success of optical purity enhancement techniques.
  • Green HPLC Method for Stability-Indicating Analysis [2]

    • Purpose: To measure Cloperastine Fendizoate in the presence of its degradation products; useful for monitoring purity under stress conditions.
    • Key Parameters:
      • Column: C18
      • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) at 50:50 (v/v)
      • Flow Rate: 1.0 mL/min
      • Detection: UV at 250.0 nm
    • Validation: The method was validated per ICH guidelines with a linear range of 5.0–200.0 µg/mL.

The system suitability test below, based on the Japanese Pharmacopoeia, can help ensure your analytical system is performing correctly before you begin purity assessment [3].

Table: System Suitability Test for Purity Analysis (JP 18th Edition) [3]

Test Criterion Experimental Result Judgment
Detectability Peak area ratio of diluted std (0.25 mg/L) to std (1.25 mg/L) should be 14-26% 19.5% Passed
System Performance Theoretical plates ≥ 10,000; Symmetry factor ≤ 2.0 80,288; 1.01 Passed
System Reproducibility RSD of peak area (n=6) ≤ 2.0% 0.21% Passed

Synthesis & Resolution Strategies

The core challenge is obtaining the therapeutically preferred L-enantiomer. The following workflow and method summarize a high-yield resolution approach.

Start Racemic Cloperastine Step1 Dissolve in Aliphatic Alcohol Solvent (e.g., C1-C6) Start->Step1 Step2 Add Resolving Agent L-(-)-dibenzoyl tartaric acid derivative Step1->Step2 Step3 Heat and Stir 50-80°C for 1-3 hours Step2->Step3 Step4 Crystallization and Filtration Step3->Step4 Step5 Obtain L-Cloperastine Resolve Step4->Step5 Step6 Salt Formation with Fendizoic Acid Step5->Step6 End L-Cloperastine Fendizoate (High Optical Purity) Step6->End

  • Key Advantages of this Method [4]:
    • High Optical Purity: The use of specific resolving agents in aliphatic alcohol solvents yields L-cloperastine fendizoate with high optical purity.
    • High Resolution Yield: This method overcomes the low yield (around 20%) of older methods that used toxic alkaloids like quinine, making it more suitable for industrial production.
    • Improved Cost-Effectiveness: Higher yield and the avoidance of expensive and toxic resolving agents help reduce the overall product cost.

Troubleshooting & Stability FAQs

Q1: Why is my yield of L-cloperastine after resolution low?

  • Potential Cause: Inefficient crystallization during the resolution step.
  • Solution: Ensure you are using a suitable aliphatic alcohol solvent (e.g., methanol, ethanol) and the correct derivative of L-(-)-dibenzoyl tartaric acid as the resolving agent. Carefully control the temperature during the heating (50-80°C) and subsequent cooling phases to promote optimal crystal formation [4].

Q2: My API shows unknown degradation peaks in HPLC. What could be the cause? this compound is susceptible to degradation under various stress conditions. The data below can help you identify the cause.

Table: this compound Degradation Under Stress Conditions [2]

Stress Condition Exposure Time Degradation Observed Major Degradant Identified (m/z)
Basic 45 minutes 22.86% 105.03 (Benzaldehyde)
Acidic 45 minutes 20.68% 105.03 (Benzaldehyde)
Oxidative 45 minutes 12.86% 105.03 (Benzaldehyde)
  • Interpretation: The major degradation pathway across all conditions involves the cleavage of the ether bond, leading to the formation of benzaldehyde. To minimize degradation:
    • Control pH: Ensure the environment during synthesis and storage is not highly acidic or basic.
    • Avoid Oxidizing Agents: Protect the API from oxidizers.
    • Monitor Impurities: Use a stability-indicating method (like the one above) to track degradation [2].

Q3: How can I control genotoxic impurities (GTIs) in the final API?

  • Specific Impurities: Monitor for 2-chloroethanol (2-CE), methyl p-toluenesulfonate (MPTS), and 2-chloroethyl p-toluenesulfonate (CEPTS).
  • Analytical Methods:
    • For 2-CE, use a GC-MS method with a Factor Four VF-23ms column and SIM detection at m/z 80.
    • For the sulfonate esters (MPTS, CEPTS), use an HPLC-DAD method with a SymmetryShield RP8 column and UV detection at 227 nm.
  • Sample Prep: Strong Anion-Exchange (SAX) SPE is crucial for removing the fendizoate matrix before analysis for accurate results [5].

References

Troubleshooting Guide: Genotoxic Impurity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses the analysis of genotoxic impurities (GTIs), a critical aspect of Cloperastine Fendizoate method validation where sensitivity is a major challenge due to low permissible limits [1] [2].

Issue & Technique Key Method Parameters Sensitivity Achieved (LOD) Primary Challenge & Solution

| Analyzing 2-Chloroethanol (2-CE) with GC-MS [1] | Column: VF-23ms capillary (30 m x 0.25 mm, 0.25 µm). Detection: SIM mode at m/z 80. Sample Prep: SAX-SPE to remove API interference. | 1.7 mg/L [3] | Low volatility of API causing interference. Solution: Use Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE) to clean sample. | | Analyzing Sulfonate Esters (MPTS, CEPTS) with HPLC-DAD [1] | Column: SymmetryShield RP8 (250 mm x 4.6 mm, 5 µm). Mobile Phase: Phosphate buffer (pH 3.0, 10 mM)-Methanol (with 10% ACN) (45:55, v/v). Flow Rate: 1.7 mL/min. Detection: UV at 227 nm. Injection: 80 µL. | MPTS: 11.2 mg/L CEPTS: 2.1 mg/L [3] | Achieving sufficient sensitivity with UV detection. Solution: Optimize sample injection volume and use a high-flow-rate mobile phase. | | General GTI Analysis | Regulatory Limit: TTC of 1.5 µg/day intake translates to a concentration limit of 14 ppm (µg/g) in the drug substance [1] [2]. | N/A | Selecting the right technique. Solution: Use GC-MS for volatile impurities (alkyl halides) and HPLC-UV/DAD for non-volatile ones (sulfonate esters) [2]. |

Troubleshooting Guide: Stability-Indicating Methods

This section covers stability testing, where the main difficulty is separating the drug from its degradation products to demonstrate method specificity [4].

Issue & Condition Degradation Profile Key Degradant Identified Method & Solution for Separation

| Acidic Degradation | ~20.68% degradation after 45 minutes [4]. | Benzaldehyde (m/z 105.03) formed via ether bond cleavage [4]. | Green HPLC Method [4]: Column: C18. Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) (50:50 v/v). Flow Rate: 1.0 mL/min. Detection: UV at 250.0 nm. | | Basic Degradation | ~22.86% degradation after 45 minutes [4]. | Benzaldehyde (m/z 105.03) [4]. | Solution: The above method is stability-indicating and can separate CLOP from its degradants. It was validated per ICH guidelines [4]. | | Oxidative Degradation | ~12.86% degradation after 45 minutes [4]. | Benzaldehyde (m/z 105.03) [4]. | Solution: The method uses ethanol, a greener solvent, and was assessed to have a high greenness score [4]. | | Pharmacopoeial Compliance (JP) [5] | System suitability tests for purity (e.g., detectability, plate count, peak symmetry). | Not specified. | HPLC Method [5]: Column: Unifinepak C18 (4.6 mm x 150 mm, 5 µm). Eluent A: 0.1 M KH₂PO₄/ACN/HClO₄ (400/320/1). Eluent B: ACN/0.1 M KH₂PO₄/HClO₄ (1050/450/1). Gradient Program: As specified. |

Experimental Protocol Overview

Here are the core experimental workflows for the two main analytical challenges.

Workflow for Genotoxic Impurity Analysis

This protocol summarizes the multi-technique approach for determining 2-Chloroethanol (2-CE) and sulfonate esters (MPTS, CEPTS) as described in the search results [1].

Start Start: Sample Preparation A Dissolve API in solvent Start->A B SAX-SPE Cleanup A->B C Split Processed Sample B->C D Analyze for 2-CE C->D E Analyze for Sulfonate Esters (MPTS, CEPTS) C->E F GC-MS Analysis D->F G HPLC-DAD Analysis E->G End End: Data Review & Reporting F->End G->End

Workflow for Degradation Product Characterization

This diagram outlines the process for characterizing degradation products under various stress conditions, using information from the green HPLC and MS/MS study [4].

Start Start: Stress Testing A Apply Stress Conditions: - Acidic - Basic - Oxidative Start->A B Monitor Degradation (HPLC-UV at 250 nm) A->B C Degradation > ~12-23%? (After 45 mins) B->C D Proceed to Analysis C->D Yes E Stop: Sample Stable C->E No F Characterize Major Degradants (MS/MS) D->F G Identify Benzaldehyde (m/z 105.03) F->G End End: Method Validation (Per ICH Q2(R1)) G->End

Frequently Asked Questions (FAQs)

  • What is the concentration limit for genotoxic impurities in this compound? Based on the Threshold of Toxicological Concern (TTC) of 1.5 μg/day and the maximum daily dose, the specific concentration limit for its GTIs is 14 parts per million (ppm or μg/g) in the drug substance [1] [2].

  • Why are two different techniques (GC-MS and HPLC-DAD) needed for impurity analysis? The target impurities have vastly different physical properties. GC-MS is ideal for the volatile alkyl halide (2-CE), while HPLC-DAD is better suited for the non-volatile sulfonate esters (MPTS and CEPTS). Developing a single method for all three is not feasible [1] [2].

  • My method fails to detect impurities at the 14 ppm level. What should I check? First, verify your sample preparation. The methods require a Strong Anion-Exchange (SAX) SPE step to remove the abundant API, which otherwise interferes with detection [1]. Second, for HPLC, confirm that you are using the specified high injection volume (80 μL) and a mobile phase that may contain acetonitrile as a modifier (10%) to achieve the required sensitivity [1] [3].

  • How can I demonstrate that my HPLC method is stability-indicating? Subject the API to forced degradation under acidic, basic, and oxidative conditions. A stability-indicating method must be able to separate the drug peak from all degradation product peaks, demonstrating specificity. The method should also be validated for parameters like accuracy and precision [4].

References

Cloperastine Fendizoate vs codeine antitussive efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological & Clinical Profile at a Glance

The table below synthesizes the available data to compare the core characteristics of these two antitussives.

Feature Cloperastine (and Cloperastine Fendizoate) Codeine
Drug Class Non-narcotic antitussive [1] [2] Opioid (narcotic) antitussive [3] [4]
Primary Mechanism Central action on cough center; additional H1 receptor antagonism, σ1 receptor agonism, and GIRK channel blockade [1] [2] [5] μ-opioid receptor agonism in the brainstem [6] [3] [7]
Efficacy Evidence Preclinical data shows antitussive effects; clinical studies (including for levocloperastine) show reduction in cough frequency/intensity, in some cases superior to dextromethorphan [1] [2] [8] Considered a "gold standard" but recent studies show no significant difference from placebo for cough in URTIs or COPD; efficacy is context-dependent [9]
Key Advantage Dual central/peripheral action; reported faster onset than some comparators; no narcotic effects or depression of the respiratory center [1] [2] Long history of use and extensive clinical experience [9] [3]
Major Safety Concerns Caution in certain patients: suppresses hERG K+ currents in vitro, which may be pro-arrhythmic; extended QT interval in guinea pigs [5] FDA warning: Risk of life-threatening respiratory depression and death in children; Contraindications: respiratory depression, asthma, paralytic ileus; Risks: Sedation, nausea, constipation, potential for dependency and abuse [1] [3] [4]

Mechanisms of Action and Experimental Insights

The distinct mechanisms of action of these drugs contribute to their different efficacy and safety profiles.

Detailed Mechanisms and Signaling Pathways

Cloperastine exhibits a multi-target mechanism. It acts centrally on the cough center in the medulla oblongata without depressing the respiratory center [1]. Its structure shares an ethylamine moiety with H1 receptor antagonists, providing antihistaminic activity [1]. Preclinical data also identifies it as a σ1 receptor agonist and a blocker of G-protein-coupled inwardly rectifying K+ (GIRK) channels [5]. This multi-faceted action may underlie its efficacy in different types of cough.

Codeine, an opioid, primarily exerts its effect through agonist activity at the μ-opioid receptor [6] [3]. This action in the brainstem, particularly in regions like the nucleus tractus solitarius (NTS), suppresses the cough reflex [6] [7]. Its activation of Gαi proteins leads to a decrease in intracellular cAMP and Ca²⁺, resulting in the hyperpolarization of neurons and impaired transmission of pain and cough signals [3].

The following diagram illustrates the primary signaling pathways for both drugs:

G cluster_cloperastine Cloperastine / this compound cluster_codeine Codeine CP Cloperastine Target1 Cough Center (Medulla) CP->Target1 Acts On Target2 H1 Receptor CP->Target2 Antagonizes Target3 σ1 Receptor CP->Target3 Agonizes Target4 GIRK Channel CP->Target4 Blocks Effect Suppression of Cough Reflex Target1->Effect Target2->Effect Reduces Inflammation Target3->Effect Modulates Neurotransmission Target4->Effect Alters Neuronal Excitability CD Codeine MOR μ-Opioid Receptor (MOR) CD->MOR Agonizes Gi Gαi Protein MOR->Gi Activates cAMP ↓ cAMP & Ca²⁺ Gi->cAMP Inhibits Adenylate Cyclase Hyper Neuronal Hyperpolarization cAMP->Hyper Effect2 Suppression of Cough Signal Hyper->Effect2

Key Experimental Models and Protocols

Understanding the experimental evidence requires a look at the models used to generate it.

  • For Cloperastine: A common clinical protocol involves administering the drug orally (e.g., 10-20 mg three times daily for adults) and assessing the reduction in cough frequency and intensity, often using patient questionnaires [1]. One clinical trial compared levocloperastine (the levorotatory isomer) to dextromethorphan in patients with dry cough, administering levocloperastine syrup (20 mg/5 ml) three times daily for 7 days and using the Leicester Cough Questionnaire (LCQ) to measure outcomes [8].
  • For Codeine: A standard preclinical protocol to confirm central antitussive action, as used in anesthetized rabbits, involves intravenous (iv) or intracerebroventricular (icv) administration of increasing doses of codeine [7]. Cough is typically provoked by mechanical stimulation of the tracheo-bronchial tree, and the number of cough efforts is recorded before and after drug administration. The effective dose for a 50% reduction in coughs (ED₅₀) can then be calculated, with the icv route demonstrating much higher potency and confirming a central site of action [7].

Key Insights for Research and Development

The compiled data suggests several critical considerations for professionals in the field:

  • Codeine's "Gold Standard" Status is Questionable: Recent placebo-controlled studies indicate that codeine is no more effective than placebo for suppressing cough caused by upper respiratory tract infections or chronic obstructive pulmonary disease (COPD) [9]. This challenges its long-held position and complicates its use as a comparator in clinical trials for novel antitussives.
  • Cloperastine Offers a Non-Narcotic Profile: A significant advantage of cloperastine is its efficacy without the narcotic effects, respiratory depression, or potential for dependency associated with codeine [1] [2]. This makes it a compelling candidate for development in populations where opioid use is a concern.
  • Different Mechanisms May Address Different Cough Types: The existence of "codeine-resistant" coughs, particularly in chronic conditions or those involving airway inflammation, is noted in preclinical models [6]. Cloperastine's dual central and peripheral mechanism, including antihistaminic activity, may potentially offer efficacy in some of these scenarios, though more direct comparative studies are needed [1].
  • Cardiac Safety is a Key Screening Parameter for Cloperastine: Preclinical data showing hERG channel blockade and QT interval prolongation with cloperastine [5] highlights a critical area for safety monitoring during any further development of this drug or its analogs.

References

Cloperastine Fendizoate vs dextromethorphan cough suppression

Author: Smolecule Technical Support Team. Date: February 2026

Direct Clinical Comparison and Pharmacological Profiles

A 2019 Phase IV clinical trial directly compared the two drugs for dry cough. The key outcomes and a summary of their core characteristics are below [1].

Parameter Cloperastine (Levocloperastine) Dextromethorphan
Efficacy (vs. Dextromethorphan) Significantly greater reduction in cough severity and frequency [1] Baseline for comparison [1]
Quality of Life (LCQ Score) Significantly greater improvement [1] Lesser improvement [1]
Primary Mechanism of Action Central action on cough center; Antihistaminic (H1) & mild anticholinergic properties [2] [3] Acts on sigma-1 receptor and NMDA receptors; mechanism for cough suppression not fully defined [4] [5]
Key Pharmacological Properties Dual central/peripheral action; mild bronchorelaxant effect [2] Multi-receptor activity (NMDA antagonist, sigma-1 agonist, SERT/NET inhibitor) [5] [6]
Approval Status (US FDA) Not approved [7] Approved (1958) [5]
Reported Common Adverse Effects Not specified in results (general tolerability profile reported as good) [1] [2] Nausea, gastrointestinal discomfort, drowsiness, dizziness [5]
Abuse/Dependence Potential Not a narcotic; no depression of respiratory center [2] Low-moderate; potential for misuse as a dissociative hallucinogen [5] [6]
Major Safety Warnings Not fully defined (limited data) Serotonin syndrome with SSRIs/MAOIs; contraindicated with MAOIs [5] [6]

Detailed Experimental Data and Methodology

For the pivotal clinical trial, here are the specific experimental details [1]:

  • Trial Design: A randomized, open-label, Phase IV clinical trial.
  • Participants: Patients with dry cough.
  • Intervention Groups:
    • Group A: Received Dextromethorphan cough lozenges (5 mg), thrice daily for 7 days.
    • Group B: Received Levocloperastine syrup (20 mg/5 ml), 5 ml thrice daily for 7 days.
  • Primary Outcomes: Assessed at day 7.
    • Severity of cough.
    • Frequency of cough.
    • Leicester Cough Questionnaire (LCQ) score (a measure of cough-specific health-related quality of life).
  • Key Results:
    • Levocloperastine led to a statistically significant (p<0.05) greater reduction in both the severity and frequency of cough compared to dextromethorphan.
    • Levocloperastine also resulted in a significantly higher LCQ score, indicating a greater improvement in the patient's quality of life.

Mechanisms of Action and Signaling Pathways

The two drugs suppress cough through distinct pathways, which is visually summarized in the following diagram.

G cluster_central Central Nervous System cluster_peripheral Peripheral Airways Stimulus Cough Stimulus Afferent Afferent Nerve Stimulus->Afferent Medulla Cough Center (Medulla Oblongata) Afferent->Medulla Efferent Efferent Nerve Medulla->Efferent Response Cough Response Efferent->Response Cloperastine Cloperastine Fendizoate Cloperastine->Medulla  Inhibits Cough Center H1 H1 Histamine Receptor Cloperastine->H1  Antihistaminic Effect Dextromethorphan Dextromethorphan NMDA NMDA Receptor Dextromethorphan->NMDA  Antagonism (High Doses) Sigma1 Sigma-1 Receptor Dextromethorphan->Sigma1  Agonism (Primary Proposed Action) Sigma1->Medulla  Proposed Site of Action

This diagram illustrates the distinct pathways through which this compound and Dextromethorphan exert their effects.

  • This compound has a dual mechanism, primarily acting centrally on the cough center in the medulla oblongata to inhibit the cough reflex. It also has a documented peripheral action through its antihistaminic (H1 receptor blocking) properties, which helps reduce irritation in the respiratory tract [2] [3]. Some sources also note mild anticholinergic and bronchorelaxant effects [2].

  • Dextromethorphan is a sigma-1 receptor agonist, and this is considered a primary mechanism for its cough-suppressant effect, though the exact process is not completely understood [5]. It is also a prodrug of dextrorphan, which is a non-competitive NMDA receptor antagonist; this action is more prominent at high doses and is responsible for its dissociative effects and potential for abuse [5] [6]. Its activity as a serotonin and norepinephrine reuptake inhibitor contributes to its risk profile, particularly concerning serotonin syndrome [5] [6].

Key Insights for Research and Development

  • Clinical Efficacy Evidence: The direct head-to-head trial provides solid evidence for the superior efficacy of levocloperastine over dextromethorphan in the short-term management of dry cough [1].
  • Safety and Abuse Potential: A key differentiator is the abuse liability. Dextromethorphan's multi-receptor profile, particularly its NMDA antagonism, confers a low-to-moderate risk of dependence and misuse [5] [6]. Cloperastine, as a non-narcotic that does not depress the respiratory center, may offer a safer profile in this regard [2].
  • Data Gaps: It is important to note that This compound is not approved by the US FDA, and detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) in public databases like DrugBank is listed as "Not Available," which represents a significant area for further investigation [7].

References

Comparative Overview: Levocloperastine vs. Racemic Cloperastine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences based on pre-clinical and clinical data:

Feature Levocloperastine Racemic Cloperastine (DL-cloperastine)
Chemical Identity Single, levorotatory enantiomer [1] [2] Racecemic mixture (1:1 mix of D- and L- enantiomers) [2]
Mechanism of Action Dual action: centrally on bulbar cough center & peripherally on tracheobronchial receptors [1] [2] Dual action (central & peripheral), though the levo- form is considered the active isomer [3] [1]
Preclinical Efficacy Antitussive effect comparable to codeine in animal models [2] Foundation for development; levo- isomer identified as most efficacious [1]
Clinical Efficacy Faster onset of action; greater reductions in cough intensity/frequency vs. racemate, codeine, levodropropizine [2] Established efficacy similar to codeine and superior to dextromethorphan [2]
Tolerability & Safety Improved tolerability; no evidence of clinically significant central adverse events (e.g., drowsiness) [2] Well-tolerated, but associated with side effects like drowsiness, dry mouth, and nausea [2]

| PK Profile (Single Dose) | Distribution t½: ~0.80 h Elimination t½: ~6.58 h [4] | Distribution t½: ~0.86 h Elimination t½: ~6.95 h [4] | | Formulation Challenge | Fendizoate salt is highly water-insoluble, requiring specialized formulation (e.g., micronization, stable suspensions) [1] | - |


Detailed Experimental Data and Protocols

For research and development purposes, here are the methodologies and key findings from critical studies.

Pharmacological Profile and Clinical Trial Outcomes

The superior clinical profile of levocloperastine is supported by head-to-head trials.

  • Experimental Protocol (Clinical Efficacy): Clinical trials compared levocloperastine with the racemic compound in patients with cough. The studies assessed key efficacy endpoints, including the time to onset of action and the reduction in both the intensity and frequency of cough [2].
  • Key Findings: Levocloperastine demonstrated a faster onset of action and produced greater reductions in cough intensity and frequency compared to the racemic DL-cloperastine, codeine, and levodropropizine. These positive effects were observed after the first day of treatment [2].
Pharmacokinetic (PK) Study

A crossover study provided comparative pharmacokinetic data.

  • Experimental Protocol (PK Study): A single-dose, crossover study was conducted in 12 healthy volunteers (6 males, 6 females). Participants received a 10 ml oral suspension containing either levocloperastine fendizoate (70.8 mg, corresponding to 36 mg of the active principle) or the same amount of the racemic compound. Plasma concentrations were measured over time [4].
  • Key Findings: The pharmacokinetics of both compounds were best described by a two-compartmental model. While the overall profiles were similar, levocloperastine showed a slightly shorter distribution half-life. The data are summarized in the table below [4]:
Pharmacokinetic Parameter Levocloperastine Racemic DL-cloperastine
Distribution Half-life (t½) 0.80 h 0.86 h
Elimination Half-life (t½) 6.58 h 6.95 h
Stability and Degradation Profiling

Understanding the stability of the formulated salt is crucial for development.

  • Experimental Protocol (Stability): A green HPLC method was developed and validated per ICH guidelines to analyze this compound in the presence of its degradation products. The drug substance was subjected to forced degradation studies under acidic, basic, and oxidative conditions at elevated temperatures for 45 minutes [5].
  • Key Findings: this compound showed significant degradation, especially under basic and acidic conditions. A major degradant with an m/z of 105.03 was identified via MS/MS analysis, corresponding to benzaldehyde formed via ether bond cleavage [5].
Emerging Anti-Inflammatory Signaling Pathway

Recent research reveals a novel pharmacological action beyond cough suppression.

  • Experimental Protocol (In Vitro/In Vivo):
    • In Vitro: RAW264.7 monocyte/macrophage-lineage cells were treated with LPS (lipopolysaccharide) to induce inflammation, with and without cloperastine. Signaling molecules were analyzed using inhibitors and Western blotting [6].
    • In Vivo: A mouse model of LPS-induced sepsis was used. Mice were administered cloperastine intraperitoneally, and outcomes including IL-6 levels in the lungs, body temperature, kidney pathology, and survival rate were monitored [6].

The following diagram illustrates the proposed mechanism of action for this effect:

G CLP Cloperastine (CLP) PI3K PI3K CLP->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 (Phosphorylation) Akt->GSK3 Phosphorylates (Inactivates) Nrf2 Nrf2 (Stabilization & Nuclear Translocation) GSK3->Nrf2 When inactive, promotes IL6 ↓ IL-6 Expression & Secretion Nrf2->IL6 Suppresses Inflammation Reduced Inflammation IL6->Inflammation LPS LPS Stimulus LPS->IL6 Induces

  • Key Findings: Cloperastine reduced IL-6 secretion in LPS-treated cells. This effect was mediated through the Akt/GSK3/Nrf2 signaling pathway. The anti-inflammatory function was confirmed in vivo, where CLP administration reduced IL-6 in lungs, ameliorated hypothermia, improved kidney pathology, and increased survival rates in a mouse sepsis model [6].

Key Considerations for Research and Development

  • Formulation is Critical: The very low water solubility of levothis compound is a major development hurdle [7] [1]. Successful strategies, as seen in a patent, involve creating micronized drug substance (particle size D₉₀ < 100 μm) within a stable suspension system to ensure consistent dosing and bioavailability [1].
  • Explore New Indications: The recent discovery of anti-inflammatory and potential anti-sepsis effects via the Akt/GSK3/Nrf2 pathway opens up new avenues for drug repurposing beyond antitussive applications [6].

References

Pharmacological Profile and Preclinical Safety Data of Cloperastine

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key pharmacological and safety characteristics of Cloperastine, which underpin the profile of its fendizoate salt.

Table 1: Mechanism of Action and Associated Safety Considerations [1] [2] [3]

Target/Activity Pharmacological Action Potential Clinical/Safety Implication
σ1 Receptor Agonist (Ki = 20 nM) Believed to contribute to antitussive (cough-suppressant) efficacy [3].
GIRK Channel Blocker (IC50 = 27 ± 3 nM for hERG) Linked to antitussive effect; also associated with QT interval prolongation in preclinical models [2] [3].
H1 Receptor Antagonist (Ki = 3.8 nM) Contributes to antihistaminic effect; linked to side effects like sedation and drowsiness [2] [3].
Anticholinergic Activity Unspecified antagonism May contribute to side effects such as dry mouth and difficulty urinating [3].

Table 2: Preclinical and Clinical Safety Observations [1] [2] [3]

Aspect Findings Context and Notes
Acute Toxicity (LD₅₀) >1000 mg/kg (mice, IP); >2000 mg/kg (rats, oral, fendizoate) The fendizoate salt form appears to exhibit lower toxicity than the hydrochloride salt in animal studies [2].
Cardiovascular Effects Monophasic action potential & QT interval prolongation (guinea pigs) Observed at a therapeutic dose (1 mg/kg); clinical significance in humans requires monitoring [2].
Common Side Effects Sedation, drowsiness, heartburn, thickening of bronchial secretions Based on clinical use data [3].
Respiratory Depression None reported Unlike opioid antitussives (e.g., codeine), it does not depress the respiratory center [1].

Experimental Data and Methodologies

Here are the details of key experiments cited in the tables above.

1. hERG Channel Blocking Assay [2]

  • Objective: To assess the potential for cardiotoxicity (QT prolongation) by evaluating the blockade of the hERG potassium channel.
  • Methodology: This in vitro assay typically involves expressing hERG channels in cell lines (e.g., HEK293 cells). The cells are voltage-clamped, and the test compound (Cloperastine) is applied in increasing concentrations. The reduction in the amplitude of the potassium current (IhERG) is measured.
  • Key Outcome: Cloperastine suppressed hERG K+ currents in a concentration-dependent manner, with a calculated IC50 value of 27 ± 3 nM, indicating potent block of this channel [2].

2. In Vivo Cardiovascular Safety Study [2]

  • Objective: To evaluate the effects of Cloperastine on cardiac electrophysiology in a conscious animal model.
  • Methodology: Monophasic action potential (MAP) and electrocardiogram (ECG) are recorded in sedated guinea pigs. Cloperastine is administered at a therapeutic dose (1 mg/kg), and changes in the duration of the MAP and the QT interval on the ECG are analyzed.
  • Key Outcome: Cloperastine extended the duration of both the MAP and the QT interval, confirming the functional consequence of hERG channel blockade observed in vitro. The study reported no significant effects on the PR interval or QRS complex width [2].

3. Receptor Binding Affinity Studies [3]

  • Objective: To identify and quantify the molecular targets of Cloperastine.
  • Methodology: Competitive binding assays are performed using cell membranes expressing human recombinant receptors (e.g., σ1, H1). The test compound is incubated with the receptor and a known radio-labeled ligand. The displacement of the radioactive ligand is measured to determine the inhibition constant (Ki).
  • Key Outcome: Cloperastine showed high affinity for the σ1 receptor (Ki = 20 nM) and the histamine H1 receptor (Ki = 3.8 nM) [3].

Comparative Analysis with Other Antitussives

A direct, data-rich comparison is challenging due to a lack of head-to-head studies in the available sources. The following analysis is based on the documented profiles of each drug.

Table 3: Comparative Profile with Other Antitussive Agents [1] [3] [4]

Agent Mechanism of Action Key Safety Advantages Key Safety Concerns
Cloperastine (Fendizoate) Central σ1 agonist, GIRK blocker, H1 antagonist [2] [3] No respiratory depression, no narcotic effects, no demonstrated addiction potential [1]. Preclinical QT prolongation risk, sedation (H1 antagonism), anticholinergic side effects [2] [3].
Codeine Central μ-opioid receptor agonist [1]. Established efficacy. Respiratory depression, constipation, nausea, addiction, and physical dependency. Contraindicated in young children [1].
Dextromethorphan Central NMDA receptor antagonist and σ1 agonist. No respiratory depression at recommended doses, non-narcotic, low abuse potential. Can cause dizziness and sedation; risk of serotonin syndrome in combination with other serotonergic drugs.

The signaling pathway diagram below synthesizes how Cloperastine's multi-target mechanism is believed to achieve its antitussive effect.

G Stimulus Cough Stimulus Afferent Afferent Nerve Signal Stimulus->Afferent Brainstem Cough Center (Brainstem) Afferent->Brainstem Efferent Efferent Nerve Signal Brainstem->Efferent Cough Cough Reflex Efferent->Cough Cloperastine Cloperastine Fendizoate sigma1 σ1 Receptor Agonism Cloperastine->sigma1 Ki = 20 nM GIRK GIRK Channel Blockade Cloperastine->GIRK IC50 = 27 nM H1 H1 Receptor Antagonism Cloperastine->H1 Ki = 3.8 nM sigma1->Brainstem Inhibits GIRK->Afferent Inhibits H1->Afferent Reduces Histamine- mediated stimulation

Conclusions and Research Gaps

Based on the gathered information, this compound presents a distinct safety profile. Its primary advantage over opioid antitussives like codeine is the absence of respiratory depression and narcotic-related risks [1]. However, its main safety considerations arise from:

  • Cardiovascular Risk: Preclinical data consistently signals a risk of QT prolongation via hERG channel blockade, which necessitates careful consideration, especially in vulnerable populations [2].
  • Central Nervous System Effects: Sedation and drowsiness are expected due to its potent H1 receptor antagonism [3].

The most significant research gap is the lack of direct, head-to-head comparative safety studies against other non-opioid antitussives (like dextromethorphan) in a clinical or robust preclinical setting. Further investigation is needed to fully quantify the clinical relevance of the QT prolongation risk observed in animals.

References

Reproducibility and Validation Data for Cloperastine Fendizoate

Author: Smolecule Technical Support Team. Date: February 2026

The concept of "system reproducibility" in pharmaceutical analysis is typically demonstrated through method validation and bioequivalence studies. The data from the search results can be summarized as follows:

Assessment Type Methodology / Study Design Key Parameter for Reproducibility Result / Outcome
Analytical Method Validation [1] Green HPLC with UV detection (C18 column; mobile phase: Ethanol/0.1% orthophosphoric acid pH=4, 50:50 v/v; flow rate: 1.0 mL/min; detection: 250 nm). Precision (Repeatability) The method was fully validated per ICH guidelines. A mean percentage recovery of 100.43% ± 0.148% was reported, indicating high accuracy and repeatability [1].
Bioequivalence Study [2] A randomized, open, double-cycle, self-crossover clinical trial in healthy subjects under fasting and postprandial conditions. Bioequivalence (Primary Endpoints: AUC0–72h, AUC0–∞, Cmax) The 90% confidence intervals for the geometric mean ratios (Test/Reference) for all primary PK parameters fell within the 80.0%–125.0% acceptance range, demonstrating bioequivalence and, by extension, reproducible in vivo performance [2].

Detailed Experimental Protocols

Here is a deeper look into the methodologies used in the studies cited above.

1. Green HPLC Method for Assay and Stability Testing [1] This protocol is designed for the determination of Cloperastine Fendizoate in the presence of its degradation products.

  • Chromatographic Conditions:
    • Column: C18 stationary phase.
    • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH adjusted to 4.0) in a 50:50 (v/v) ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 250.0 nm.
    • Injection Volume: Not specified in the abstract.
    • Temperature: Not specified in the abstract.
  • System Suitability: The method was validated as per ICH guidelines, which includes tests for precision, accuracy, and robustness to ensure the system is suitable for its intended use [1].
  • Application: The method was successfully applied to analyze a CLOP suspension formulation (Notussil) and to study its degradation under acidic, basic, and oxidative stress conditions [1].

2. Clinical Protocol for Bioequivalence Study [2] This protocol assesses the reproducibility of therapeutic effect in humans.

  • Study Design: A single-center, randomized, open, double-cycle, self-crossover trial.
  • Subjects: Healthy Chinese volunteers divided into fasting (n=28) and postprandial (n=32) groups.
  • Intervention: A single 10 mg oral dose of the test (T) or reference (R) cloperastine preparation.
  • Washout Period: 7 days between doses.
  • Sample Collection: Blood samples were collected up to 72 hours after administration.
  • Bioanalysis: Plasma concentrations of cloperastine were determined using a validated LC-MS/MS method [2].
  • Statistical Analysis for BE: WinNonlin 8.3 software was used to calculate pharmacokinetic parameters. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios (T/R) of AUC and Cmax were within the 80.00%-125.00% range [2].

Quality & Bioequivalence Assessment Workflow

The following diagram illustrates the logical relationship and workflow between analytical quality control and clinical bioequivalence testing in establishing overall product reproducibility and performance.

Start This compound Product Development A1 Analytical Method Development & Validation Start->A1 B1 Clinical Bioequivalence (BE) Study Start->B1 A2 Precision & Accuracy Testing A1->A2 A3 Stability & Degradation Studies A2->A3 A4 Result: Validated & Reproducible Analytical System A3->A4 End Established Product Reproducibility & Quality A4->End B2 Pharmacokinetic (PK) Parameter Analysis B1->B2 B3 Statistical Comparison (T/R Ratios for AUC, Cmax) B2->B3 B4 Result: BE Demonstrated Reproducible In-Vivo Performance B3->B4 B4->End

How to Approach a Deeper Comparison

To build a more comprehensive comparison guide, you could consider the following steps:

  • Compare Multiple Analytical Techniques: The search results also mention other techniques like HPTLC-densitometry [3] and ICE (Independent Concentration Extraction) spectrophotometry [3] for this compound in combination with other drugs. You could compare the precision, linearity range, and greenness metrics of these methods against the HPLC method.
  • Focus on Impurity Control: For a quality perspective, you could compare methods for determining genotoxic impurities. One study used GC-MS for 2-chloroethanol and HPLC-DAD for sulfonate esters, achieving very low detection limits (ppm level) [4].
  • Benchmark Against Standards: When presenting data, always reference the acceptance criteria set by regulatory bodies like the ICH for analytical method validation [1] and the FDA/EMA for bioequivalence studies [2].

References

Precision and Accuracy Data for Cloperastine Fendizoate

Author: Smolecule Technical Support Team. Date: February 2026

The data below is for a novel green HPLC method developed for the simultaneous analysis of Cloperastine Fendizoate (CLOP) in the presence of parabens and its degradation products [1].

Table 1: Inter-day Precision and Accuracy [1]

Concentration Level Concentration (µg/mL) Accuracy (% Recovery) Precision (% RSD)
Low 5.0 99.83% 0.148%
Medium 50.0 100.20% 0.148%
High 150.0 100.80% 0.148%
Overall 5.0–200.0 100.43% (Mean) < 1.5%

This method was fully validated per ICH guidelines and demonstrated a mean accuracy of 100.43% with a precision (%RSD) of 0.148%, indicating excellent repeatability and reliability [1].

Experimental Protocol for the HPLC Method

Here is the detailed methodology used to generate the precision and accuracy data for this compound [1]:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.
  • Detection Wavelength: 250.0 nm.
  • Column: C18 column.
  • Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) at a 50:50 v/v ratio.
  • Flow Rate: 1.0 mL/min.
  • Sample Application: The method was successfully applied to analyze a CLOP suspension formulation (Notussil).

The logical workflow of this method development and validation is as follows:

G A Define Objective: Measure CLOP with parabens and degradants B Select C18 Column and UV Detection at 250 nm A->B C Optimize Mobile Phase: Ethanol/0.1% Orthophosphoric Acid (50:50) B->C D Set Flow Rate to 1.0 mL/min C->D E Validate Method per ICH Guidelines D->E F Apply to Commercial Suspension (Notussil) E->F

Comparative Data for Cloperastine Hydrochloride

For a more comprehensive comparison, here is precision data for analytical methods of Cloperastine Hydrochloride, a different salt of the same active ingredient.

Table 2: Precision Data for Cloperastine Hydrochloride Impurity Analysis [2]

Parameter Value Details
Precision (Repeatability) RSD ≤ 1.5% For peak areas of five identified impurities [2].
Robustness RSD < 2.0% Variation in column temperature, mobile phase pH, and flow rate [2].

Table 3: Precision Data for Genotoxic Impurity Analysis [3]

Analyte Analytical Technique Precision (% RSD)
2-Chloroethanol (2-CE) GC-MS 1.7%
Methyl p-toluenesulfonate (MPTS) HPLC-DAD 1.1%
2-Chloroethyl p-toluenesulfonate (CEPTS) HPLC-DAD 1.3%

Experimental Protocols for Comparative Methods

The methodologies for the comparative data are outlined below:

  • HPLC Method for Cloperastine Hydrochloride Impurities [2]

    • Column: Inertsil ODS (4.6 × 100 mm, 3 µm).
    • Mobile Phase: Methanol–0.1 mol/L potassium dihydrogen phosphate solution–perchloric acid (60:40:0.16, v/v/v).
    • This method successfully separated and quantified five specific impurities in the bulk drug.
  • Chromatographic Methods for Genotoxic Impurities [3]

    • For 2-CE: GC-MS with capillary column and Helium carrier gas.
    • For Sulfonate Esters (MPTS, CEPTS): HPLC-DAD with C18 column and mobile phase of Acetonitrile–Water.

Key Insights for Researchers

  • High Performance: The green HPLC method for this compound shows exceptional precision and accuracy, meeting regulatory standards for pharmaceutical analysis [1].
  • Stability-Indicating Property: The method can distinguish the intact drug from its degradation products, which is crucial for stability studies [1].
  • Impurity Profiling: The developed methods for the hydrochloride salt demonstrate robust control over impurities and genotoxic substances, a critical aspect of drug quality and safety [3] [2].

References

Summary of Analytical Methods for Cloperastine Fendizoate

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key parameters from the studies that developed and validated analytical methods for Cloperastine Fendizoate.

Analytical Technique Linearity Range Correlation Coefficient (R²) Detection/Quantitation Key Experimental Conditions Source
HPLC-UV (Stability-indicating) 5.0–200.0 µg/mL Not specified (Met ICH criteria) Not specified Column: C18; Mobile Phase: Ethanol : 0.1% Orthophosphoric acid (50:50, v/v); Flow Rate: 1.0 mL/min; Detection: 250 nm [1]

| Spectrophotometry (Absorbance) | 2–10 µg/mL | > 0.99 | LOD: 1.012 µg/mL LOQ: 3.036 µg/mL | Diluent: Not specified; Wavelength: 350 nm | [2] |

Detailed Experimental Protocols

Here is a more detailed look at the methodologies used in the studies.

Green HPLC-UV Method for Assay and Degradation Studies

This method was developed with environmental considerations, using ethanol as a less toxic solvent, and was validated as per ICH guidelines [1].

  • Sample Preparation: The method was successfully applied to analyze a this compound suspension formulation (Notussil). The specific sample preparation procedure for the formulation was not detailed in the abstract.
  • Method Validation: The method was demonstrated to be accurate, with a mean percentage recovery of 100.43 ± 0.148%. It was also used to study forced degradation, showing significant degradation under basic (~23%), acidic (~21%), and oxidative (~13%) conditions. Mass spectrometry identified benzaldehyde (m/z 105.03) as a major degradation product formed via ether bond cleavage [1].
  • General Workflow: The general workflow for such a method is outlined below.

G Start Start Method Development Prep Prepare Stock and Working Standards Start->Prep PrepMP Prepare Mobile Phase (Ethanol : 0.1% OP Acid, 50:50) Prep->PrepMP Inject Inject Standards across Linearity Range PrepMP->Inject Analyze Analyze Chromatograms (Peak Area at 250 nm) Inject->Analyze Plot Plot Calibration Curve (Concentration vs. Area) Analyze->Plot Validate Validate Method per ICH: Accuracy, Precision, Robustness Plot->Validate

Spectrophotometric Method for Bulk and Formulation Analysis

This method offers a simpler, cost-effective alternative for the quantification of Levothis compound in bulk and pharmaceutical dosage forms [2].

  • Sample Preparation: The method was applied to a pharmaceutical formulation, but the specific steps for extracting the drug from the formulation matrix were not provided.
  • Method Validation:
    • Precision: The method was found to be precise, with a reported value of 1.2057 ± 0.01214 against a label claim [2].
    • Accuracy: The percentage recovery was found to be 99.752 ± 0.6653% [2].
    • Regression Equation: The calibration curve was defined by the equation Y = 0.039x - 0.001, where Y is the absorbance and x is the concentration in µg/mL [2].

Key Considerations for Researchers

Based on the gathered information and general analytical principles, here are some points to consider when selecting or developing a method:

  • Technique Selection: The HPLC method is more specific and stability-indicating, making it suitable for method development, stability testing, and analyzing degraded samples [1]. The spectrophotometric method is simpler and faster, ideal for routine quality control of bulk drug and formulations where specificity is not a primary concern [2].
  • Range Definition: The linearity range should cover the expected concentration in the test samples. For related substances, the range typically extends from the quantitation limit (QL) to at least 120% or 150% of the specification limit [3].
  • Degradation Pathways: Knowledge of degradation products, such as benzaldehyde from ether bond cleavage under stress conditions, is crucial for developing a stability-indicating method [1].

References

Cloperastine Fendizoate LOD and LOQ calculation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods at a Glance

The table below summarizes the key analytical methods found in the search results for analyzing Cloperastine Fendizoate (CLOP) and its related substances.

Method Purpose Technique Key Experimental Parameters Reported LOD / LOQ (or related data) Reference
Determination of CLOP in formulation Green HPLC-UV [1] Column: C18; Mobile Phase: Ethanol:0.1% orthophosphoric acid (50:50, v/v); Flow Rate: 1.0 mL/min; Detection: 250 nm. Linearity: 5.0–200.0 µg/mL. (LOD/LOQ not explicitly stated). [1]

| Determination of Genotoxic Impurities | GC-MS & HPLC-DAD [2] | GC-MS: VF-23 ms column; SIM at m/z 80. HPLC-DAD: Shield RP8 column; Mobile Phase: Phosphate buffer (pH 3)-Methanol-ACN; Detection: 227 nm. | LOD achieved for impurities (2-CE, MPTS, CEPTS). Specific values not provided. | [2] | | Simultaneous analysis of CLOP in combination | HPTLC-Densitometry [3] | Stationary Phase: Silica gel F254; Mobile Phase: Toluene:Ethanol:Acetone:Ammonia (3:3:3:1, v/v); Detection: 230 nm. | LOQ for Levothis compound: 0.8 μg/spot. (LOD not stated). | [3] | | Bioequivalence Study | LC-MS/MS [4] | Application: Pharmacokinetic study in human plasma. | Method focused on concentration measurement in biological matrix; LOD/LOQ not relevant for this guide. | [4] |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies from the search results that detail how the analyses were performed.

  • Green HPLC Method for CLOP and Degradation Products [1]

    • Chromatographic Conditions: The method uses an isocratic elution with an eco-friendly mobile phase of ethanol and 0.1% orthophosphoric acid (pH 4) in a 50:50 ratio. The analysis is performed at a flow rate of 1.0 mL/min with UV detection at 250 nm.
    • Validation: The method was validated per ICH guidelines. It demonstrated good linearity in the concentration range of 5.0–200.0 µg/mL. While the specific LOD and LOQ are not stated, this range and a high mean recovery of 100.43 ± 0.148% confirm the method's suitability for the quantitative analysis of CLOP in bulk and pharmaceutical suspensions (e.g., Notussil).
    • Stress Testing: The method successfully separated CLOP from its degradation products, primarily benzaldehyde (m/z 105.03), formed under acidic, basic, and oxidative stress conditions.
  • HPTLC-Densitometry for a Binary Mixture [3]

    • Methodology: This method was developed for the simultaneous analysis of Levothis compound (LCF) and Chlorpheniramine maleate. The samples were spotted on silica gel F254 plates and developed using a toluene-ethanol-acetone-ammonia mixture.
    • Validation: The method was linear for LCF in the range of 0.8–10.0 µg/spot, with the lower end representing the LOQ. The Rf values for LCF and CPM were 0.78 and 0.37, respectively, indicating good separation.

How LOD and LOQ Are Typically Calculated

Since explicit calculation details for this compound are not fully provided in the search results, it is standard practice to determine LOD and LOQ based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines [2].

The following diagram illustrates the standard workflow for calculating LOD and LOQ based on the calibration curve method.

Start Start: Prepare Calibration Curve A Analyze multiple low-concentration samples Start->A B Calculate Standard Deviation (SD) of the response A->B C Determine Slope (S) of the calibration curve B->C D Calculate LOD: LOD = 3.3 * (SD/S) C->D E Calculate LOQ: LOQ = 10 * (SD/S) D->E F End: Report LOD & LOQ values E->F

Key Takeaways for Researchers

Based on the information gathered, here are the main points to consider:

  • Method Selection: The choice of technique (HPLC, HPTLC, GC-MS) depends on your analysis goal, such as quantifying the main drug, detecting impurities, or analyzing combination products.
  • Data Gap: The search results confirm that LOD and LOQ are standard validation parameters [2], but the specific numerical values for this compound itself are not consistently reported across all studies.
  • Path Forward: To complete a comprehensive comparison guide, you may need to consult specialized pharmacological databases or the original full-text validation reports for these methods to find the complete set of LOD and LOQ values.

References

Cloperastine Fendizoate robustness testing parameters

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Robustness Testing

Robustness is defined as "a measure of its capacity to remain unaffected by small but deliberate variations in method parameters" [1] [2]. The testing is performed using an experimental design approach, where critical method parameters are varied within a realistic range, and their effects on system suitability responses are measured [2].

The table below outlines the typical parameters and their expected variations for an HPLC method, which you can use as a template for Cloperastine Fendizoate.

Parameter Category Nominal Value Example Common Test Variations (-1 / +1 levels)
Chromatographic Conditions
Mobile Phase pH As per method (e.g., 2.7) ± 0.2 or 0.3 units [3]
Buffer Concentration As per method (e.g., 0.02 M) ± 0.01 M [3]
Organic Solvent Ratio As per method (e.g., 60:40 Buffer:ACN) ± 3% [3]
Column Temperature As per method (e.g., 30°C) ± 5°C [3]
Flow Rate As per method (e.g., 1.0 mL/min) ± 0.1 mL/min [3]
Materials & Equipment
Column Make/Supplier Primary column (e.g., Make X) Alternative columns (e.g., Make Y, Z) [3]
Detection Wavelength As per method (e.g., 226 nm [4]) ± a few nm

Defining Acceptance Criteria

For a method to be considered robust, the results from all varied conditions must meet the pre-defined System Suitability Test (SST) criteria [3]. The evaluation of this compound in the Japanese Pharmacopoeia provides a concrete example of such criteria [4]:

System Suitability Test Acceptance Criterion
Detectability Peak area of a standard at a lower concentration must be 14–26% of the primary standard [4].
System Performance Theoretical plates (N) ≥ 10,000; Peak symmetry factor (As) ≤ 2.0 [4].
System Reproducibility Relative Standard Deviation (RSD) of peak areas from 6 injections must be ≤ 2.0% [4].

Experimental Protocol & Workflow

A systematic approach to robustness testing involves several key steps, from planning to execution and analysis.

Start Start: Develop & Optimize HPLC Method Step1 1. Identify Critical Parameters (e.g., pH, Flow Rate, Column) Start->Step1 Step2 2. Define Variation Ranges (Based on expected operational variance) Step1->Step2 Step3 3. Select Experimental Design (e.g., Plackett-Burman, Fractional Factorial) Step2->Step3 Step4 4. Execute Experiments (Perform runs in randomized or blocked order) Step3->Step4 Step5 5. Measure Responses (Assay results, Resolution, Plate Count, Tailing) Step4->Step5 Step6 6. Calculate & Analyze Effects (Determine impact of each parameter variation) Step5->Step6 Step7 7. Draw Conclusions (Method is robust if SST criteria are met in all conditions) Step6->Step7 End End: Finalize Validated Method Step7->End

Insights from Related Experimental Data

While a full robustness study for this compound is not public, related research provides useful context:

  • Degradation Profile: One study developed a "green" HPLC method for Cloperastine, finding it degrades under acidic, basic, and oxidative stress. A major degradant was benzaldehyde, formed via ether bond cleavage [5]. Identifying such degradants is crucial for ensuring that the analytical method can separate the main peak from its impurities during robustness testing.
  • Pharmacopoeial Analysis: The Japanese Pharmacopoeia method uses a C18 column (e.g., Unifinepak C18, 150mm x 4.6mm, 5µm) and a gradient elution with UV detection at 226 nm [4]. These parameters are prime candidates for any robustness test.

References

Cloperastine Fendizoate comparative toxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Genotoxic Impurities

A key study developed and validated chromatographic methods specifically for determining three Genotoxic Impurities (GTIs) in Cloperastine Fendizoate drug substance [1]. This indicates the known potential for these specific toxic impurities and outlines the rigorous testing required to control them. The methods and their validation are summarized below.

  • Objective: To develop limit tests for three GTIs (2-Chloroethanol, Methyl p-toluenesulfonate, and 2-Chloroethyl p-toluenesulfonate) in this compound API [1].
  • Conclusion: The methods were successfully validated and applied to five batches of the API, where all three target impurities were found to be below the required concentration limit [1].

Table 1: Chromatographic Methods for Genotoxic Impurities in this compound

Parameter Method for 2-CE (Alkyl Halide) Method for MPTS & CEPTS (Sulfonate Esters)
Technique Gas Chromatography-Mass Spectrometry (GC-MS) [1] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) [1]
Sample Preparation Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE) to remove the API [1] Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE), followed by 1:1 dilution of the eluate with water [1]
Column Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., 0.25 µm film) [1] SymmetryShield RP8 column (250 mm × 4.6 mm, 5 µm) [1]
Mobile Phase Not Applicable (GC method) Phosphate buffer (pH 3.0; 10 mM)-Methanol (containing 10% ACN) (45:55, v/v) [1]
Flow Rate Not Applicable (GC method) 1.7 mL/min [1]
Detection Single Ion Monitoring (SIM) at m/z 80 [1] UV detection at 227 nm [1]
Injection Volume Not Specified 80 µL [1]
Validation Specificity and Limit of Detection (LOD) per ICH guidelines [1] Specificity and Limit of Detection (LOD) per ICH guidelines [1]

General Preclinical and Clinical Safety Profile

While direct comparative toxicity studies are lacking, the available literature provides some insights into the general safety profile of cloperastine and its enantiomer.

  • Preclinical Toxicity of Levocloperastine: A review of levocloperastine (the levo-enantiomer of cloperastine) reported that in repeated-dose toxicity studies, it was well tolerated in rodents and dogs, with no clinically significant cardiovascular or gastrointestinal adverse events [2].
  • Clinical Adverse Effects: The established adverse effects for cloperastine include sedation, drowsiness, heartburn, and thickening of bronchial secretions [3]. A clinical review noted that unlike some central antitussives like codeine, cloperastine does not depress the respiratory center [4].
  • Comparative Clinical Tolerability: One clinical review directly compared levocloperastine with the racemic cloperastine (DL-cloperastine) and other agents, stating that levocloperastine was well tolerated with "no evidence of clinically significant central adverse events," whereas drowsiness, dry mouth and nausea were reported with comparator agents including DL-cloperastine and codeine [2].

Broader Context for Toxicity Assessment

For a comprehensive toxicity profile, the following approaches are standard in drug development and could be areas for further investigation specific to this compound.

Diagram: General Workflow for Drug Toxicity Evaluation

The following diagram illustrates the standard workflow for assessing drug toxicity during development, which involves studies of increasing duration [5].

Start Drug Candidate ST Short-Term Studies (e.g., 2 weeks to 3 months) Start->ST MT Mid-Term Studies (>6 weeks to <20 weeks) ST->MT LT Long-Term Studies (≥6 months) MT->LT FIH First in Human (FIH) Trials LT->FIH ToxProfile Final Toxicity Profile FIH->ToxProfile

How to Proceed with Comparative Assessment

Given the scarcity of direct comparative data, here are suggestions for building a more complete picture:

  • Investigate Individual Agents: Search for the full, non-comparative preclinical toxicity study reports for this compound and key competitors (e.g., levodropropizine, dextromethorphan, codeine) from regulatory agency databases or scientific literature.
  • Focus on Clinical Meta-Analyses: Look for systematic reviews and meta-analyses of clinical trials that compare the tolerability and safety profiles of different antitussives. These can provide statistically powered evidence on adverse effect rates [6].
  • Explore In Silico Methods: Consider the growing field of computational toxicology. Tools like the open-source CSL-Tox framework can be used to analyze and compare toxicity endpoints across different molecules, which may provide supplemental insights [5].

References

Cloperastine Fendizoate receptor binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Profile of Cloperastine

The following table summarizes the key molecular targets and known binding affinities of Cloperastine.

Receptor / Channel Binding Affinity / IC₅₀ Functional Role Experimental Notes
Histamine H1 Receptor Ki not quantified in results Antagonist [1] [2] Molecular docking identifies key binding residues (MET183, THR184, ILE187); contributes to anti-allergy effect [1].
hERG Potassium Channel IC₅₀ = 27 ± 3 nM [3] [4] Blocker / Inhibitor [3] Explains possible cardiac side effects (QT prolongation) [3].
Sigma-1 Receptor (σ1) Agonist (qualitative) [3] Agonist [3] Mechanism is not fully defined; may contribute to antitussive or CNS effects.

Detailed Experimental Data and Methodologies

For a research-oriented guide, understanding the experimental context behind the data is crucial.

  • hERG Channel Binding (Functional Assay)

    • Protocol: The provided IC₅₀ value of 27 nM was derived from experiments measuring the concentration-dependent suppression of hERG K+ currents. This is typically assessed using patch-clamp electrophysiology on cells expressing the hERG channel [3] [4].
    • Significance: This high-affinity blockade is a well-established mechanism for drug-induced QT interval prolongation on the electrocardiogram and is a critical safety parameter assessed during drug development [5].
  • Histamine H1 Receptor Binding (In Silico Study)

    • Protocol: A 3D model of the human histamine H1 receptor was built using homology modeling (software: MODELLER9V7) based on a related crystal structure (PDB ID: 3RZE). The structure was refined and stabilized using molecular dynamics simulations [1].
    • Docking Studies: Cloperastine and its derivatives were docked into the predicted active site. The analysis suggested that hydrogen bonding interactions with residues MET183, THR184, and ILE187 are key for binding, characterizing cloperastine as an inverse agonist/antagonist at this receptor [1].

Signaling Pathways and Workflow

The antitussive action of Cloperastine is multimodal. The diagram below integrates the receptor interactions into a simplified signaling pathway.

G cluster_effects Biological Effects Cloperastine Cloperastine H1Receptor Histamine H1 Receptor Cloperastine->H1Receptor Antagonist GIRK GIRK Channel Cloperastine->GIRK Blocker Sigma1 Sigma-1 Receptor Cloperastine->Sigma1 Agonist CNS Cough Center (Central Nervous System) Effect1 Suppression of Cough Reflex CNS->Effect1 Bronchi Bronchial Tissue (Peripheral System) Effect2 Bronchial Muscle Relaxation H1Receptor->Effect2 Effect3 Desensitization of Tracheobronchial Nerves GIRK->Effect3 AfferentNerves Afferent Nerves Sigma1->CNS Modulates Effect3->Effect1

References

Cloperastine Fendizoate onset of action duration

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile & Experimental Data

Parameter Data Reference / Study Details
Onset of Action 20 - 30 minutes Clinical overview of cloperastine [1] [2]
Duration of Action 3 - 4 hours Clinical overview of cloperastine [1] [2]
Time to Peak Plasma Concentration (T~max~) 1.0 - 1.5 hours Bioequivalence study in healthy subjects (2022) [3]
Elimination Half-Life (t~1/2~) 23.0 ± 7.7 hours Bioequivalence study in healthy subjects (2022) [3]
Dosing Regimen (Adults) 10 mg - 20 mg, three times daily Clinical overview [1] [2]

Experimental Protocols & Methodologies

The quantitative data above is derived from robust clinical trials. Here are the core methodologies from the key study.

1. Clinical Trial: Pharmacokinetics and Bioequivalence (2022) [3] This single-center, randomized, open-label, two-period crossover study provides the most recent pharmacokinetic data.

  • Objective: To evaluate the bioequivalence between a test and a reference 10 mg cloperastine tablet under fasting and postprandial conditions.
  • Subjects: Healthy Chinese volunteers (28 in fasting and 32 in postprandial cohorts).
  • Protocol:
    • Design: Two-cycle, self-crossover with a 7-day washout period.
    • Administration: A single 10 mg oral dose of cloperastine.
    • Blood Sampling: Collected up to 72 hours post-dose. Sampling was intensified around the expected T~max~ (1.5-4 hours).
    • Bioanalysis: Plasma concentrations of cloperastine were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
    • PK Analysis: Non-compartmental analysis was performed using WinNonlin software (version 8.3) to calculate C~max~, AUC~0-72h~, AUC~0-∞~, and t~1/2~.
  • Key Finding: The study demonstrated bioequivalence between the two formulations and confirmed that food has no significant impact on cloperastine absorption [3].

Mechanism of Action & Signaling Pathways

Cloperastine Fendizoate exerts its antitussive effect through a dual mechanism, acting both centrally and peripherally.

G This compound Dual Mechanism of Action cluster_central Central Mechanisms cluster_peripheral Peripheral Mechanisms Stimulus Cough Stimulus (Chemical/Mechanical) Peripheral Peripheral Action (Tracheobronchial Tree) Stimulus->Peripheral Stimulates Receptors Afferent Afferent Stimulus->Afferent Afferent Signal Central Central Action (Medulla Oblongata) Suppression Suppressed Cough Reflex Central->Suppression Inhibits Cough Center C1 • GIRK Channel Blocker  (IC₅₀ = 0.027 μM) Central->C1 C2 • σ1 Receptor Ligand  (Kᵢ = 20 nM) Central->C2 Peripheral->Suppression Desensitizes Afferent Nerves P1 • H1 Receptor Antagonist  (Kᵢ = 3.8 nM) Peripheral->P1 P2 • Mild Anticholinergic  & Bronchorelaxant Peripheral->P2 Afferent->Central Vagal Input

Key Differentiation from Other Antitussives

  • Vs. Codeine/Narcotics: Cloperastine does not depress the respiratory center and has no demonstrated potential for addiction or physical dependency, a significant safety advantage [1] [2].
  • Dual Activity: Its combined central and peripheral action may offer broader efficacy compared to agents with a single mechanism [2].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

647.2438510 Da

Monoisotopic Mass

647.2438510 Da

Heavy Atom Count

47

UNII

2M105305SU

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85187-37-7

Wikipedia

Cloperastine fendizoate

Dates

Last modified: 08-15-2023

Explore Compound Types